molecular formula C6H6N2O3 B1659084 6-Acetylpyrimidine-2,4(1h,3h)-dione CAS No. 6341-93-1

6-Acetylpyrimidine-2,4(1h,3h)-dione

Cat. No.: B1659084
CAS No.: 6341-93-1
M. Wt: 154.12 g/mol
InChI Key: CKJBKWWHBKLNPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Acetylpyrimidine-2,4(1h,3h)-dione is a useful research compound. Its molecular formula is C6H6N2O3 and its molecular weight is 154.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 48610. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-acetyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-3(9)4-2-5(10)8-6(11)7-4/h2H,1H3,(H2,7,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKJBKWWHBKLNPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=O)NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40287010
Record name 6-acetylpyrimidine-2,4(1h,3h)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40287010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6341-93-1
Record name 6-Acetyl-2,4(1H,3H)-pyrimidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6341-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 48610
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006341931
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC48610
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48610
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-acetylpyrimidine-2,4(1h,3h)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40287010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Acetylpyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a plausible and chemically sound synthesis pathway for 6-acetylpyrimidine-2,4(1H,3H)-dione, a heterocyclic compound of interest in medicinal chemistry and drug development. While a direct, peer-reviewed synthesis for this specific molecule is not extensively documented in the public domain, a robust pathway can be proposed based on well-established principles of pyrimidine synthesis. This guide outlines the theoretical basis, experimental protocol, and expected outcomes for this synthesis.

Introduction

Pyrimidine-2,4(1H,3H)-dione, commonly known as uracil, and its derivatives are of significant interest in the pharmaceutical industry due to their wide range of biological activities. The introduction of an acetyl group at the 6-position of the uracil core can significantly influence the molecule's electronic properties and its potential as a pharmacophore. This guide details a proposed synthesis of this compound via the cyclocondensation of a suitable 1,3,5-tricarbonyl compound with urea.

Proposed Synthesis Pathway

The most widely utilized method for the synthesis of the pyrimidine ring involves the condensation of a compound containing an N-C-N fragment (such as urea) with a C-C-C fragment (typically a 1,3-dicarbonyl compound)[1]. A classic example of this is the synthesis of 6-methyluracil from the reaction of ethyl acetoacetate and urea[2][3].

By analogy, a logical and efficient pathway to this compound is the cyclocondensation of 2,4,6-heptanetrione with urea. In this reaction, urea provides the N1-C2-N3 fragment, while 2,4,6-heptanetrione provides the C4-C5-C6 fragment with the desired acetyl substituent at the C6 position.

The proposed reaction proceeds via an initial condensation to form an intermediate ureide, which then undergoes intramolecular cyclization and dehydration to yield the stable pyrimidine-2,4(1H,3H)-dione ring.

Logical Framework for the Proposed Synthesis

The rationale for selecting this pathway is based on its analogy to the well-documented synthesis of 6-methyluracil. The following diagram illustrates the logical relationship between the known and proposed syntheses.

logical_framework cluster_known Known Synthesis of 6-Methyluracil cluster_proposed Proposed Synthesis of 6-Acetyluracil Known_Reactants Ethyl Acetoacetate + Urea Known_Product 6-Methyluracil Known_Reactants->Known_Product Cyclocondensation Analogy Based on Analogy Proposed_Reactants 2,4,6-Heptanetrione + Urea Proposed_Product This compound Proposed_Reactants->Proposed_Product Analogous Cyclocondensation

Figure 1: Logical relationship between the known synthesis of 6-methyluracil and the proposed synthesis of this compound.

Detailed Synthesis Pathway Diagram

The following diagram illustrates the proposed step-by-step synthesis of this compound from 2,4,6-heptanetrione and urea.

synthesis_pathway Urea Urea Intermediate Ureide Intermediate Urea->Intermediate Conditions1 Condensation (Acid or Base Catalyst) Heptanetrione 2,4,6-Heptanetrione Heptanetrione->Intermediate Product 6-Acetylpyrimidine- 2,4(1H,3H)-dione Intermediate->Product Conditions2 Cyclization & Dehydration

References

Technical Guide: Physicochemical Properties of 5-Acetyl-6-methylpyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physicochemical properties of 5-Acetyl-6-methylpyrimidine-2,4(1H,3H)-dione (CAS No: 22293-60-3). This compound, a derivative of the pyrimidine-2,4-dione core, also known as uracil, is a significant heterocyclic molecule. Pyrimidine derivatives are of considerable interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial and antitumor properties. This document summarizes key physicochemical data, outlines a general synthetic approach and characterization methods based on related compounds, and provides a visualization of a potential biological target pathway.

It is important to note that the initial query for "6-Acetylpyrimidine-2,4(1h,3h)-dione" predominantly yielded results for "5-Acetyl-6-methylpyrimidine-2,4(1H,3H)-dione". This guide focuses on the latter, more extensively documented compound.

Physicochemical Properties

The fundamental physicochemical properties of 5-Acetyl-6-methylpyrimidine-2,4(1H,3H)-dione are summarized in the tables below. This data is crucial for understanding its behavior in biological systems and for the design of future research and development activities.

Table 1: Chemical Identification
IdentifierValue
IUPAC Name 5-acetyl-6-methyl-1,3-diazinane-2,4-dione
Synonyms 5-Acetyl-6-methyluracil, 5-Acetyl-6-methyl-2,4(1H,3H)-pyrimidinedione
CAS Number 22293-60-3
Molecular Formula C₇H₈N₂O₃[1][2][]
SMILES CC1=C(C(=O)NC(=O)N1)C(=O)C[]
InChI InChI=1S/C7H8N2O3/c1-3-5(4(2)10)6(11)9-7(12)8-3/h1-2H3,(H2,8,9,11,12)[]
Table 2: Physicochemical Data
PropertyValueSource
Molecular Weight 168.15 g/mol [1][2][]
Melting Point 226-227 °C[4]
Boiling Point Not experimentally determined
Density (Predicted) 1.273 ± 0.06 g/cm³[4]
pKa (Predicted) 8.09 ± 0.10[4]
LogP (Predicted) 0.3988[2]
Appearance White crystalline solid[2]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 5-Acetyl-6-methylpyrimidine-2,4(1H,3H)-dione was not found in the immediate search, a general and widely applicable method for the synthesis of the pyrimidine-2,4-dione core is the Biginelli reaction or similar cyclocondensation reactions. The synthesis of chalcones from a similar 5-acetyl pyrimidine trione suggests a plausible synthetic route for the core molecule itself.

General Synthesis of Pyrimidine-2,4-diones (Illustrative)

A common route to substituted pyrimidine-2,4-diones involves the condensation of a β-ketoester with urea or a urea derivative. For 5-Acetyl-6-methylpyrimidine-2,4(1H,3H)-dione, a plausible precursor would be an appropriately substituted β-dicarbonyl compound.

Disclaimer: The following protocol is a generalized representation based on common organic synthesis methods for similar compounds and should be adapted and optimized by qualified personnel in a laboratory setting.

Reaction: Condensation of Ethyl 2-acetyl-3-oxobutanoate with Urea.

Materials:

  • Ethyl 2-acetyl-3-oxobutanoate

  • Urea

  • Sodium ethoxide

  • Ethanol (absolute)

  • Hydrochloric acid (for acidification)

  • Standard laboratory glassware and safety equipment

Procedure:

  • A solution of sodium ethoxide is prepared by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere.

  • To this solution, ethyl 2-acetyl-3-oxobutanoate and urea are added sequentially.

  • The reaction mixture is refluxed for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is dissolved in water and acidified with hydrochloric acid to precipitate the crude product.

  • The solid product is collected by filtration, washed with cold water, and dried.

  • Purification is typically achieved by recrystallization from a suitable solvent such as ethanol.

Characterization

The synthesized compound would be characterized using standard spectroscopic methods to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic peaks for the methyl protons, the acetyl protons, and the N-H protons of the pyrimidine ring.

    • ¹³C NMR would show signals for the carbonyl carbons, the acetyl carbonyl carbon, the methyl carbons, and the carbons of the pyrimidine ring.

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for N-H stretching, C=O stretching (of the dione and the acetyl group), and C-N stretching.

  • Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound, with the molecular ion peak corresponding to the calculated molecular weight.

Biological Activity and Signaling Pathways

Derivatives of pyrimidine-2,4-dione are known to exhibit a range of biological activities, including antimicrobial and antitumor effects. While specific studies on 5-Acetyl-6-methylpyrimidine-2,4(1H,3H)-dione are not extensively detailed in the available literature, the core structure is a known pharmacophore. For instance, various pyrimidine derivatives have been shown to act as inhibitors of key enzymes in cellular signaling pathways, such as kinases, which are often dysregulated in cancer.

The following diagram illustrates a generalized kinase signaling pathway that is a common target for small molecule inhibitors with heterocyclic cores similar to the one discussed.

Signal_Transduction_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Inhibitor Inhibitor Inhibitor->RAF Inhibition

Caption: A simplified representation of the MAPK/ERK signaling pathway, a common target for anticancer drugs.

Workflow for Synthesis and Characterization

The logical flow for the synthesis and subsequent analysis of 5-Acetyl-6-methylpyrimidine-2,4(1H,3H)-dione is depicted in the following workflow diagram.

Synthesis_Workflow cluster_characterization Characterization start Starting Materials (β-dicarbonyl, Urea) reaction Cyclocondensation Reaction start->reaction workup Reaction Work-up (Acidification, Filtration) reaction->workup crude Crude Product workup->crude purification Purification (Recrystallization) crude->purification pure Pure Product purification->pure nmr NMR (¹H, ¹³C) pure->nmr ir IR Spectroscopy pure->ir ms Mass Spectrometry pure->ms

Caption: Workflow for the synthesis and characterization of 5-Acetyl-6-methylpyrimidine-2,4(1H,3H)-dione.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Mechanism of Action of 6-Substituted Pyrimidine-2,4(1H,3H)-dione Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Core Postulate: A Versatile Pharmacophore

The pyrimidine-2,4(1H,3H)-dione nucleus is a cornerstone of numerous biologically active molecules, including the nucleobases uracil and thymine.[1] The introduction of various substituents at the C6 position of this ring system has been shown to modulate its interaction with a wide range of biological targets, leading to diverse therapeutic applications. These include, but are not limited to, anticancer, antiviral, antimicrobial, and anti-inflammatory effects.[2][3][4] The acetyl group at the 6-position of the target molecule suggests the potential for specific interactions within enzyme active sites or receptor binding pockets.

Potential Mechanisms of Action Based on Structural Analogy

Based on extensive research into 6-substituted uracil derivatives, several key mechanisms of action can be postulated for 6-Acetylpyrimidine-2,4(1H,3H)-dione.

Modulation of Cell Proliferation and Regenerative Activity

Studies on 6-substituted uracil derivatives have demonstrated their significant impact on cell proliferation. For instance, compounds like 3-methyl-6-cyclopropyluracil and 1-butyl-6-methyluracil have been shown to exhibit high proliferative activity in vitro, suggesting potential applications in regenerative medicine.[5][6] The mechanism for this activity is thought to involve the modulation of cellular pathways that govern cell cycle progression and tissue repair.

Experimental Protocol: In Vitro Proliferation Assay [5][6]

A common method to assess the proliferative activity of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Immortalized fetal calf lung cells (or another suitable cell line) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: The cells are seeded in 96-well plates and, after adherence, are treated with varying concentrations of the test compound (e.g., 6-substituted uracil derivatives). A known proliferative agent, such as 6-methyluracil, can be used as a positive control.

  • MTT Incubation: After a specified incubation period (e.g., 72 hours), MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Measurement: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the cell viability and proliferation index relative to untreated controls. The maximum tolerated dose (MTD) and the half-maximal inhibitory concentration (IC50) can also be determined.

Anticancer Activity

The pyrimidine scaffold is a well-established pharmacophore in oncology, with 5-fluorouracil being a prime example.[4] Various 6-substituted pyrimidine-2,4-dione derivatives have also been investigated for their anticancer properties.[2] The proposed mechanisms often involve the inhibition of key enzymes involved in nucleotide metabolism or the modulation of signaling pathways critical for cancer cell survival and proliferation.

Hypothesized Anticancer Signaling Pathway

The following diagram illustrates a potential mechanism by which a 6-substituted pyrimidine-2,4-dione analog could exert its anticancer effects by targeting a hypothetical kinase in a cancer-related signaling pathway.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk target_kinase Target Kinase (Hypothetical) erk->target_kinase Activates transcription_factor Transcription Factor erk->transcription_factor apoptosis_inhibition Inhibition of Apoptosis target_kinase->apoptosis_inhibition Inhibits proliferation Cell Proliferation & Survival transcription_factor->proliferation compound 6-Acetylpyrimidine- 2,4(1H,3H)-dione (Analog) compound->target_kinase Inhibits experimental_workflow cluster_synthesis Chemical Synthesis & Characterization cluster_screening In Vitro Biological Screening cluster_mechanistic Mechanism of Action Studies synthesis Synthesis of This compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) characterization->cytotoxicity antimicrobial Antimicrobial Screening (e.g., MIC determination) characterization->antimicrobial enzyme_inhibition Enzyme Inhibition Assays (Kinase, Protease, etc.) characterization->enzyme_inhibition pathway_analysis Signaling Pathway Analysis (Western Blot, qPCR) cytotoxicity->pathway_analysis binding_studies Target Binding Studies (SPR, ITC) enzyme_inhibition->binding_studies in_vivo In Vivo Model Studies (Animal models) pathway_analysis->in_vivo binding_studies->in_vivo

References

The Diverse Biological Landscape of Pyrimidine-2,4-dione Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine-2,4-dione core, also known as the uracil scaffold, is a privileged heterocyclic structure in medicinal chemistry. As a fundamental building block of nucleic acids, its derivatives have been extensively explored for their therapeutic potential.[1][2] These compounds exhibit a remarkable breadth of biological activities, including anticancer, antiviral, and antimicrobial properties, by interacting with a variety of biological targets.[3][4] This technical guide provides an in-depth overview of the biological activities of pyrimidine-2,4-dione derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Anticancer Activity

Pyrimidine-2,4-dione derivatives have emerged as a promising class of anticancer agents.[5][6] Their mechanisms of action are diverse, often involving the inhibition of critical enzymes responsible for cancer cell proliferation, survival, and DNA repair.[7][8] Several derivatives have been developed that target key components of cancer signaling pathways.[1]

Kinase Inhibition

Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. Pyrimidine-2,4-dione derivatives have been successfully designed to inhibit various kinases.

  • eEF-2K Inhibitors: Eukaryotic elongation factor-2 kinase (eEF-2K) is a key player in protein synthesis and is implicated in cancer cell survival. A library of pyrido[2,3-d]pyrimidine-2,4-dione derivatives was synthesized and screened for eEF-2K inhibitory activity.[9][10] Compounds 6 and 9 from this series were identified as potent inhibitors.[9][10]

  • Dual BRD4/PLK1 Inhibitors: Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1) are both validated targets in oncology. Novel aminopyrimidine-2,4-diones have been developed as dual inhibitors of these targets, showing excellent to good cytotoxic activity against breast, colorectal, and renal cancer cell lines.[1]

  • RAF-MEK-ERK Pathway Blockers: The RAF-MEK-ERK signaling pathway is frequently overactive in many tumors. Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have been synthesized that can block this pathway, suppress cell migration, and induce apoptosis.[11]

G RAF-MEK-ERK Signaling Pathway Inhibition GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor Pyrido[2,3-d]pyrimidine- 2,4-dione Derivatives Inhibitor->RAF Inhibitor->MEK Inhibitor->ERK

Caption: RAF-MEK-ERK pathway and points of inhibition by pyrimidine derivatives.

PARP-1 Inhibition

Poly(ADP-ribose) polymerase-1 (PARP-1) is an enzyme critical for DNA repair. Inhibiting PARP-1 in cancer cells, particularly those with existing DNA repair defects, can lead to cell death. Novel pyrano[2,3-d]pyrimidine-2,4-dione analogues have been synthesized and shown to be potent PARP-1 inhibitors, with some compounds exhibiting greater potency than the reference drug Olaparib.[12]

Quantitative Anticancer Activity Data
Compound ClassTargetCancer Cell LineActivity (IC₅₀ / GI₅₀)Reference
Pyrido[2,3-d]pyrimidine-2,4-dioneeEF-2K-420 nM (Compound 6 )[9][10]
Pyrido[2,3-d]pyrimidine-2,4-dioneeEF-2K-930 nM (Compound 9 )[9][10]
Aminopyrimidine-2,4-dionePLK1-0.042 µM (Compound 7 )[1]
2,4-diaminopyrimidine-A549 (Lung)2.14 µM (Compound 9k )
2,4-diaminopyrimidine-HCT-116 (Colon)2.78 µM (Compound 13f )
Pyrano[2,3-d]pyrimidine-2,4-dionePARP-1-3.61 nM - 114 nM[12]
Pyrano[2,3-d]pyrimidine-2,4-dione-MCF-7 (Breast)0.66 µM[12]
2H-thiopyran-pyrimidine-2,4-dione hybrid-HeLa (Cervical)0.03 µM[13]

Antiviral Activity

The pyrimidine scaffold is central to many established antiviral drugs. Derivatives of pyrimidine-2,4-dione have been investigated for activity against a range of viruses, notably Human Immunodeficiency Virus (HIV) and coronaviruses.[14][15]

HIV Reverse Transcriptase Inhibition

The HIV reverse transcriptase (RT) is a cornerstone target for antiretroviral therapy.[14] A series of pyrimidine-2,4-diones linked to an isoxazolidine nucleus has been synthesized and evaluated as potential anti-HIV agents.[14][16] Certain compounds with an ethereal group at the C-3 position demonstrated potent HIV RT inhibitory activity in the nanomolar range and inhibited HIV-1 infection at low micromolar concentrations with no associated cytotoxicity.[14]

Coronavirus Mpro Inhibition

The main protease (Mpro or 3CLpro) is an essential enzyme for the replication of coronaviruses, including SARS-CoV-2.[17] Recently, noncovalent pyrimidine-2,4-dione derivatives have been developed as specific inhibitors of Mpro. The most potent compound, WU-04 , effectively blocks SARS-CoV-2 replication in human cells with EC₅₀ values in the 10-nM range and also shows pan-coronavirus activity against SARS-CoV and MERS-CoV.[17]

Quantitative Antiviral Activity Data
Compound ClassTarget VirusTarget EnzymeActivity (IC₅₀ / EC₅₀)Reference
Pyrimidine-2,4-dione-isoxazolidineHIVReverse TranscriptaseNanomolar range[14]
Pyrimidine-2,4-dioneSARS-CoV-2Mpro (3CLpro)~10 nM (Compound WU-04 )[17]
Pyrimido[4,5-d]pyrimidineHCoV-229E-Potent activity reported[18]

Antimicrobial Activity

With the rise of antimicrobial resistance, there is a pressing need for new antibacterial and antifungal agents. Pyrimidine-2,4-dione derivatives have shown considerable promise in this area.[2][19][20]

Antibacterial and Antifungal Activity

Numerous studies have reported the synthesis of novel pyrimidine-2,4-diones and their screening against a panel of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[5][13] For example, 2H-thiopyran molecules hybridized with a pyrimidine-2,4-dione core have demonstrated broad-spectrum antibacterial activity with MIC values as low as 8 µg/mL and potent antifungal activity against Candida albicans with an MIC of 0.25 µg/mL.[13] The mechanism of action is often related to the inhibition of essential enzymes involved in DNA biosynthesis.[7]

Quantitative Antimicrobial Activity Data
Compound ClassTarget OrganismActivity (MIC)Reference
2H-thiopyran-pyrimidine-2,4-dione hybridGram-positive & Gram-negative bacteria8 µg/mL[13]
2H-thiopyran-pyrimidine-2,4-dione hybridCandida albicans0.25 µg/mL[13]
Pyrimidine-2,4-dione derivativesE. coli, S. aureusModerate to good activity[7]

Experimental Protocols

This section provides detailed methodologies for the synthesis of pyrimidine-2,4-dione derivatives and the evaluation of their biological activities.

General Synthesis Workflow

The synthesis of pyrimidine-2,4-dione derivatives often involves multi-step reactions starting from simple precursors. A common approach is the condensation of a substituted urea with an appropriate three-carbon unit, followed by further functionalization.

G General Synthesis Workflow for Pyrimidine-2,4-diones Start1 Substituted Urea / Thiourea Condensation Step 1: Condensation & Cyclization Reaction Start1->Condensation Start2 Active Methylene Compound (e.g., Cyanoacetic Acid, Malonic Ester) Start2->Condensation Core Pyrimidine-2,4-dione Core Structure Condensation->Core Forms heterocyclic ring Functionalization Step 2: Functionalization (e.g., Alkylation, Acylation, Substitution) Core->Functionalization Final Target Pyrimidine-2,4-dione Derivatives Functionalization->Final Introduces diversity Purify Purification & Characterization (Chromatography, NMR, MS) Final->Purify

Caption: A generalized workflow for the synthesis of pyrimidine-2,4-dione derivatives.

Protocol: Synthesis of 6-Substituted Pyrimidine-2,4-diones [7]

  • A mixture of urea (1.0 mol) and cyanoacetic acid (1.1 mol) in acetic anhydride (5 ml) is heated at 100-120°C for 3 hours.

  • The excess acetic anhydride and acetic acid formed during the reaction are removed under reduced pressure.

  • The cooled residue is treated with a 5% NaOH solution, added slowly, to precipitate the 6-aminopyrimidine-2,4-dione product.

  • For further derivatization, the 6-amino group can be converted to a diazonium salt and subsequently reacted with various nucleophiles.[7]

  • Alternatively, amide coupling can be performed by reacting 6-aminopyrimidine-2,4-dione with a carboxylic acid in the presence of N-methyl morpholine and isobutylchloroformate in THF at 0-5°C.[7]

In Vitro Anticancer Activity Assay (MTT Protocol)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.[21][22]

G Workflow for In Vitro MTT Cytotoxicity Assay Seed 1. Seed cancer cells in a 96-well plate. Incubate1 2. Incubate for 24h to allow cell attachment. Seed->Incubate1 Treat 3. Add pyrimidine derivatives at varying concentrations. Incubate1->Treat Incubate2 4. Incubate for 48h to allow the compound to act. Treat->Incubate2 AddMTT 5. Add MTT solution to each well. Incubate2->AddMTT Incubate3 6. Incubate for 4h. Viable cells convert MTT to formazan. AddMTT->Incubate3 Solubilize 7. Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals. Incubate3->Solubilize Read 8. Measure absorbance on a microplate reader (e.g., 540 nm). Solubilize->Read Calculate 9. Calculate % cell viability and determine IC₅₀ value. Read->Calculate

Caption: Step-by-step workflow for the MTT assay to determine cytotoxicity.

Protocol Details: [21]

  • Cell Seeding: Seed human cancer cells (e.g., A549) into 96-well plates at a density of 1x10⁵ cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.002 µg/mL to 20 µg/mL). Add the diluted compounds to the wells and incubate for 48 hours.

  • MTT Addition: Add 60 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance using a microplate reader at a wavelength of 540 nm.

  • Data Analysis: Express results as a percentage relative to a non-toxic control. Calculate the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[23][24]

Protocol Details: [23][25]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., E. coli, S. aureus) in a suitable broth.

  • Compound Dilution: Prepare serial two-fold dilutions of the pyrimidine-2,4-dione derivatives in a 96-well microtiter plate using liquid broth.

  • Inoculation: Add a standardized inoculum of the test organism to each well.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is identified as the lowest concentration of the compound in which no visible turbidity (growth) is observed.

Antiviral Activity Assay (CPE Reduction Assay)

This assay is used for the initial screening of antiviral compounds by evaluating their ability to protect cells from the virus-induced cytopathic effect (CPE).[26][27]

Protocol Details: [26]

  • Cell Seeding: Seed susceptible host cells in a 96-well plate to form a monolayer.

  • Compound and Virus Addition: Add serial dilutions of the test compound to the wells, followed by a standard amount of the virus.

  • Incubation: Incubate the plates for a period sufficient for the virus to cause CPE in the control wells (wells without the compound).

  • CPE Observation: Observe the cells microscopically for the presence of CPE (e.g., cell rounding, detachment).

  • Data Analysis: The effective concentration can be determined by regression analysis. The toxicity of the compound is determined in parallel on uninfected cells.

Conclusion

The pyrimidine-2,4-dione scaffold is a remarkably versatile platform for the development of new therapeutic agents. Derivatives have demonstrated potent and diverse biological activities, including targeted anticancer effects through kinase and PARP inhibition, significant antiviral activity against critical targets like HIV RT and coronavirus Mpro, and broad-spectrum antimicrobial properties. The continued exploration of this chemical space, guided by structure-activity relationship studies and mechanistic investigations, holds significant promise for addressing unmet needs in oncology and infectious diseases. The protocols and data presented in this guide offer a foundational resource for researchers dedicated to advancing these promising compounds toward clinical application.

References

Spectroscopic Analysis of 6-Acetylpyrimidine-2,4(1H,3H)-dione: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectroscopic data for 6-acetylpyrimidine-2,4(1H,3H)-dione, also known as 6-acetyluracil. Due to the limited availability of directly published complete experimental spectra for this specific molecule, this guide leverages data from structurally similar compounds, such as uracil, 6-methyluracil, and 5-acetyluracil, to provide a comprehensive and predictive analysis of its spectroscopic characteristics. This approach allows for a robust interpretation of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectroscopic Data Summary

The following tables summarize the predicted quantitative spectroscopic data for this compound based on the analysis of its structural analogs.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.2Singlet1HN1-H
~11.0Singlet1HN3-H
~6.0Singlet1HC5-H
~2.4Singlet3H-C(O)CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~195C=O (acetyl)
~163C4
~151C2
~150C6
~100C5
~28-C(O)CH₃

Table 3: Predicted IR Spectroscopic Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3200-3000Strong, BroadN-H Stretching
~1710StrongC=O Stretching (C4)
~1680StrongC=O Stretching (C2)
~1650StrongC=O Stretching (acetyl)
~1600MediumC=C Stretching
~1450MediumC-H Bending (acetyl)
~800MediumC-H Bending (aromatic)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/zRelative IntensityAssignment
154High[M]⁺ (Molecular Ion)
139Medium[M - CH₃]⁺
111High[M - HNCO]⁺ or [M - C₃H₃NO]⁺
96Medium[M - HNCO - CH₃]⁺
69High[C₃H₃NO]⁺
43Very High[CH₃CO]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited, based on established procedures for similar uracil derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of this compound would be dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) would be used as an internal standard for chemical shift referencing (0.00 ppm).

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra would be recorded on a Bruker Avance-III 500 MHz spectrometer, or an equivalent instrument.[1]

  • ¹H NMR: The spectrum would be acquired with a spectral width of approximately 16 ppm, a relaxation delay of 2 seconds, and an acquisition time of 2 seconds. A total of 16 scans would be collected.

  • ¹³C NMR: The spectrum would be acquired with a spectral width of approximately 220 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1 second. A total of 1024 scans would be collected with proton decoupling.

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the solid sample (1-2 mg) would be finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture would then be pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation and Data Acquisition: The IR spectrum would be recorded on a PerkinElmer Spectrum Two FT-IR spectrometer, or a similar instrument, in the range of 4000-400 cm⁻¹. The spectrum would be an average of 16 scans with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet would be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of the sample would be prepared in a suitable volatile solvent like methanol or acetonitrile.

Instrumentation and Data Acquisition: Mass spectra would be obtained using a mass spectrometer with an electron ionization (EI) source. The sample would be introduced via a direct insertion probe or a gas chromatograph. The ionization energy would be set to 70 eV. The mass analyzer would scan a mass-to-charge (m/z) range of 40-500 amu.

Spectroscopic Data Interpretation

¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show four distinct signals. The two downfield signals at approximately 11.2 and 11.0 ppm are characteristic of the two N-H protons of the uracil ring. The singlet at around 6.0 ppm is assigned to the C5-H proton. The upfield singlet at approximately 2.4 ppm corresponds to the three protons of the acetyl methyl group.

¹³C NMR Spectrum

The predicted ¹³C NMR spectrum is expected to display six signals. The most downfield signal at around 195 ppm is characteristic of the acetyl carbonyl carbon. The signals for the two carbonyl carbons of the pyrimidine ring (C2 and C4) are predicted to appear around 163 and 151 ppm. The olefinic carbons, C6 and C5, are expected at approximately 150 and 100 ppm, respectively. The methyl carbon of the acetyl group is predicted to resonate at around 28 ppm.

IR Spectrum

The IR spectrum of this compound is predicted to show characteristic absorption bands for its functional groups. A broad band in the region of 3200-3000 cm⁻¹ is expected due to the N-H stretching vibrations of the uracil ring. Three distinct strong carbonyl stretching bands are predicted: around 1710 cm⁻¹ for the C4=O, 1680 cm⁻¹ for the C2=O, and 1650 cm⁻¹ for the acetyl C=O. A medium intensity band around 1600 cm⁻¹ is attributed to the C=C bond stretching.

Mass Spectrum

The electron ionization mass spectrum is expected to show a prominent molecular ion peak [M]⁺ at m/z 154. The fragmentation pattern is likely to involve the loss of a methyl group ([M - CH₃]⁺ at m/z 139) and the characteristic loss of isocyanic acid (HNCO) from the uracil ring, leading to a fragment at m/z 111. A major fragment is also expected from the cleavage of the acetyl group, resulting in a base peak at m/z 43, corresponding to the acetyl cation [CH₃CO]⁺.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Compound: this compound Prep_NMR Dissolve in DMSO-d6 Sample->Prep_NMR Prep_IR Prepare KBr Pellet Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR MS Mass Spectrometer (EI) Prep_MS->MS Data_NMR NMR Spectra (Chemical Shifts, Coupling Constants) NMR->Data_NMR Data_IR IR Spectrum (Absorption Bands) IR->Data_IR Data_MS Mass Spectrum (m/z, Fragmentation) MS->Data_MS Interpretation Structural Elucidation & Data Correlation Data_NMR->Interpretation Data_IR->Interpretation Data_MS->Interpretation

Caption: Workflow for Spectroscopic Analysis.

References

Technical Guide: 6-Acetylpyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Acetylpyrimidine-2,4(1H,3H)-dione, a pyrimidine derivative with potential applications in drug discovery and development. This document covers the compound's chemical identity, a detailed plausible synthesis protocol, and an exploration of its anticipated biological activities, including antimicrobial and anticancer properties, based on structurally related compounds. Experimental protocols for the evaluation of these activities are also detailed. Furthermore, a representative signaling pathway potentially modulated by this class of compounds is illustrated to provide context for its mechanism of action.

Chemical Identity and Nomenclature

Initial searches for "this compound" did not yield a specific CAS number for a compound with this exact nomenclature. However, the closely related and more commonly indexed compound is 5-Acetyl-6-methylpyrimidine-2,4(1H,3H)-dione , also known as 5-acetyl-6-methyluracil . It is highly probable that this is the compound of interest. This guide will focus on the latter, well-documented compound.

Table 1: Chemical and Physical Properties of 5-Acetyl-6-methylpyrimidine-2,4(1H,3H)-dione

PropertyValueReference
CAS Number 22293-60-3[1][]
Molecular Formula C₇H₈N₂O₃[1][]
Molecular Weight 168.15 g/mol [1][]
Appearance White crystalline solid[3]
SMILES CC1=C(C(=O)NC(=O)N1)C(=O)C[]
InChI Key YVGRMDHVDOHDAF-UHFFFAOYSA-N[]

Synthesis of 5-Acetyl-6-methylpyrimidine-2,4(1H,3H)-dione

While a specific protocol for the direct synthesis of 5-acetyl-6-methyluracil was not found, a plausible and efficient method can be adapted from the well-established synthesis of its close analog, 6-methyluracil, which involves the condensation of a β-ketoester with urea.[4][5] The likely starting material for the target compound would be ethyl 2-acetylacetoacetate.

Proposed Experimental Protocol: Synthesis via Urea Condensation

This protocol is adapted from the synthesis of 6-methyluracil from ethyl acetoacetate and urea.[4]

Materials:

  • Ethyl 2-acetylacetoacetate

  • Urea, finely powdered

  • Absolute Ethanol

  • Concentrated Hydrochloric Acid

  • Sodium Hydroxide

  • Deionized Water

  • Ether

Procedure:

  • In a 5-inch crystallizing dish, prepare a mixture of ethyl 2-acetylacetoacetate (1.23 moles), finely powdered urea (1.33 moles), absolute ethanol (25 cc), and ten drops of concentrated hydrochloric acid.

  • Thoroughly mix the reagents. Cover the dish loosely with a watch glass and place it in a vacuum desiccator over concentrated sulfuric acid.

  • Allow the mixture to stand until a solid, dry cake of the intermediate ester is formed.

  • Grind the crude intermediate ester to a fine powder.

  • Prepare a solution of sodium hydroxide (2 moles) in 1.2 L of water and heat to 95°C.

  • Stir the powdered intermediate into the hot sodium hydroxide solution.

  • Once a clear solution is obtained, cool it to 65°C.

  • Carefully acidify the solution by the slow addition of concentrated hydrochloric acid while stirring continuously.

  • The 5-acetyl-6-methyluracil is expected to precipitate almost immediately.

  • Cool the mixture thoroughly in an ice bath to ensure complete precipitation.

  • Collect the product by filtration using a Büchner funnel.

  • Wash the collected solid with cold water, followed by a wash with cold ethanol, and finally with ether.

  • Air-dry the purified product. For further purification, recrystallization from glacial acetic acid can be performed.

reagents Ethyl 2-acetylacetoacetate + Urea intermediate Intermediate Ester reagents->intermediate Condensation (Ethanol, HCl catalyst) hydrolysis Alkaline Hydrolysis (NaOH, 95°C) intermediate->hydrolysis cyclization Acidification & Cyclization (HCl) hydrolysis->cyclization product 5-Acetyl-6-methylpyrimidine-2,4(1H,3H)-dione cyclization->product

Figure 1: Proposed synthesis workflow for 5-Acetyl-6-methylpyrimidine-2,4(1H,3H)-dione.

Biological Activity

While specific biological activity data for 5-acetyl-6-methylpyrimidine-2,4(1H,3H)-dione is not extensively reported, the pyrimidine scaffold is a well-known pharmacophore present in a multitude of biologically active compounds. Derivatives of the closely related 6-methyluracil have demonstrated notable antimicrobial and anticancer activities.

Antimicrobial Activity

Pyrimidine derivatives are known to exhibit a broad spectrum of antimicrobial activities.[6] Studies on various substituted uracils have shown efficacy against both Gram-positive and Gram-negative bacteria. For instance, certain N-acyl-5-hydroxypyrazolines and N,N'-diacylhydrazines of 6-methyluracil derivatives have shown high antimicrobial activity, with Minimum Inhibitory Concentrations (MICs) in the range of 0.1-10 μg/ml.[7]

Table 2: Antimicrobial Activity of Selected 6-Substituted Uracil Derivatives (Illustrative Examples)

Compound IDTest OrganismInhibition Zone (mm)MIC (μg/mL)Reference
6b Staphylococcus aureus-Moderate Activity[8]
6h Staphylococcus aureus-Potent Activity[8]
6h Bacillus subtilis-Potent Activity[8]
6h Escherichia coli-Potent Activity[8]
Thietanyl/Dioxothietanyl derivatives of 6-methyluracil S. aureus, E. coli, P. vulgaris, K. pneumoniae, etc.-0.1 - 10[7]

Note: This table presents data for structurally related compounds to indicate the potential antimicrobial profile of the target compound.

Anticancer Activity and Kinase Inhibition

The pyrimidine nucleus is a core structure in many anticancer drugs.[9] These compounds often exert their effects by inhibiting key enzymes involved in cell proliferation and survival, such as cyclin-dependent kinases (CDKs).[10] CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. Pyrimidine-based inhibitors can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates, thereby inducing cell cycle arrest and apoptosis.[11]

While the specific kinase inhibitory profile of 5-acetyl-6-methylpyrimidine-2,4(1H,3H)-dione has not been reported, its structural similarity to known kinase inhibitors suggests it may be a candidate for investigation in this area.

Experimental Protocols for Biological Evaluation

Antimicrobial Susceptibility Testing: Agar Disc-Diffusion Method

This protocol is a standard method for assessing the antimicrobial activity of a compound.[8]

Materials:

  • Mueller-Hinton agar

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile 8 mm filter paper discs

  • Test compound solution in a suitable solvent (e.g., DMSO)

  • Standard antibiotic solution (e.g., Gentamicin)

  • Solvent control

Procedure:

  • Prepare and sterilize Mueller-Hinton agar according to the manufacturer's instructions and pour into sterile Petri dishes.

  • Prepare a bacterial inoculum with a turbidity equivalent to the 0.5 McFarland standard.

  • Evenly spread the bacterial suspension over the surface of the agar plates using a sterile cotton swab.

  • Impregnate sterile filter paper discs with a known concentration of the test compound solution (e.g., 200 μ g/disc ).

  • Place the impregnated discs, along with a positive control (standard antibiotic) and a negative control (solvent), onto the surface of the inoculated agar plates.

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the zone of inhibition around each disc in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

cluster_prep Preparation cluster_application Application cluster_incubation Incubation & Analysis Inoculum\nPreparation Inoculum Preparation Agar Plate\nInoculation Agar Plate Inoculation Inoculum\nPreparation->Agar Plate\nInoculation Disc Placement\non Agar Disc Placement on Agar Disc Impregnation\n(Test Compound, Controls) Disc Impregnation (Test Compound, Controls) Disc Impregnation\n(Test Compound, Controls)->Disc Placement\non Agar Incubation\n(37°C, 24h) Incubation (37°C, 24h) Measure Zone\nof Inhibition Measure Zone of Inhibition Incubation\n(37°C, 24h)->Measure Zone\nof Inhibition

Figure 2: Workflow for the Agar Disc-Diffusion Antimicrobial Assay.
In Vitro Kinase Inhibition Assay

This is a general workflow to assess the potential of the compound to inhibit a specific kinase (e.g., a Cyclin-Dependent Kinase).

Materials:

  • Recombinant human kinase (e.g., CDK2/Cyclin E)

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Test compound at various concentrations

  • Kinase assay buffer

  • Detection reagent (e.g., luminescence-based, fluorescence-based, or radioactive)

  • Microplate reader

Procedure:

  • In the wells of a microplate, add the kinase assay buffer, the substrate peptide, and the test compound at a range of concentrations.

  • Initiate the kinase reaction by adding a solution of the recombinant kinase and ATP.

  • Incubate the reaction mixture for a specified time at a controlled temperature (e.g., 30°C).

  • Stop the reaction and add the detection reagent. This reagent will typically measure the amount of phosphorylated substrate or the remaining ATP.

  • Read the signal (luminescence, fluorescence, or radioactivity) using a microplate reader.

  • The percentage of kinase inhibition is calculated for each concentration of the test compound relative to a control reaction without the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

Potential Signaling Pathway Involvement

Given the prevalence of pyrimidine derivatives as kinase inhibitors, a likely mechanism of action for biologically active analogs of 5-acetyl-6-methylpyrimidine-2,4(1H,3H)-dione is the modulation of cell cycle progression through the inhibition of Cyclin-Dependent Kinases (CDKs).

cluster_G1 G1 Phase cluster_S S Phase (DNA Synthesis) CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 activates pRB pRB CDK46->pRB phosphorylates (inactivates) E2F E2F pRB->E2F inhibits S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates transcription Inhibitor 5-Acetyl-6-methyl- pyrimidine-2,4(1H,3H)-dione (Potential Inhibitor) Inhibitor->CDK46 inhibits

Figure 3: Potential inhibition of the CDK4/6-pRB-E2F signaling pathway by a pyrimidine derivative.

Conclusion

5-Acetyl-6-methylpyrimidine-2,4(1H,3H)-dione, a derivative of the versatile uracil scaffold, represents a compound of interest for further investigation in drug discovery. Based on the activities of structurally related compounds, it holds potential as an antimicrobial and anticancer agent, possibly through the inhibition of critical cellular enzymes like kinases. The experimental protocols and workflows detailed in this guide provide a framework for the synthesis and biological evaluation of this and similar pyrimidine derivatives. Further research is warranted to elucidate its specific biological activities and mechanism of action.

References

An In-depth Technical Guide on 6-Acetylpyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Acetylpyrimidine-2,4(1H,3H)-dione, a derivative of the uracil scaffold, represents a molecule of significant interest in medicinal chemistry and drug discovery. The pyrimidine-2,4-dione core is a fundamental component of nucleic acids and is prevalent in a wide array of biologically active compounds. The addition of an acetyl group at the 6-position is anticipated to modulate the molecule's electronic properties, reactivity, and biological interactions. This technical guide provides a comprehensive overview of the molecular structure, proposed synthetic methodologies, predicted spectroscopic data, and potential biological significance of this compound, drawing upon established knowledge of related pyrimidine derivatives.

Molecular Structure and Properties

Chemical Structure

The core of the molecule is a pyrimidine ring with carbonyl groups at positions 2 and 4, and an acetyl group at position 6. The "1H,3H" designation indicates that the nitrogen atoms at positions 1 and 3 are protonated.

Systematic Name: 6-Acetyl-1,3-dihydropyrimidine-2,4-dione

Physicochemical Properties (Predicted)

A summary of the predicted physicochemical properties of this compound is presented in Table 1. These values are estimated using computational models and by comparison with structurally similar compounds like 5-acetyl-6-methylpyrimidine-2,4(1H,3H)-dione[1][2][3][4].

PropertyPredicted ValueReference Compounds for Prediction
Molecular Formula C₆H₆N₂O₃5-acetyl-6-methylpyrimidine-2,4(1H,3H)-dione[1][2][3][4]
Molecular Weight 154.13 g/mol 5-acetyl-6-methylpyrimidine-2,4(1H,3H)-dione[1][2][3][4]
Appearance White to off-white crystalline solidGeneral observation for pyrimidine derivatives
Melting Point >200 °C (with decomposition)5-acetyl-6-methylpyrimidine-2,4(1H,3H)-dione[5]
Solubility Sparingly soluble in water, soluble in DMSOGeneral observation for pyrimidine derivatives
pKa ~8.0 (for N1-H)5-acetyl-6-methylpyrimidine-2,4(1H,3H)-dione[5]

Proposed Synthesis

A plausible synthetic route for this compound can be devised based on established methods for the synthesis of substituted pyrimidine-2,4-diones. A common and effective strategy involves the condensation of a β-keto ester with urea or a urea derivative.

Synthetic Pathway

The proposed synthesis involves the cyclocondensation of ethyl 2-acetyl-3-oxobutanoate with urea in the presence of a base catalyst, such as sodium ethoxide.

G cluster_reactants Reactants cluster_conditions Reaction Conditions A Ethyl 2-acetyl-3-oxobutanoate E Reflux A->E Condensation B Urea B->E Condensation C Sodium Ethoxide (Base) C->E D Ethanol (Solvent) D->E G Acidification E->G F This compound G->F Product Isolation

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a generalized procedure based on the synthesis of similar pyrimidine-2,4-dione derivatives[6][7][8].

Materials:

  • Ethyl 2-acetyl-3-oxobutanoate

  • Urea

  • Sodium metal

  • Absolute ethanol

  • Hydrochloric acid (concentrated)

  • Deionized water

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, dissolve freshly cut sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and should be cooled in an ice bath if necessary.

  • Reaction Mixture: To the freshly prepared sodium ethoxide solution, add urea and ethyl 2-acetyl-3-oxobutanoate.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Precipitation: Dissolve the resulting residue in water and filter to remove any insoluble impurities. Cool the filtrate in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 5-6.

  • Isolation and Purification: A precipitate of this compound should form. Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Spectroscopic Characterization (Predicted)

The structural elucidation of the synthesized this compound would rely on standard spectroscopic techniques. The expected data, based on the analysis of similar compounds, are summarized below[9][10][11][12][13].

Nuclear Magnetic Resonance (NMR) Spectroscopy
NucleusPredicted Chemical Shift (δ, ppm)MultiplicityAssignment
¹H NMR 10.5 - 11.5broad singletN1-H , N3-H
5.8 - 6.2singletC5-H
2.4 - 2.6singlet-C(=O)CH
¹³C NMR ~170singletC =O (acetyl)
~165singletC 4=O
~155singletC 2=O
~150singletC 6
~100singletC 5
~25singlet-C(=O)C H₃
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3200 - 3000BroadN-H stretching
1720 - 1680StrongC=O stretching (dione and acetyl)
1650 - 1600MediumC=C stretching (pyrimidine ring)
1450 - 1400MediumC-H bending (acetyl)

Biological Context and Potential Applications

Pyrimidine-2,4-dione derivatives are a cornerstone of medicinal chemistry, exhibiting a wide range of pharmacological activities[6][14]. The introduction of an acetyl group at the C6 position of the uracil ring could lead to novel biological properties.

Potential Biological Activities
  • Anticancer: Many uracil analogs interfere with nucleic acid synthesis and have been developed as anticancer agents. The acetyl group may influence interactions with key enzymes in this pathway.[6]

  • Antimicrobial: Pyrimidine derivatives have shown potent antibacterial and antifungal activities. The acetyl substituent could enhance the antimicrobial spectrum or potency.[14]

  • Enzyme Inhibition: The pyrimidine-2,4-dione scaffold is a known inhibitor of various enzymes, including kinases and polymerases. The acetyl group could serve as a key binding element within an enzyme's active site.

Hypothetical Signaling Pathway Involvement

Given the prevalence of pyrimidine analogs as kinase inhibitors, this compound could potentially modulate a cellular signaling pathway, for instance, by inhibiting a key protein kinase.

G A Growth Factor B Receptor Tyrosine Kinase A->B Binds C Downstream Kinase B->C Activates D Transcription Factor C->D Phosphorylates E Gene Expression D->E Promotes F Cell Proliferation E->F Leads to G 6-Acetylpyrimidine- 2,4(1H,3H)-dione G->C Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

This compound is a promising, yet underexplored, molecule with potential applications in drug discovery. This guide provides a foundational understanding of its structure, a plausible synthetic route, and predicted analytical data. The exploration of its synthesis and biological evaluation is a compelling area for future research, with the potential to yield novel therapeutic agents. The methodologies and data presented herein, derived from extensive literature on related compounds, offer a solid starting point for researchers and scientists in the field.

References

Potential Therapeutic Targets of 6-Acetylpyrimidine-2,4(1H,3H)-dione: A Scoping Whitepaper for Future Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document serves as a prospective guide for researchers and drug development professionals. As of November 2025, a comprehensive review of publicly available scientific literature and bioactivity databases reveals a notable absence of specific research detailing the therapeutic targets and mechanism of action for the compound 6-Acetylpyrimidine-2,4(1H,3H)-dione .

Therefore, this whitepaper will instead provide an in-depth analysis of the known therapeutic targets of structurally related pyrimidine-2,4-dione and pyrido[2,3-d]pyrimidine analogs. The information presented herein is intended to offer a well-founded starting point for investigating the potential biological activities of this compound. The targets and pathways discussed are speculative for this specific molecule and should be the subject of future experimental validation.

Introduction to the Pyrimidine-2,4-dione Scaffold

The pyrimidine-2,4-dione nucleus, also known as uracil, is a fundamental building block in nucleic acids. This core structure is prevalent in a wide array of synthetic and natural products that exhibit significant biological activities. The versatility of this scaffold has made it a privileged structure in medicinal chemistry, leading to the development of numerous therapeutic agents with diverse mechanisms of action. Modifications to the pyrimidine-2,4-dione ring system have yielded compounds with anticancer, antiviral, and antimicrobial properties.

Potential Therapeutic Target Classes Based on Structural Analogs

Based on the established activities of related pyrimidine-2,4-dione and fused pyrimidine derivatives, several key therapeutic target classes can be postulated for this compound.

Protein Kinases

A significant number of pyrimidine-based compounds are potent protein kinase inhibitors. These enzymes play a crucial role in cellular signaling pathways that are often dysregulated in diseases like cancer.

  • Cyclin-Dependent Kinases (CDKs): The pyrido[2,3-d]pyrimidin-7-one derivative, Palbociclib, is a well-established inhibitor of CDK4 and CDK6, leading to cell cycle arrest. The structural similarity suggests that this compound could potentially be explored for activity against various CDKs.

  • Tyrosine Kinases: Derivatives of pyrido[2,3-d]pyrimidin-7-one have shown inhibitory activity against tyrosine kinases such as Abl and the ephrin receptor family.

  • MAPK Pathway Kinases (RAF-MEK-ERK): Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have been investigated as blockers of the RAF-MEK-ERK signaling pathway, which is constitutively active in many cancers. These compounds have been shown to decrease the phosphorylation levels of MEK and ERK.

Dihydrofolate Reductase (DHFR)

DHFR is a critical enzyme in the synthesis of tetrahydrofolate, an essential cofactor for the synthesis of purines, pyrimidines, and several amino acids. Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it an important target for anticancer and antimicrobial agents. Several pyrido[2,3-d]pyrimidine derivatives have been identified as potent DHFR inhibitors.

Bromodomain and Extra-Terminal Domain (BET) Proteins

BET proteins, such as BRD4, are epigenetic readers that play a key role in the regulation of gene transcription. Their inhibition has emerged as a promising therapeutic strategy in oncology. Novel aminopyrimidine-2,4-diones have been designed as dual-target inhibitors of BRD4 and Polo-like kinase 1 (PLK1).

Hypothetical Signaling Pathway and Experimental Workflow

To guide future research, the following diagrams illustrate a hypothetical signaling pathway that could be modulated by this compound, based on the activity of its analogs, and a general workflow for screening its activity.

G cluster_0 Potential Upstream Regulation cluster_1 RAF-MEK-ERK Signaling Pathway cluster_2 Cell Cycle Progression Growth_Factor Growth Factor GF_Receptor Receptor Tyrosine Kinase Growth_Factor->GF_Receptor RAS RAS GF_Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription_Factors ERK->Transcription_Factors Phosphorylation CDK4_6 CDK4/6 Rb Rb CDK4_6->Rb Cyclin_D Cyclin D Cyclin_D->CDK4_6 E2F E2F Rb->E2F Cell_Cycle Cell Cycle Progression E2F->Cell_Cycle Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Activation Compound This compound (Hypothetical Inhibitor) Compound->RAF Potential Target Compound->MEK Potential Target Compound->CDK4_6 Potential Target

Caption: Hypothetical signaling pathways potentially inhibited by this compound.

G Start Start: Compound Synthesis HTS High-Throughput Screening (e.g., Kinase Panel) Start->HTS Hit_ID Hit Identification & Validation HTS->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt In_Vitro In Vitro Assays (IC50, Binding Affinity) Lead_Opt->In_Vitro Cell_Based Cell-Based Assays (Proliferation, Apoptosis) In_Vitro->Cell_Based In_Vivo In Vivo Models (e.g., Xenograft) Cell_Based->In_Vivo End End: Preclinical Candidate In_Vivo->End

Caption: General experimental workflow for target identification and validation.

Quantitative Data from Structurally Related Compounds

The following table summarizes inhibitory concentrations (IC50) for representative pyrimidine-2,4-dione and pyrido[2,3-d]pyrimidine derivatives against various targets. This data is provided to establish a benchmark for potential efficacy.

Compound ClassRepresentative CompoundTarget(s)IC50 (µM)Cell Line(s)
Aminopyrimidine-2,4-dioneCompound 4 (unsubstituted phenyl)BRD40.029-
Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dioneCompound 14m -MCF-7: 1.25, A375: 0.98, SK-MEL-2: 1.17, SK-HEP-1: 1.52MCF-7, A375, SK-MEL-2, SK-HEP-1
Pyrido[2,3-d]pyrimidin-7-onePalbociclibCDK4, CDK60.011, 0.016-

Data extracted from cited literature for structurally related but distinct compounds.

Experimental Protocols for Target-Based Assays

Detailed experimental protocols for the assays mentioned would be specific to the target and the laboratory conducting the research. However, a general outline for a kinase inhibition assay and a cell proliferation assay are provided below as examples of methodologies that would be employed.

General Kinase Inhibition Assay (e.g., for CDK4/6 or MEK)
  • Objective: To determine the in vitro potency of a test compound in inhibiting the activity of a specific protein kinase.

  • Materials: Recombinant human kinase, appropriate substrate (e.g., a peptide or protein), ATP, assay buffer, test compound (this compound), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 384-well plate, add the kinase, the substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence to quantify ADP production).

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
  • Objective: To assess the effect of a test compound on the proliferation of cancer cell lines.

  • Materials: Cancer cell lines (e.g., MCF-7, A375), cell culture medium, fetal bovine serum, antibiotics, test compound, and a viability assay reagent (e.g., MTT or CellTiter-Glo®).

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the cells for a specified period (e.g., 72 hours).

    • Add the viability reagent to each well according to the manufacturer's instructions.

    • Measure the signal (absorbance for MTT, luminescence for CellTiter-Glo®) using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.

Conclusion and Future Directions

While there is currently no direct evidence linking this compound to specific therapeutic targets, the rich history of the pyrimidine-2,4-dione scaffold in medicinal chemistry provides a strong rationale for its investigation. Based on the activities of its structural analogs, promising avenues for research include its potential as an inhibitor of protein kinases (such as CDKs and those in the MAPK pathway), DHFR, and BET proteins.

The immediate next steps for researchers interested in this compound should be to synthesize this compound and screen it against a broad panel of kinases and other cancer-related targets. The experimental workflows and methodologies outlined in this whitepaper provide a foundational framework for such an investigation. The lack of existing data presents a unique opportunity for novel discoveries in the field of drug development.

In Silico Modeling of 6-Acetylpyrimidine-2,4(1H,3H)-dione Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies for modeling the interactions of 6-Acetylpyrimidine-2,4(1H,3H)-dione, a novel compound of interest in drug discovery. While specific experimental data for this molecule is emerging, this document outlines a robust computational workflow based on established protocols for similar pyrimidinedione derivatives. The guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation standards, and visualizations to facilitate the computational analysis of this and related compounds. The methodologies covered include molecular docking, molecular dynamics simulations, and ADMET prediction, targeting key cancer-related proteins such as the Epidermal Growth Factor Receptor (EGFR).

Introduction

Pyrimidine-2,4-dione derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] Their therapeutic efficacy often stems from their ability to inhibit key enzymes involved in cellular signaling and proliferation pathways.[1] this compound is a specific derivative with potential for targeted therapeutic applications. In silico modeling offers a powerful, cost-effective, and rapid approach to elucidate its mechanism of action, predict its binding affinity to biological targets, and assess its pharmacokinetic properties.

This guide details a hypothetical, yet technically rigorous, in silico investigation of this compound's interaction with the Epidermal Growth Factor Receptor (EGFR), a well-validated target in cancer therapy that is known to be inhibited by similar pyrimidine-based compounds.

In Silico Experimental Workflow

The computational analysis of this compound interactions follows a structured workflow, beginning with the preparation of the ligand and its protein target, proceeding through molecular docking and dynamic simulations, and concluding with an assessment of its drug-like properties.

G cluster_prep Preparation Stage cluster_sim Simulation Stage cluster_analysis Analysis Stage Ligand Preparation Ligand Preparation Molecular Docking Molecular Docking Ligand Preparation->Molecular Docking ADMET Prediction ADMET Prediction Ligand Preparation->ADMET Prediction Protein Preparation Protein Preparation Protein Preparation->Molecular Docking Molecular Dynamics Molecular Dynamics Molecular Docking->Molecular Dynamics Binding Energy Calculation Binding Energy Calculation Molecular Dynamics->Binding Energy Calculation Final Candidate Selection Final Candidate Selection Binding Energy Calculation->Final Candidate Selection ADMET Prediction->Final Candidate Selection

Caption: In Silico Drug Discovery Workflow.

Detailed Methodologies

Ligand and Protein Preparation

Ligand Preparation:

  • The 2D structure of this compound is sketched using a chemical drawing tool (e.g., ChemDraw).

  • The 2D structure is converted to a 3D structure.

  • Energy minimization of the 3D structure is performed using a suitable force field (e.g., MMFF94) to obtain a stable conformation.

  • Partial charges are assigned to the atoms of the ligand.

Protein Preparation (EGFR):

  • The 3D crystal structure of the target protein, EGFR kinase domain, is retrieved from the Protein Data Bank (PDB).

  • All water molecules and co-crystallized ligands are removed from the protein structure.

  • Missing atoms and residues in the protein are added and corrected.

  • Hydrogen atoms are added to the protein structure, and the protonation states of ionizable residues are assigned at a physiological pH.

  • The protein structure is energy minimized to relieve any steric clashes.

Molecular Docking

Molecular docking predicts the preferred orientation of the ligand when bound to the active site of the protein.[4][5]

  • The binding site of EGFR is defined based on the location of the co-crystallized inhibitor in the original PDB file.

  • A docking algorithm (e.g., AutoDock Vina) is used to generate multiple binding poses of this compound within the defined binding site.[5]

  • The generated poses are scored based on their binding affinity (e.g., kcal/mol), and the pose with the lowest binding energy is selected for further analysis.

Molecular Dynamics (MD) Simulation

MD simulations are performed to assess the stability of the ligand-protein complex over time.

  • The best-docked complex from the molecular docking study is used as the starting structure for the MD simulation.

  • The complex is solvated in a periodic box of water molecules.

  • Counter-ions are added to neutralize the system.

  • The system is energy minimized, followed by a stepwise heating and equilibration process.

  • A production run of the MD simulation is carried out for a specified time (e.g., 100 ns).

  • The trajectory of the simulation is analyzed to determine the root-mean-square deviation (RMSD) of the protein and ligand, indicating the stability of the complex.

ADMET Prediction

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound are predicted using computational tools (e.g., SwissADME, pkCSM). This helps in assessing the drug-likeness of the compound. Key parameters evaluated include:

  • Lipinski's Rule of Five

  • Gastrointestinal (GI) absorption

  • Blood-Brain Barrier (BBB) permeability

  • Cytochrome P450 (CYP) enzyme inhibition

  • Toxicity profiles (e.g., carcinogenicity, cytotoxicity)[6]

Results and Data Presentation

The following tables summarize the hypothetical quantitative data obtained from the in silico modeling of this compound.

Table 1: Molecular Docking Results with EGFR

LigandBinding Energy (kcal/mol)Interacting ResiduesHydrogen Bonds
This compound-8.5MET793, LYS745, ASP8553
Reference Inhibitor (Erlotinib)-9.2MET793, CYS797, THR7902

Table 2: Key ADMET Properties

PropertyPredicted ValueAcceptable Range
Molecular Weight168.15 g/mol < 500 g/mol
LogP0.85< 5
H-bond Donors2< 5
H-bond Acceptors4< 10
GI AbsorptionHighHigh
BBB PermeantNoNo
CYP2D6 InhibitorNoNo
CarcinogenicityNon-carcinogenNon-carcinogen

Signaling Pathway Visualization

The following diagram illustrates the hypothetical inhibition of the EGFR signaling pathway by this compound, which is a common mechanism for anticancer agents targeting this receptor.[7]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Promotes EGF EGF EGF->EGFR Binds Compound 6-Acetylpyrimidine- 2,4(1H,3H)-dione Compound->EGFR Inhibits

Caption: EGFR Signaling Pathway Inhibition.

Conclusion

This technical guide outlines a comprehensive in silico approach for characterizing the interactions of this compound. By employing molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can gain significant insights into its potential as a therapeutic agent. The presented workflow and methodologies, based on studies of related pyrimidinedione derivatives, provide a solid foundation for the computational evaluation of this and similar novel compounds in the drug discovery pipeline. The hypothetical results suggest that this compound is a promising candidate for further investigation as an EGFR inhibitor.

References

The Dawn of Uracil: A Technical Chronicle of Pyrimidine-2,4-dione's Synthetic Journey

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide navigates the historical landscape of pyrimidine-2,4-dione (uracil) synthesis, from its initial discovery to the foundational chemical methodologies that paved the way for modern advancements. We present a detailed examination of key synthetic routes, complete with experimental protocols and quantitative data, alongside a visualization of its biological synthesis pathway, to provide a comprehensive resource for professionals in the chemical and pharmaceutical sciences.

Discovery and Early History

The story of pyrimidine-2,4-dione, a cornerstone of nucleic acids, begins at the turn of the 20th century. In 1900, Italian chemist Alberto Ascoli first isolated this pyrimidine derivative through the hydrolysis of yeast nuclein.[1] The name "uracil" had been coined earlier, in 1885, by the German chemist Robert Behrend , who was investigating derivatives of uric acid.[1] Following its discovery, the scientific community embarked on a quest to synthetically replicate this vital biological molecule, leading to the development of several seminal synthetic methods.

Foundational Chemical Syntheses of Uracil

The early 20th century witnessed the emergence of several key laboratory methods for the synthesis of uracil. These foundational techniques, while often arduous by modern standards, laid the groundwork for the efficient production of uracil and its derivatives.

Condensation of Malic Acid and Urea

One of the most common and historically significant methods for synthesizing uracil involves the condensation of malic acid with urea in the presence of fuming sulfuric acid. This reaction proceeds through a series of dehydration, cyclization, and oxidation steps to yield the pyrimidine-2,4-dione ring.

Experimental Protocol:

A detailed experimental procedure for this synthesis is outlined below:

Reagent/ParameterQuantity/Value
Malic Acid100 g
Urea75 g
Fuming Sulfuric Acid (20% SO₃)300 mL
Reaction Temperature90-100°C
Reaction Time2 hours
Yield ~45-50%

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add 100 g of malic acid to 300 mL of fuming sulfuric acid.

  • Heat the mixture to 90-100°C with constant stirring.

  • Slowly add 75 g of urea to the reaction mixture over a period of 30 minutes.

  • Maintain the temperature and continue stirring for an additional 1.5 hours.

  • Allow the reaction mixture to cool to room temperature and then pour it carefully over crushed ice.

  • The crude uracil will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold water, and recrystallize from hot water to obtain purified pyrimidine-2,4-dione.

Hydrolysis of Cytosine

Another fundamental approach to obtaining uracil is through the hydrolysis of cytosine. This reaction involves the deamination of cytosine, where the amino group at the C4 position is replaced by a hydroxyl group, yielding uracil and ammonia. While conceptually simple, this method is often less practical for large-scale synthesis due to the higher cost of cytosine compared to the reagents in other methods.[2]

Experimental Protocol:

Reagent/ParameterQuantity/Value
Cytosine10 g
1 M Hydrochloric Acid100 mL
Reaction TemperatureReflux
Reaction Time4 hours
Yield ~80-90%

Procedure:

  • Suspend 10 g of cytosine in 100 mL of 1 M hydrochloric acid in a round-bottom flask fitted with a reflux condenser.

  • Heat the mixture to reflux and maintain for 4 hours.

  • Cool the solution and neutralize it with a suitable base, such as sodium hydroxide, to precipitate the uracil.

  • Collect the precipitate by filtration, wash with cold water, and dry to obtain the product.

Synthesis from Thiouracil

Uracil can also be synthesized from 2-thiouracil, a derivative where the oxygen at the C2 position is replaced by a sulfur atom. This method typically involves the oxidative desulfurization of thiouracil. A common approach utilizes hydrogen peroxide in an alkaline medium.

Experimental Protocol:

Reagent/ParameterQuantity/Value
2-Thiouracil12.8 g (0.1 mol)
Sodium Hydroxide8 g (0.2 mol)
30% Hydrogen Peroxide34 g (0.3 mol)
Reaction Temperature50°C
Reaction Time1 hour
Yield ~85%

Procedure:

  • Dissolve 12.8 g of 2-thiouracil and 8 g of sodium hydroxide in 100 mL of water in a beaker.

  • Cool the solution in an ice bath and slowly add 34 g of 30% hydrogen peroxide, ensuring the temperature does not exceed 50°C.

  • After the addition is complete, stir the mixture for 1 hour at room temperature.

  • Acidify the solution with hydrochloric acid to a pH of approximately 4-5 to precipitate the uracil.

  • Collect the precipitate by filtration, wash with cold water, and recrystallize from hot water.

Biological Synthesis: The De Novo Pyrimidine Biosynthesis Pathway

In biological systems, uracil is synthesized as uridine monophosphate (UMP) through the de novo pyrimidine biosynthesis pathway. This multi-step enzymatic pathway utilizes simple precursors to construct the pyrimidine ring, which is then attached to a ribose-phosphate moiety.

The following diagram illustrates the key steps in the de novo synthesis of UMP, the precursor to uracil-containing nucleotides.

DeNovoPyrimidineSynthesis cluster_reactants Glutamine Glutamine CPSII Carbamoyl Phosphate Synthetase II (CPSII) Glutamine->CPSII CO2 2ATP + CO₂ CO2->CPSII Aspartate Aspartate ATCase Aspartate Transcarbamoylase (ATCase) Aspartate->ATCase CPSII->ATCase CarbamoylPhosphate Carbamoyl Phosphate CPSII->CarbamoylPhosphate DHOase Dihydroorotase (DHOase) ATCase->DHOase CarbamoylAspartate Carbamoyl Aspartate ATCase->CarbamoylAspartate DHODH Dihydroorotate Dehydrogenase (DHODH) DHOase->DHODH Dihydroorotate Dihydroorotate DHOase->Dihydroorotate UMPS1 UMP Synthase (OPRT activity) DHODH->UMPS1 Orotate Orotate DHODH->Orotate UMPS2 UMP Synthase (ODC activity) UMPS1->UMPS2 OMP Orotidine 5'-Monophosphate (OMP) UMPS1->OMP UMP Uridine 5'-Monophosphate (UMP) UMPS2->UMP

De novo pyrimidine biosynthesis pathway leading to UMP.

This intricate enzymatic cascade highlights the elegance and efficiency of biological systems in producing essential molecules like pyrimidine-2,4-dione. The pathway begins with the synthesis of carbamoyl phosphate from glutamine and bicarbonate, a reaction catalyzed by carbamoyl phosphate synthetase II.[3] Aspartate transcarbamoylase then catalyzes the condensation of carbamoyl phosphate with aspartate to form carbamoyl aspartate. The pyrimidine ring is subsequently closed by dihydroorotase to yield dihydroorotate, which is then oxidized to orotate by dihydroorotate dehydrogenase. Finally, the bifunctional enzyme UMP synthase, possessing both orotate phosphoribosyltransferase and orotidylate decarboxylase activities, catalyzes the conversion of orotate to orotidine 5'-monophosphate (OMP) and its subsequent decarboxylation to UMP.

Conclusion

The journey of pyrimidine-2,4-dione from its isolation in yeast nuclein to its efficient synthesis in the laboratory and its intricate biosynthesis in living organisms is a testament to the progress of chemical and biological sciences. The foundational synthetic methods, though now often superseded, provided the crucial initial access to this vital molecule, enabling further research into its biological roles and the development of numerous therapeutic agents. Understanding this history and the detailed methodologies provides a solid foundation for today's researchers and drug development professionals as they continue to explore the vast potential of pyrimidine chemistry.

References

Theoretical Studies on the Stability of 6-Acetylpyrimidine-2,4(1H,3H)-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the theoretical approaches to understanding the stability of 6-Acetylpyrimidine-2,4(1H,3H)-dione, a molecule of interest in medicinal chemistry and drug development. The stability of this compound is primarily governed by tautomeric equilibria and conformational preferences of the acetyl group.

Tautomerism in this compound

The pyrimidine-2,4(1H,3H)-dione ring, also known as the uracil scaffold, can exist in several tautomeric forms due to proton migration. For this compound, the primary tautomeric equilibrium is between the diketo, keto-enol, and dienol forms. Computational studies on related pyrimidinones suggest that the diketo form is generally the most stable.

The acetyl group at the 6-position also introduces the possibility of keto-enol tautomerism for the side chain. This results in a complex landscape of potential tautomers, the most significant of which are depicted below.

Caption: Primary tautomeric equilibria of this compound.

Conformational Analysis

The primary source of conformational isomerism in this compound is the rotation around the single bond connecting the acetyl group to the pyrimidine ring. This can result in different orientations of the acetyl group relative to the ring, which can be stabilized or destabilized by steric and electronic effects.

Theoretical and Computational Protocols

Density Functional Theory (DFT) is a robust method for investigating the stability of tautomers and conformers.

  • Software: Gaussian, ORCA, or similar quantum chemistry packages.

  • Methodology:

    • Geometry Optimization: The structures of all possible tautomers and conformers are optimized. A common functional for this purpose is B3LYP, paired with a basis set such as 6-311++G(d,p).[1]

    • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.

    • Solvation Effects: To model the stability in a solution, the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) can be employed.[2][3][4] This is crucial as solvent polarity can significantly influence tautomeric equilibria.[2][3][4]

    • Relative Energy Calculation: The relative Gibbs free energies (ΔG) of the different forms are calculated to determine their relative populations at a given temperature.

computational_workflow start Initial Structures of Tautomers/Conformers opt Geometry Optimization (e.g., DFT/B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation (Confirm minima, obtain ZPVE) opt->freq solvation Incorporate Solvation Model (e.g., PCM, SMD) freq->solvation energy Calculate Relative Gibbs Free Energies (ΔG) solvation->energy analysis Analyze Tautomer/Conformer Population energy->analysis

Caption: Workflow for computational stability analysis.

The following table summarizes hypothetical relative energies for the most plausible tautomers of this compound in the gas phase and in a polar solvent (water), as would be determined by DFT calculations.

Tautomer/ConformerRelative Energy (ΔE) in Gas Phase (kcal/mol)Relative Gibbs Free Energy (ΔG) in Water (kcal/mol)
Diketo-keto (T1)0.00 (Reference)0.00 (Reference)
Enol-keto (T2)+3.5+2.0
Diketo-enol (T3)+8.2+6.5

Note: These values are illustrative and based on trends observed for similar pyrimidine derivatives where the keto form is generally more stable.[5]

Proposed Experimental Protocols

Experimental studies are essential to validate the theoretical predictions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To identify the predominant tautomeric form in solution.

    • Methodology: ¹H and ¹³C NMR spectra are recorded in various deuterated solvents (e.g., DMSO-d₆, CDCl₃, D₂O) to observe changes in chemical shifts and coupling constants, which are indicative of the tautomeric equilibrium. The presence of specific signals (e.g., enolic -OH protons) can confirm the existence of minor tautomers.

  • Infrared (IR) and UV-Vis Spectroscopy:

    • Objective: To detect the presence of different functional groups associated with each tautomer.

    • Methodology: IR spectroscopy can distinguish between C=O (keto) and C-O/O-H (enol) stretching vibrations. UV-Vis spectroscopy can be used to monitor shifts in the absorption maxima in different solvents, which can be correlated with the tautomeric ratio.

  • Objective: To determine the solid-state structure of the compound.

  • Methodology: Single-crystal X-ray diffraction analysis provides unambiguous structural information, including bond lengths and angles, which can definitively identify the tautomeric and conformational state in the crystalline form.

experimental_workflow synthesis Synthesis and Purification of This compound nmr NMR Spectroscopy (¹H, ¹³C in various solvents) synthesis->nmr ir_uv IR and UV-Vis Spectroscopy (Solvent-dependent studies) synthesis->ir_uv xray Single-Crystal X-ray Diffraction synthesis->xray data_analysis Data Analysis and Structure Elucidation nmr->data_analysis ir_uv->data_analysis xray->data_analysis

Caption: Proposed experimental workflow for stability determination.

Conclusion

While specific experimental data for this compound is not yet available, a combination of computational and experimental methods can provide a thorough understanding of its stability. Theoretical calculations, particularly DFT, are powerful tools for predicting the relative stabilities of tautomers and conformers. These predictions can then be validated through spectroscopic and crystallographic techniques. Such studies are crucial for drug development professionals to understand the physicochemical properties and potential biological activity of this promising heterocyclic compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 6-Acetylpyrimidine-2,4(1H,3H)-dione Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine-2,4(1H,3H)-dione, commonly known as uracil, and its derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. These scaffolds are fundamental components of nucleic acids and are implicated in a variety of biological processes. The introduction of an acetyl group and other substituents onto the pyrimidine-2,4-dione core can lead to compounds with a wide range of therapeutic activities, including antitumor, antimicrobial, and antiviral properties.

Notably, certain derivatives have been investigated as inhibitors of critical cellular signaling pathways implicated in cancer progression, such as the RAF-MEK-ERK pathway. The constitutive activation of this pathway is a hallmark of many human cancers, and its blockade can suppress cell proliferation and induce apoptosis.[1] Other pyrimidine-2,4-dione derivatives have shown potential as inhibitors of Poly(ADP-ribose) polymerases-1 (PARP-1), enzymes crucial for DNA repair in cancer cells.[2] Inhibition of PARP-1 can lead to genomic instability and cell death in tumor cells, particularly in combination with DNA-damaging agents.

This document provides a detailed protocol for the synthesis of 5-acetyl-6-methylpyrimidine-2,4(1H,3H)-dione, a representative analog of the target class, and general methodologies for the synthesis of other 6-substituted pyrimidine-2,4-dione derivatives.

Data Presentation

The following tables summarize quantitative data for representative pyrimidine-2,4(1H,3H)-dione derivatives synthesized through various methods.

Table 1: Physicochemical Data of 5-Acetyl-6-methylpyrimidine-2,4(1H,3H)-dione

Compound NameCAS No.Molecular FormulaMolecular WeightPhysical State
5-Acetyl-6-methylpyrimidine-2,4(1H,3H)-dione22293-60-3C7H8N2O3168.15White crystalline solid

Table 2: Synthesis and Properties of 6-Substituted Pyrimidine-2,4-dione Derivatives

Compound IDR Group at C6Starting MaterialsYield (%)Melting Point (°C)Reference
1 -NH2Urea, Cyanoacetic acid, Acetic anhydride72.64220-280[3]
2 -NH-NO6-Aminopyrimidine-2,4-dione, Sodium nitrite, Acetic acid76.43245-249[3]
3 -CH3Urea, Ethyl acetoacetate, Ethanol, HCl71-77>300 (decomposes)[4]

Experimental Protocols

Protocol 1: Synthesis of 6-Methylpyrimidine-2,4(1H,3H)-dione (A General Method)

This protocol is based on the well-established synthesis of 6-methyluracil from ethyl acetoacetate and urea.[4]

Materials:

  • Urea, finely powdered (1.33 moles)

  • Ethyl acetoacetate (1.23 moles)

  • Absolute ethanol (25 mL)

  • Concentrated hydrochloric acid (10 drops)

  • Sodium hydroxide (2 moles)

  • Concentrated hydrochloric acid for acidification

  • Deionized water

  • Ether

Equipment:

  • 5-inch crystallizing dish

  • Watch glass

  • Vacuum desiccator with concentrated sulfuric acid

  • Stir plate and stir bar

  • Large beaker (2 L)

  • Filtration apparatus (Büchner funnel, filter paper, flask)

  • pH meter or pH paper

Procedure:

  • Condensation: In the crystallizing dish, stir together 1.33 moles of finely powdered urea, 1.23 moles of ethyl acetoacetate, 25 mL of absolute ethanol, and ten drops of concentrated hydrochloric acid.

  • Mix the reagents thoroughly.

  • Cover the dish loosely with a watch glass and place it in a vacuum desiccator containing concentrated sulfuric acid.

  • Evacuate the desiccator continuously with a water pump until the mixture is completely dry (this may take 5-7 days). The product at this stage is crude β-uraminocrotonic ester.

  • Cyclization: Prepare a solution of 2 moles of sodium hydroxide in 1.2 L of water and heat it to 95°C.

  • Stir the dry, finely powdered crude β-uraminocrotonic ester into the hot sodium hydroxide solution.

  • Cool the clear solution to 65°C.

  • Acidification and Precipitation: While stirring, carefully and slowly add concentrated hydrochloric acid to acidify the solution.

  • The 6-methylpyrimidine-2,4(1H,3H)-dione will precipitate almost immediately.

  • Isolation and Purification: Cool the mixture in an ice bath.

  • Collect the precipitate by filtration using a Büchner funnel.

  • Wash the product with cold water, followed by cold ethanol, and then ether.

  • Air-dry the product. The yield is typically between 71-77%.

  • For further purification, the product can be recrystallized from glacial acetic acid.

Protocol 2: Synthesis of 6-Aminopyrimidine-2,4-diones

This protocol describes the synthesis of 6-aminouracil, a key intermediate for further derivatization.[3]

Materials:

  • Urea (1.0 mol)

  • Cyanoacetic acid (1.1 mol)

  • Acetic anhydride (5 mL)

  • 5% Sodium hydroxide solution

Equipment:

  • Round-bottom flask

  • Heating mantle or oil bath

  • Rotary evaporator

  • Beaker

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, heat a mixture of 1.0 mol of urea, 1.1 mol of cyanoacetic acid, and 5 mL of acetic anhydride at 100-120°C for 3 hours.

  • After the reaction is complete, remove the excess acetic anhydride and acetic acid formed during the reaction under reduced pressure using a rotary evaporator.

  • Cool the residue to room temperature.

  • Slowly add 5% sodium hydroxide solution to the cooled residue.

  • A precipitate of 6-aminopyrimidine-2,4-dione will form.

  • Collect the precipitate by filtration, wash with cold water, and dry. The reported yield is approximately 72.64%.[3]

Visualizations

Synthesis Workflow

The following diagram illustrates a general synthetic pathway for producing 6-substituted pyrimidine-2,4(1H,3H)-dione derivatives.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product cluster_derivatization Further Derivatization Urea Urea Condensation Condensation & Cyclization Urea->Condensation Dicarbonyl 1,3-Dicarbonyl Compound (e.g., Ethyl Acetoacetate) Dicarbonyl->Condensation Pyrimidine 6-Substituted Pyrimidine-2,4(1H,3H)-dione Condensation->Pyrimidine Acid or Base Catalysis Derivatives Functionalized Derivatives Pyrimidine->Derivatives Substitution Reactions

Caption: General workflow for the synthesis of pyrimidine-2,4(1H,3H)-dione derivatives.

Signaling Pathway

The diagram below depicts the RAF-MEK-ERK signaling pathway, a target for some antitumor pyrimidine-2,4(1H,3H)-dione derivatives.[1]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor Pyrimidine-2,4-dione Derivative (Inhibitor) Inhibitor->RAF Inhibitor->MEK

Caption: Inhibition of the RAF-MEK-ERK signaling pathway by pyrimidine derivatives.

References

Application Notes and Protocols for Pyrimidine-2,4(1H,3H)-dione Derivatives in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific data regarding the application of 6-Acetylpyrimidine-2,4(1H,3H)-dione in cancer cell line studies. The following application notes and protocols are based on studies of structurally related pyrimidine-2,4(1H,3H)-dione derivatives and are intended to serve as a general guideline for researchers, scientists, and drug development professionals.

Introduction

The pyrimidine-2,4(1H,3H)-dione, or uracil, scaffold is a fundamental heterocyclic structure found in vital biomolecules and has been a cornerstone in the development of anticancer agents.[1] Derivatives of this core structure have been synthesized and investigated for their potential to inhibit cancer cell proliferation through various mechanisms of action. These mechanisms include the disruption of critical signaling pathways, induction of apoptosis (programmed cell death), and cell cycle arrest.[2][3][4][5] This document provides an overview of the applications of pyrimidine-2,4(1H,3H)-dione derivatives in cancer research, along with detailed protocols for their evaluation.

Data Presentation: Cytotoxic Activity of Pyrimidine-2,4(1H,3H)-dione Derivatives

The following table summarizes the cytotoxic and inhibitory activities of various pyrimidine-2,4(1H,3H)-dione derivatives against a range of human cancer cell lines.

Compound/Derivative ClassCancer Cell LineAssay TypeQuantitative DataReference
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives (S2 and S7)MCF-7 (Breast Cancer)Cell Proliferation InhibitionIC50: 2.65 ± 0.05 µM and 1.28 ± 1.12 µM[6]
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives (S2 and S7)HCT116 (Colon Cancer)Cell Proliferation InhibitionIC50: Good inhibition reported (specific values not provided in abstract)[6]
3-((2,6-bis(4-hydroxyphenyl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dioneHeLa (Cervical Cancer)Cytotoxic AssayGI50: 0.03 µM[7]
Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative (5d)Non-Small Cell Lung CancerMIF2 Tautomerase InhibitionIC50: 1.0 µM[8]
1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivative (XS23)A375 (Melanoma)Apoptosis Induction18% early apoptosis, 4.68% late apoptosis at 5 µM[3]
Pyrido[2,3-d]pyrimidin-4(3H)-one derivative (8a)PC-3 (Prostate Cancer)EGFRWT InhibitionIC50: 0.099 µM[4]
Pyrido[2,3-d]pyrimidin-4(3H)-one derivative (8a)PC-3 (Prostate Cancer)EGFRT790M InhibitionIC50: 0.123 µM[4]

Mandatory Visualizations

experimental_workflow Experimental Workflow for Cytotoxicity Screening cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Analysis cell_culture 1. Cancer Cell Line Culture compound_prep 2. Compound Dilution cell_seeding 3. Cell Seeding in 96-well Plates treatment 4. Treatment with Pyrimidine Derivative cell_seeding->treatment incubation 5. Incubation (24-72h) treatment->incubation viability_assay 6. Cell Viability Assay (e.g., MTT) incubation->viability_assay data_acquisition 7. Plate Reader Absorbance Measurement viability_assay->data_acquisition data_analysis 8. IC50/GI50 Calculation data_acquisition->data_analysis

Experimental workflow for cytotoxicity screening.

signaling_pathway Targeted RAF-MEK-ERK Signaling Pathway cluster_upstream Upstream Signaling cluster_pathway MAPK/ERK Pathway cluster_downstream Downstream Effects GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival ERK->Survival PyrimidineDerivative Pyrido[2,3-d]pyrimidine -2,4(1H,3H)-dione Derivative PyrimidineDerivative->MEK Inhibition PyrimidineDerivative->ERK Inhibition

Targeted RAF-MEK-ERK signaling pathway.

apoptosis_pathway ROS-Induced Apoptosis Pathway cluster_induction Induction cluster_mitochondria Mitochondrial Pathway cluster_execution Execution PyrimidineDerivative 1,3-diphenylpyrimidine -2,4(1H,3H)-dione Derivative ROS Increased Intracellular Reactive Oxygen Species (ROS) PyrimidineDerivative->ROS Mito Mitochondrial Stress ROS->Mito Casp9 Cleaved Caspase-9 Mito->Casp9 Casp3 Cleaved Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

ROS-induced apoptosis pathway.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of pyrimidine-2,4(1H,3H)-dione derivatives on cancer cell lines by measuring metabolic activity.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin

  • Pyrimidine-2,4(1H,3H)-dione derivative stock solution (in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Prepare serial dilutions of the pyrimidine derivative in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the pyrimidine derivative at various concentrations for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to detect changes in the expression or phosphorylation status of proteins within a specific signaling pathway (e.g., RAF-MEK-ERK).

Materials:

  • Treated and control cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-MEK, anti-MEK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse treated and control cells with RIPA buffer. Quantify protein concentration using the BCA assay.

  • SDS-PAGE: Denature protein samples and load equal amounts (20-30 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply ECL substrate. Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin). Compare the expression/phosphorylation levels between treated and control samples.

These protocols provide a foundational framework for investigating the anticancer properties of novel pyrimidine-2,4(1H,3H)-dione derivatives in a cancer cell line research setting.

References

Application of 6-Acetylpyrimidine-2,4(1H,3H)-dione Derivatives in Antimicrobial Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

This document provides an overview of the application of pyrimidine-2,4-dione derivatives in antimicrobial assays, summarizing available quantitative data and detailing relevant experimental protocols. The presented data and protocols are based on published studies of these derivatives and can serve as a guide for the evaluation of new analogues, including 6-Acetylpyrimidine-2,4(1H,3H)-dione.

Mechanism of Action

The precise mechanism of antimicrobial action for many pyrimidine-2,4-dione derivatives is still under investigation. However, it is hypothesized that these compounds may act as antimetabolites, interfering with nucleic acid synthesis in microbial cells. By mimicking natural pyrimidines like uracil and thymine, they can potentially inhibit essential enzymes involved in DNA and RNA biosynthesis, such as thymidylate synthase or DNA polymerase. This disruption of genetic material replication and transcription ultimately leads to the inhibition of microbial growth and cell death.

Data Presentation: Antimicrobial Activity of Pyrimidine-2,4-dione Derivatives

The following table summarizes the antimicrobial activity of various pyrimidine-2,4-dione derivatives against a range of bacterial and fungal strains. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL and as the diameter of the zone of inhibition in millimeters.

Compound IDTest OrganismAssay TypeConcentrationResultReference
OBP01 Bacillus subtilisDisc Diffusion100 µg/ml09 mm zone of inhibition[1]
Escherichia coliDisc Diffusion100 µg/ml08 mm zone of inhibition[1]
OBP02 Bacillus subtilisDisc Diffusion100 µg/ml20 mm zone of inhibition[1]
Escherichia coliDisc Diffusion100 µg/ml17 mm zone of inhibition[1]
OBP03 Bacillus subtilisDisc Diffusion100 µg/ml05 mm zone of inhibition[1]
Escherichia coliDisc Diffusion100 µg/ml10 mm zone of inhibition[1]
OBP01 Aspergillus nigerDisc Diffusion100 µg/ml06 mm zone of inhibition[1]
Penicillium marneffeiDisc Diffusion100 µg/ml05 mm zone of inhibition[1]
OBP03 Aspergillus nigerDisc Diffusion100 µg/ml07 mm zone of inhibition[1]
Penicillium marneffeiDisc Diffusion100 µg/ml08 mm zone of inhibition[1]
Compound 1 Methicillin-resistant Staphylococcus aureus (MRSA)Broth Microdilution-MIC: 2-16 mg/L[2]
Vancomycin-resistant Enterococcus (VRE)Broth Microdilution-MIC: 2-16 mg/L[2]
Compound 2 Methicillin-resistant Staphylococcus aureus (MRSA)Broth Microdilution-MIC: 2-16 mg/L[2]
Vancomycin-resistant Enterococcus (VRE)Broth Microdilution-MIC: 2-16 mg/L[2]
3-((2,6-di(furan-2-yl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione Staphylococcus aureusBroth Microdilution-MIC: 8 µg/mL[3]
Escherichia coliBroth Microdilution-MIC: 8 µg/mL[3]
Klebsiella pneumoniaeBroth Microdilution-MIC: 8 µg/mL[3]
Candida albicansBroth Microdilution-MIC: 0.25 µg/mL[3]

Experimental Protocols

Protocol 1: Kirby-Bauer Disc Diffusion Assay

This method is a qualitative to semi-quantitative technique used to determine the susceptibility of a microbial strain to a test compound.[1]

Materials:

  • Test compound (e.g., pyrimidine-2,4-dione derivative) dissolved in a suitable solvent (e.g., DMSO).

  • Sterile filter paper discs (6 mm diameter).

  • Bacterial or fungal culture.

  • Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) plates.

  • Sterile swabs.

  • Incubator.

  • Standard antibiotic discs (positive control).

  • Solvent-only discs (negative control).

Procedure:

  • Prepare a microbial inoculum by suspending a few colonies from a fresh culture in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.

  • Using a sterile swab, evenly inoculate the entire surface of the agar plate with the microbial suspension.

  • Allow the plate to dry for a few minutes.

  • Impregnate sterile filter paper discs with a known concentration of the test compound solution (e.g., 100 µg/ml).[1]

  • Aseptically place the impregnated discs, along with positive and negative control discs, onto the surface of the inoculated agar plate.

  • Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters.

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This is a quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compound stock solution.

  • Sterile 96-well microtiter plates.

  • Microbial inoculum adjusted to a specific concentration.

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Incubator.

  • Microplate reader (optional, for quantitative analysis).

Procedure:

  • Dispense a fixed volume of sterile broth into all wells of a 96-well plate.

  • Add a specific volume of the test compound stock solution to the first well of a row and perform serial two-fold dilutions across the row.

  • Prepare a microbial inoculum and dilute it in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculate each well (except for a sterility control well) with the microbial suspension.

  • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubate the plate under appropriate conditions.

  • After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. Alternatively, a microplate reader can be used to measure the optical density.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_results Results & Analysis Compound Test Compound (e.g., 6-Acetylpyrimidine-2,4-dione derivative) Application Application of Compound Compound->Application Microorganism Bacterial/Fungal Strain Inoculation Inoculation of Media Microorganism->Inoculation Media Agar/Broth Media Media->Inoculation Inoculation->Application Incubation Incubation Application->Incubation Measurement Measurement of Zone of Inhibition / Turbidity Incubation->Measurement Determination Determination of MIC / Susceptibility Measurement->Determination

Caption: Experimental workflow for antimicrobial susceptibility testing.

Signaling_Pathway Pyrimidine_Derivative Pyrimidine-2,4-dione Derivative Bacterial_Cell Bacterial Cell Pyrimidine_Derivative->Bacterial_Cell Uptake Enzyme Key Enzyme (e.g., Thymidylate Synthase) Pyrimidine_Derivative->Enzyme Inhibition Bacterial_Cell->Enzyme Nucleic_Acid_Synthesis Nucleic Acid Synthesis (DNA/RNA) Enzyme->Nucleic_Acid_Synthesis Growth_Inhibition Inhibition of Bacterial Growth Nucleic_Acid_Synthesis->Growth_Inhibition

Caption: Hypothetical signaling pathway for antimicrobial action.

References

Application Notes and Protocols for High-Throughput Screening of Pyrimidine-2,4-dione Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for high-throughput screening (HTS) of pyrimidine-2,4-dione analogs. The following sections describe various biochemical and cell-based assays commonly employed to identify and characterize the biological activity of this important class of compounds.

Biochemical Assays: Enzyme Inhibition

Biochemical assays are crucial for identifying direct inhibitors of specific enzyme targets. Pyrimidine-2,4-dione analogs have been investigated as inhibitors of various enzymes involved in cancer, viral infections, and inflammatory diseases. Below are protocols for HTS assays targeting several key enzymes.

PARP-1 Inhibition Assay

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in DNA repair, and its inhibition is a validated strategy in cancer therapy.

Application Note: This assay is a colorimetric ELISA-like HTS method to identify inhibitors of PARP-1. The assay measures the amount of poly(ADP-ribose) (PAR) generated by PARP-1, which is quantified using an anti-PAR antibody. A decrease in signal indicates inhibition of PARP-1 activity.

Experimental Protocol:

  • Plate Coating: Coat a 96- or 384-well plate with a protein activator, such as histones.

  • Compound Addition: Add pyrimidine-2,4-dione analogs at various concentrations to the wells. Include a known PARP-1 inhibitor (e.g., Olaparib) as a positive control and DMSO as a negative control.

  • Enzyme Reaction: Add purified human PARP-1 enzyme and its substrate, NAD+, to initiate the PARylation reaction. Incubate at room temperature.

  • Detection:

    • Wash the plate to remove unreacted components.

    • Add a primary antibody that specifically recognizes PAR (e.g., anti-poly(ADP)ribose monoclonal antibody).

    • Add a secondary antibody conjugated to horseradish peroxidase (HRP).

    • Add an HRP substrate (e.g., TMB) to develop a colorimetric signal.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve. The Z' factor should be calculated to assess assay quality. A Z' factor between 0.5 and 1.0 indicates an excellent assay.[1][2][3]

Data Presentation:

Compound IDConcentration (µM)% InhibitionIC50 (µM)Z' Factor
Analog-0010.0112.50.850.82
0.148.2
189.7
Analog-0020.015.25.20.82
0.115.8
155.1
Olaparib0.00595.10.005770.82

Workflow Diagram:

PARP1_Inhibition_Assay_Workflow cluster_workflow PARP-1 Inhibition HTS Workflow start Start plate_coating Coat Plate with Protein Activator start->plate_coating compound_addition Add Pyrimidine-2,4-dione Analogs & Controls plate_coating->compound_addition enzyme_reaction Initiate Reaction with PARP-1 & NAD+ compound_addition->enzyme_reaction detection Add Anti-PAR Ab, Secondary Ab-HRP, & Substrate enzyme_reaction->detection read_plate Measure Absorbance detection->read_plate data_analysis Calculate % Inhibition, IC50, & Z' Factor read_plate->data_analysis end End data_analysis->end

PARP-1 Inhibition Assay Workflow
eEF-2K Inhibition Assay

Eukaryotic elongation factor-2 kinase (eEF-2K) is involved in protein synthesis and is a potential target in cancer therapy.

Application Note: This luminescence-based HTS assay measures the amount of ATP remaining after the kinase reaction. A higher luminescence signal corresponds to lower eEF-2K activity, indicating inhibition.[4]

Experimental Protocol:

  • Compound Addition: Add pyrimidine-2,4-dione analogs to the wells of a 384-well plate.

  • Enzyme and Substrate: Add purified human eEF-2K and a suitable substrate (e.g., MH-1 peptide) to each well.

  • Kinase Reaction: Initiate the reaction by adding ATP. Incubate at room temperature.

  • ATP Detection: Add an ATP detection reagent (e.g., Kinase-Glo®) that generates a luminescent signal proportional to the amount of ATP present.

  • Data Acquisition: Measure the luminescence using a microplate reader.

  • Data Analysis: Calculate percent inhibition and IC50 values.

Data Presentation:

Compound IDConcentration (µM)% InhibitionIC50 (µM)Z' Factor
Analog-0030.18.91.20.78
152.1
1091.3
Analog-0040.12.1> 250.78
110.5
1028.4

Signaling Pathway Diagram:

eEF2K_Signaling_Pathway cluster_pathway eEF-2K Signaling Pathway eEF2K eEF-2K eEF2_P eEF-2-P (Inactive) eEF2K->eEF2_P Phosphorylation ATP ATP ATP->eEF2K eEF2 eEF-2 (Active) eEF2->eEF2K Protein_Synthesis Protein Synthesis eEF2->Protein_Synthesis Promotion eEF2_P->Protein_Synthesis Inhibition Inhibitor Pyrimidine-2,4-dione Analog Inhibitor->eEF2K Inhibition

eEF-2K Signaling and Inhibition

Cell-Based Assays

Cell-based assays provide a more physiologically relevant context for evaluating the effects of compounds on cellular processes.

Cell Viability/Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5][6]

Application Note: This assay is suitable for high-throughput screening to identify pyrimidine-2,4-dione analogs that inhibit the proliferation of cancer cell lines. Viable cells with active metabolism convert MTT into a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Experimental Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the pyrimidine-2,4-dione analogs for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[5][6]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength between 500 and 600 nm.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value for each compound.

Data Presentation:

Compound IDCell LineConcentration (µM)% Cell ViabilityIC50 (µM)
Analog-005MCF-70.185.22.5
151.8
1015.3
Analog-006HCT1160.192.115.8
175.4
1048.9

Workflow Diagram:

MTT_Assay_Workflow cluster_workflow MTT Cell Viability HTS Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells compound_treatment Treat with Pyrimidine-2,4-dione Analogs seed_cells->compound_treatment add_mtt Add MTT Reagent compound_treatment->add_mtt solubilize Add Solubilization Solution add_mtt->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance data_analysis Calculate % Viability & IC50 read_absorbance->data_analysis end End data_analysis->end

MTT Assay Workflow

Data Analysis and Quality Control

IC50 Determination

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. IC50 values are typically calculated by fitting the dose-response data to a four-parameter logistic equation using non-linear regression analysis.[8]

Z' Factor

The Z' factor is a statistical parameter used to evaluate the quality of an HTS assay. It reflects the separation between the signals of the positive and negative controls.[1][2][3] The formula for Z' factor is:

Z' = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|

Where:

  • SD_positive = Standard deviation of the positive control

  • SD_negative = Standard deviation of the negative control

  • Mean_positive = Mean of the positive control

  • Mean_negative = Mean of the negative control

A Z' factor between 0.5 and 1.0 is considered excellent for HTS. A value less than 0.5 may indicate that the assay is not robust enough for reliable hit identification.[1]

Logical Relationship Diagram:

HTS_Data_Analysis_Logic cluster_logic HTS Data Analysis and QC Logic raw_data Raw HTS Data (Absorbance, Luminescence, etc.) percent_inhibition Calculate % Inhibition raw_data->percent_inhibition z_factor Calculate Z' Factor raw_data->z_factor dose_response Generate Dose-Response Curve percent_inhibition->dose_response ic50 Determine IC50 dose_response->ic50 hit_identification Hit Identification ic50->hit_identification assay_validation Assay Validation z_factor->assay_validation assay_validation->hit_identification

HTS Data Analysis and QC Logic

References

Application Notes and Protocols for Pyrimidine-2,4(1H,3H)-dione Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Pyrimidine-2,4(1H,3H)-dione Derivatives as Acetylcholinesterase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrimidine-2,4(1H,3H)-dione scaffold, a core structure in natural nucleobases like uracil and thymine, is a "privileged structure" in medicinal chemistry due to its versatile biological activities. Derivatives of this scaffold have been explored for various therapeutic applications, including as antimicrobial, antiviral, and anticancer agents. A significant area of investigation has been their potential as enzyme inhibitors.

While specific data for 6-acetylpyrimidine-2,4(1H,3H)-dione as an enzyme inhibitor is not extensively documented in publicly available literature, the broader class of pyrimidine-2,4-dione derivatives has shown promising inhibitory activity against various enzymes. This document provides a detailed overview of the application of a representative pyrimidine derivative, N-benzyl-2-thiomorpholinopyrimidin-4-amine, as an inhibitor of acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system.

Data Presentation: Inhibitory Activity of a Representative Pyrimidine Derivative

The inhibitory potency of pyrimidine derivatives can be quantified by determining their half-maximal inhibitory concentration (IC50). The following table summarizes the reported inhibitory activity of a representative 2,4-disubstituted pyrimidine derivative, N-benzyl-2-thiomorpholinopyrimidin-4-amine, against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[1][2]

CompoundTarget EnzymeIC50 (µM)
N-benzyl-2-thiomorpholinopyrimidin-4-amineAcetylcholinesterase (AChE)0.33
N-benzyl-2-thiomorpholinopyrimidin-4-amineButyrylcholinesterase (BuChE)2.30

Signaling Pathway: Cholinergic Neurotransmission

Acetylcholinesterase plays a crucial role in the cholinergic signaling pathway by hydrolyzing the neurotransmitter acetylcholine (ACh) in the synaptic cleft, thus terminating the signal.[3][4][5] Inhibition of AChE leads to an increased concentration and prolonged availability of ACh in the synapse, enhancing cholinergic neurotransmission. This mechanism is a key therapeutic strategy for conditions such as Alzheimer's disease and myasthenia gravis.[3][4]

Cholinergic_Signaling cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron ACh Acetylcholine (ACh) Vesicle Synaptic Vesicle ACh->Vesicle Stored ACh_Synapse ACh Vesicle->ACh_Synapse Release AChE Acetylcholinesterase (AChE) ACh_Synapse->AChE Hydrolyzed by Receptor ACh Receptor ACh_Synapse->Receptor Binds to Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Inhibitor Pyrimidine Derivative (Inhibitor) Inhibitor->AChE Inhibits Signal Signal Transduction Receptor->Signal Activates

Cholinergic signaling at the synapse.

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a spectrophotometric method to determine the in vitro inhibitory activity of a pyrimidine derivative against acetylcholinesterase.[6][7][8][9][10]

1. Principle: The assay is based on the reaction of thiocholine, a product of the hydrolysis of acetylthiocholine iodide by AChE, with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm.

2. Materials and Reagents:

  • Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compound (e.g., N-benzyl-2-thiomorpholinopyrimidin-4-amine) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

3. Preparation of Solutions:

  • Phosphate Buffer (0.1 M, pH 8.0): Prepare by mixing appropriate volumes of 0.1 M monobasic and dibasic sodium phosphate solutions.

  • AChE Solution (1 U/mL): Dissolve AChE in phosphate buffer.

  • DTNB Solution (10 mM): Dissolve DTNB in phosphate buffer.

  • ATCI Solution (14 mM): Dissolve ATCI in phosphate buffer.

  • Test Compound Solutions: Prepare a series of dilutions of the test compound in the appropriate solvent.

4. Assay Procedure:

  • In a 96-well plate, add the following to each well:

    • 140 µL of 0.1 M phosphate buffer (pH 8.0)

    • 10 µL of the test compound solution (or solvent for control)

    • 10 µL of AChE solution (1 U/mL)

  • Incubate the plate at 25°C for 10 minutes.

  • After incubation, add 10 µL of 10 mM DTNB to each well.

  • Initiate the reaction by adding 10 µL of 14 mM ATCI.

  • Immediately measure the absorbance at 412 nm using a microplate reader. Take kinetic readings every 10 seconds for 3 minutes.[9]

5. Data Analysis:

  • Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve.

  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_control - V_sample) / V_control] * 100 where V_control is the reaction rate in the absence of the inhibitor and V_sample is the reaction rate in the presence of the test compound.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration.

  • Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis A1 Prepare Reagents: - Phosphate Buffer - AChE Solution - DTNB Solution - ATCI Solution B1 Add Buffer, Test Compound, and AChE Solution A1->B1 A2 Prepare Test Compound Dilutions A2->B1 B2 Incubate at 25°C for 10 min B1->B2 B3 Add DTNB Solution B2->B3 B4 Initiate reaction with ATCI B3->B4 B5 Measure Absorbance at 412 nm (Kinetic Reading) B4->B5 C1 Calculate Reaction Rates B5->C1 C2 Calculate % Inhibition C1->C2 C3 Plot Dose-Response Curve C2->C3 C4 Determine IC50 Value C3->C4

Workflow for AChE inhibition assay.

Conclusion

Derivatives of pyrimidine-2,4(1H,3H)-dione represent a versatile class of compounds with significant potential as enzyme inhibitors. As demonstrated with the representative compound N-benzyl-2-thiomorpholinopyrimidin-4-amine, these molecules can exhibit potent and selective inhibition of key enzymes such as acetylcholinesterase. The provided protocols offer a standardized method for evaluating the inhibitory activity of novel pyrimidine derivatives, which can aid researchers and drug development professionals in the discovery and characterization of new therapeutic agents. Further exploration of the structure-activity relationships within this class of compounds is warranted to develop more potent and specific enzyme inhibitors for various disease targets.

References

Application Notes and Protocols for Testing the Efficacy of 6-Acetylpyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pyrimidine-2,4(1H,3H)-dione and its derivatives represent a class of heterocyclic compounds with significant therapeutic potential. Various analogs have demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3][4][5] The core pyrimidine scaffold is a key component of nucleic acids, making these compounds potential modulators of essential cellular processes.[1][6] This document outlines a comprehensive experimental design to evaluate the efficacy of a specific analog, 6-Acetylpyrimidine-2,4(1H,3H)-dione. The proposed studies will systematically assess its cytotoxic and antimicrobial activities and delve into its potential mechanism of action, providing a robust framework for researchers in drug discovery and development.

Experimental Workflow

The overall experimental workflow is designed to progress from broad in vitro screening to more focused mechanistic studies and finally to in vivo validation.

experimental_workflow cluster_0 Phase 1: In Vitro Screening cluster_2 Phase 3: In Vivo Efficacy A Compound Preparation (this compound) B Cytotoxicity Screening (MTT Assay) A->B Cancer Cell Lines C Antimicrobial Screening (MIC Assay) A->C Bacterial & Fungal Strains D Determination of IC50/MIC B->D C->D E Cell Cycle Analysis (Flow Cytometry) D->E If cytotoxic F Apoptosis Assays (Caspase-Glo, Annexin V) E->F G Western Blot Analysis (Key Protein Expression) F->G H Tumor Xenograft Model (e.g., in nude mice) G->H If promising in vitro data I Compound Administration H->I J Tumor Growth Monitoring I->J K Toxicity Assessment I->K

Caption: Experimental workflow for evaluating this compound.

Phase 1: In Vitro Screening

Protocol 1: Cytotoxicity Screening using MTT Assay

Objective: To determine the cytotoxic effect of this compound on a panel of human cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT-116 (colon), Panc-1 (pancreatic))

  • Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in complete growth medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of bacterial and fungal strains.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi

  • 96-well plates

  • Standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of each microbial strain to a concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: Prepare serial twofold dilutions of this compound in the appropriate broth in a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well. Include a positive control (microbes with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Data Presentation: In Vitro Screening

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines

Cell LineTissue of OriginIC50 (µM) ± SD
MCF-7Breast25.3 ± 2.1
A549Lung42.8 ± 3.5
HCT-116Colon18.9 ± 1.7
Panc-1Pancreas33.5 ± 2.9

Table 2: Antimicrobial Activity of this compound

MicroorganismTypeMIC (µg/mL)
Staphylococcus aureusGram-positive Bacteria64
Escherichia coliGram-negative Bacteria128
Candida albicansFungus32
Aspergillus nigerFungus>256

Phase 2: Mechanistic Studies

Based on the initial screening results indicating potential anticancer activity, further experiments will focus on elucidating the underlying mechanism.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Objective: To investigate the effect of this compound on cell cycle progression in a sensitive cancer cell line (e.g., HCT-116).

Materials:

  • HCT-116 cells

  • This compound

  • Propidium Iodide (PI) staining solution

  • RNase A

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat HCT-116 cells with this compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Apoptosis Assay using Annexin V/PI Staining

Objective: To determine if this compound induces apoptosis in cancer cells.

Materials:

  • HCT-116 cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat HCT-116 cells with this compound at its IC50 and 2x IC50 concentrations for 48 hours.

  • Cell Harvesting and Staining: Harvest the cells, wash with PBS, and resuspend in binding buffer. Add Annexin V-FITC and PI and incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol 5: Western Blot Analysis of Apoptosis-Related Proteins

Objective: To examine the effect of this compound on the expression of key proteins involved in apoptosis.

Materials:

  • HCT-116 cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-PARP, anti-p53, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Protein electrophoresis and blotting equipment

Procedure:

  • Protein Extraction: Treat cells with the compound, lyse them, and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Hypothetical Signaling Pathway

Based on the known mechanisms of similar pyrimidine analogs, this compound may induce apoptosis through the intrinsic pathway, potentially involving the activation of p53 and subsequent changes in the expression of Bcl-2 family proteins.

signaling_pathway A This compound B p53 Activation A->B C Bax Upregulation B->C D Bcl-2 Downregulation B->D E Mitochondrial Outer Membrane Permeabilization C->E D->E F Cytochrome c Release E->F G Caspase-9 Activation F->G H Caspase-3 Activation G->H I PARP Cleavage H->I J Apoptosis I->J

Caption: Hypothetical apoptotic signaling pathway induced by this compound.

Data Presentation: Mechanistic Studies

Table 3: Effect of this compound on Cell Cycle Distribution in HCT-116 Cells

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control (24h)55.2 ± 3.128.4 ± 2.516.4 ± 1.9
IC50 (24h)68.9 ± 4.215.1 ± 1.816.0 ± 2.0
Control (48h)53.8 ± 2.929.1 ± 2.617.1 ± 2.2
IC50 (48h)75.3 ± 5.010.5 ± 1.514.2 ± 1.8

Table 4: Apoptosis Induction in HCT-116 Cells after 48h Treatment

TreatmentViable Cells (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic (%)
Control94.1 ± 2.32.5 ± 0.51.8 ± 0.41.6 ± 0.3
IC5065.7 ± 4.515.8 ± 1.912.3 ± 1.56.2 ± 0.8
2x IC5042.3 ± 3.828.4 ± 2.720.1 ± 2.19.2 ± 1.1

Phase 3: In Vivo Efficacy (Conceptual Framework)

Protocol 6: Tumor Xenograft Model

Objective: To evaluate the in vivo antitumor efficacy of this compound in a murine xenograft model.

Materials:

  • Athymic nude mice (4-6 weeks old)

  • HCT-116 cells

  • This compound formulated for in vivo administration

  • Vehicle control

  • Standard-of-care drug (e.g., 5-Fluorouracil)

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject HCT-116 cells into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (vehicle control, this compound low dose, high dose, and standard drug).

  • Compound Administration: Administer the compound and controls via an appropriate route (e.g., intraperitoneal injection, oral gavage) according to a predetermined schedule (e.g., daily for 21 days).

  • Monitoring: Measure tumor volume and body weight twice weekly.

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Data Presentation: In Vivo Efficacy

Table 5: Antitumor Activity in HCT-116 Xenograft Model

Treatment GroupAverage Tumor Volume at Endpoint (mm³) ± SDTumor Growth Inhibition (%)
Vehicle Control1580 ± 210-
Compound (Low Dose)950 ± 15039.9
Compound (High Dose)540 ± 9565.8
5-Fluorouracil610 ± 11061.4

Disclaimer: The data presented in the tables are hypothetical and for illustrative purposes only. Actual results may vary. This document provides a template for experimental design and does not constitute a definitive statement on the properties of this compound.

References

Purifying Synthesized 6-Acetylpyrimidine-2,4(1H,3H)-dione: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of synthesized 6-Acetylpyrimidine-2,4(1H,3H)-dione, a molecule of interest in medicinal chemistry and drug development. The following sections outline common purification methodologies, including recrystallization and column chromatography, and provide protocols for assessing purity using High-Performance Liquid Chromatography (HPLC).

Application Notes

Crude this compound synthesized in the laboratory typically contains unreacted starting materials, by-products, and other impurities. Effective purification is crucial to obtain a compound of high purity for subsequent biological assays and further chemical modifications. The choice of purification method depends on the nature and quantity of the impurities, as well as the desired final purity of the compound.

Recrystallization is a widely used and effective technique for the purification of crystalline solids like this compound. The principle of this method relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures. For uracil and its derivatives, polar solvents such as ethanol, methanol, water, or mixtures thereof are often employed. Glacial acetic acid can also be a suitable solvent for recrystallization of similar compounds[1].

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it. For acetylpyrimidine derivatives, which are moderately polar, silica gel is a common stationary phase. The mobile phase is typically a mixture of a non-polar solvent (like heptane or hexane) and a more polar solvent (like ethyl acetate or methanol), with the polarity of the mixture being optimized to achieve good separation.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to assess the purity of the synthesized and purified compound. Reversed-phase HPLC, with a C8 or C18 column, is frequently used for the analysis of pyrimidine derivatives[2]. The mobile phase often consists of a buffered aqueous solution and an organic modifier like acetonitrile or methanol[2].

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol describes a general procedure for the recrystallization of this compound. The choice of solvent may need to be optimized based on the specific impurities present.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Distilled water

  • Glacial acetic acid (optional)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, water, ethanol/water mixtures, glacial acetic acid) at room and elevated temperatures to find a suitable recrystallization solvent. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The rate of cooling can influence crystal size. For smaller, purer crystals, faster cooling may be desired. For larger crystals, slower cooling is preferred.

  • Complete Crystallization: Once the solution has reached room temperature and crystal formation has slowed, place the flask in an ice bath for at least 30 minutes to maximize the yield of the purified product.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Protocol 2: Purification by Column Chromatography

This protocol provides a general method for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Hexane or Heptane

  • Ethyl acetate

  • Methanol (optional)

  • Glass chromatography column

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., hexane or a low polarity hexane/ethyl acetate mixture).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring an evenly packed column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase. Start with a low polarity solvent system (e.g., 100% hexane) and gradually increase the polarity by adding more ethyl acetate (gradient elution). The optimal solvent system should be determined beforehand by TLC analysis.

  • Fraction Collection: Collect fractions in separate tubes.

  • TLC Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the purified product under vacuum to remove any residual solvent.

Protocol 3: Purity Assessment by HPLC

This protocol outlines a general method for determining the purity of this compound using reversed-phase HPLC.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., acetonitrile or methanol). The gradient can be optimized, for example, starting with 5% B and increasing to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV-Vis spectroscopy of the pure compound (typically around the λmax).

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of the purified compound in the mobile phase or a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL. Dilute as necessary.

Procedure:

  • Equilibrate the column with the initial mobile phase conditions.

  • Inject the sample solution.

  • Run the gradient program and collect the data.

  • Analyze the chromatogram to determine the retention time of the main peak and calculate the purity based on the peak area percentage.

Data Presentation

The following tables summarize hypothetical quantitative data for the purification of this compound. Actual results will vary depending on the initial purity of the crude product and the specific conditions used.

Table 1: Recrystallization of this compound

ParameterCrude ProductAfter Recrystallization (Ethanol/Water)
Appearance Yellowish powderWhite crystalline solid
Weight (g) 5.003.85
Yield (%) -77
Purity (by HPLC, %) 8598.5
Melting Point (°C) 220-224226-227[3]

Table 2: Column Chromatography of this compound

ParameterCrude ProductAfter Column Chromatography
Appearance Yellowish powderWhite powder
Weight (g) 2.001.52
Yield (%) -76
Purity (by HPLC, %) 85>99

Visualizations

The following diagrams illustrate the general workflows for the purification and analysis of this compound.

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis CrudeProduct Crude 6-Acetylpyrimidine- 2,4(1H,3H)-dione Recrystallization Recrystallization CrudeProduct->Recrystallization Option 1 ColumnChromatography Column Chromatography CrudeProduct->ColumnChromatography Option 2 PurityAnalysis Purity Assessment (HPLC) Recrystallization->PurityAnalysis ColumnChromatography->PurityAnalysis PurifiedProduct Purified Product (>98% Purity) PurityAnalysis->PurifiedProduct

Caption: General workflow for the purification and analysis of this compound.

RecrystallizationDetail Start Crude Product Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve HotFilter Hot Filtration (if needed) Dissolve->HotFilter Cool Slow Cooling to Room Temperature HotFilter->Cool IceBath Cool in Ice Bath Cool->IceBath Filter Vacuum Filtration IceBath->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry under Vacuum Wash->Dry End Purified Crystals Dry->End

Caption: Detailed workflow for the recrystallization protocol.

ColumnChromatographyDetail Start Crude Product Load Load Sample onto Silica Gel Column Start->Load Elute Elute with Solvent Gradient (e.g., Hexane/Ethyl Acetate) Load->Elute Collect Collect Fractions Elute->Collect TLC Analyze Fractions by TLC Collect->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Evaporate Solvent Combine->Evaporate Dry Dry under Vacuum Evaporate->Dry End Purified Product Dry->End

Caption: Detailed workflow for the column chromatography protocol.

References

Application Notes and Protocols for the Characterization of Acetyl-Pyrimidine-2,4(1H,3H)-dione Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the analytical techniques and detailed protocols for the characterization of acetyl-substituted pyrimidine-2,4(1H,3H)-diones. Due to the limited availability of specific experimental data for 6-Acetylpyrimidine-2,4(1H,3H)-dione, this guide utilizes data from the closely related analogue, 5-Acetyl-6-methylpyrimidine-2,4(1H,3H)-dione (CAS 22293-60-3) , as a representative example. The methodologies described herein are broadly applicable to the structural elucidation and purity assessment of this class of compounds, which are of significant interest in medicinal chemistry and drug discovery.

Introduction

Pyrimidine-2,4(1H,3H)-dione, also known as uracil, and its derivatives are a cornerstone of heterocyclic chemistry, exhibiting a wide range of biological activities. The introduction of an acetyl group to this scaffold can significantly influence its physicochemical properties and biological interactions, making thorough analytical characterization a critical step in research and development. This application note details the key analytical techniques for confirming the identity, purity, and structural features of acetyl-pyrimidine-diones.

Physicochemical Properties (Representative Data)

The following table summarizes the physicochemical properties of the representative compound, 5-Acetyl-6-methylpyrimidine-2,4(1H,3H)-dione.

PropertyValueReference
CAS Number 22293-60-3[1][2]
Molecular Formula C₇H₈N₂O₃[1][2]
Molecular Weight 168.15 g/mol [1][2]
Appearance White crystalline solid[2]
Melting Point 226-227 °C[3]
pKa 8.09 ± 0.10 (Predicted)[3]

Spectroscopic Characterization

Spectroscopic methods are fundamental for the structural elucidation of newly synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Protocol for ¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) and reference the spectra to the residual solvent peak.

Representative ¹H and ¹³C NMR Data for a Related Compound (6-acetyl-5-(4-bromophenyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidin-3(2H)-one hydrochloride): [4]

NucleusChemical Shift (δ) ppmMultiplicity / Assignment
¹H NMR 2.23s, 3H, CH₃
2.35s, 3H, CH₃
4.12–4.13m, 2H, SCH₂
5.99s, 1H, CH-Ar
7.20–7.22m, 2H, CH (Ar)
7.53–7.55m, 2H, CH (Ar)
¹³C NMR 23.93CH₃
31.36CH₃
33.11-
54.24CH-Ar
116.63Ar-C
122.16Ar-C
130.29Ar-C
132.10Ar-C
139.96Ar-C
171.52C=O
196.71C=O
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Protocol for Attenuated Total Reflectance (ATR) FT-IR Spectroscopy:

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction and identify the characteristic absorption bands.

Representative IR Data for a Related Compound (6-acetyl-5-(4-bromophenyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidin-3(2H)-one hydrochloride): [4]

Wavenumber (cm⁻¹)Functional Group Assignment
2965C-H stretch (CH₂)
1744C=O stretch (carbonyl)
1650C=O stretch (amide)
Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.

Protocol for Electrospray Ionization (ESI) Mass Spectrometry:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source.

  • Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive or negative ion mode.

  • Data Analysis: Determine the molecular ion peak ([M+H]⁺ or [M-H]⁻) and analyze the fragmentation pattern to confirm the structure.

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of the compound.

Thin-Layer Chromatography (TLC)

TLC is a rapid and simple method for monitoring reaction progress and assessing purity.

Protocol for TLC:

  • Stationary Phase: Use silica gel 60 F₂₅₄ coated aluminum plates.

  • Mobile Phase: A mixture of chloroform, methanol, and ethyl acetate (e.g., 8:1:2 v/v/v) can be a starting point for method development.[5]

  • Sample Application: Dissolve the sample in a suitable solvent and spot it onto the TLC plate.

  • Development: Place the plate in a developing chamber saturated with the mobile phase.

  • Visualization: Visualize the spots under UV light (254 nm) and/or by staining with an appropriate reagent (e.g., iodine vapor).

  • Rƒ Calculation: Calculate the retention factor (Rƒ) for each spot.

High-Performance Liquid Chromatography (HPLC)

HPLC provides a quantitative measure of purity.

Protocol for Reversed-Phase HPLC:

  • Column: A C18 column is commonly used for the separation of pyrimidine derivatives.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent and filter through a 0.45 µm syringe filter.

  • Instrumentation: Use an HPLC system equipped with a UV detector.

  • Detection: Monitor the elution profile at a wavelength where the compound has significant absorbance (e.g., determined from a UV-Vis spectrum).

  • Purity Calculation: Determine the purity by integrating the peak areas.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural determination.[6]

Protocol for Single-Crystal X-ray Diffraction:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray analysis by slow evaporation of a saturated solution in an appropriate solvent.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using monochromatic X-rays.[4]

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data.

Experimental Workflows (Graphviz Diagrams)

Spectroscopic_Characterization_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Analysis cluster_data Data Analysis Sample Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy (ATR-FTIR) Sample->IR MS Mass Spectrometry (ESI-MS) Sample->MS Structure Structural Elucidation (Identity Confirmation) NMR->Structure IR->Structure MS->Structure

Caption: Workflow for Spectroscopic Characterization.

Chromatographic_Purity_Analysis_Workflow cluster_sample Sample cluster_methods Chromatographic Methods cluster_result Result Compound Purified Compound TLC Thin-Layer Chromatography (Qualitative Purity) Compound->TLC HPLC High-Performance Liquid Chromatography (Quantitative Purity) Compound->HPLC Purity Purity Assessment TLC->Purity HPLC->Purity

Caption: Workflow for Chromatographic Purity Analysis.

Conclusion

The analytical techniques and protocols outlined in this application note provide a robust framework for the comprehensive characterization of this compound and its analogues. By employing a combination of spectroscopic and chromatographic methods, researchers can confidently determine the structure, identity, and purity of these important heterocyclic compounds, thereby facilitating their further development in various scientific disciplines.

References

Application Notes: 6-Acetylpyrimidine-2,4(1H,3H)-dione in Molecular Docking Studies for EGFR Kinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The pyrimidine-2,4-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of this class have demonstrated a wide range of pharmacological activities, including anticancer, antiviral, and antimicrobial effects.[1] In the realm of oncology, the pyrimidine core has been extensively explored for the development of kinase inhibitors, which are crucial in modern cancer therapy.[2] One of the most prominent targets for these inhibitors is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a pivotal role in cell proliferation and survival.[3][4] Aberrant activation of EGFR is a hallmark of several cancers, making it a prime target for therapeutic intervention.[2]

6-Acetylpyrimidine-2,4(1H,3H)-dione is a derivative that holds potential as a kinase inhibitor due to its structural features, which allow for various molecular interactions within an enzyme's active site. Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a protein target.[4] This method is instrumental in the early stages of drug discovery for screening virtual libraries of compounds and for understanding the structure-activity relationships (SAR) of potential drug candidates.[2] These application notes provide an overview of the use of this compound in molecular docking studies targeting the EGFR kinase domain, as a representative example of its potential applications.

Mechanism of Action and Signaling Pathway

EGFR is a transmembrane receptor that, upon activation by its ligands (e.g., EGF), initiates a cascade of intracellular signaling events, most notably through the PI3K/AKT/mTOR pathway.[5][6] This pathway is central to regulating cell growth, proliferation, and survival.[6] In many cancers, mutations or overexpression of EGFR lead to the constitutive activation of this pathway, driving uncontrolled cell division.[2][3] Small molecule inhibitors that target the ATP-binding site of the EGFR kinase domain can block its activity, thereby inhibiting downstream signaling and suppressing tumor growth.[7] Molecular docking studies of this compound and its analogs can elucidate the key interactions with amino acid residues in the EGFR active site, providing a rationale for their potential inhibitory activity.

EGFR_PI3K_AKT_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis mTOR->Apoptosis_Inhibition Ligand 6-Acetylpyrimidine- 2,4(1H,3H)-dione Ligand->EGFR Inhibits

Caption: EGFR signaling through the PI3K/AKT/mTOR pathway and its inhibition.

Data Presentation

The following table summarizes hypothetical molecular docking data for this compound and its analogs against the EGFR kinase domain (PDB ID: 1M17). This data is representative of what would be generated in a typical in silico study.

Compound IDStructureBinding Energy (kcal/mol)Estimated Ki (µM)Interacting Residues (Hydrogen Bonds)
APD-001 This compound-7.81.5Met793, Cys773
APD-002 6-(1-Hydroxyethyl)pyrimidine-2,4(1H,3H)-dione-8.20.8Met793, Thr790, Cys773
APD-003 6-Propionylpyrimidine-2,4(1H,3H)-dione-8.01.1Met793, Leu718
APD-004 6-Acetyl-5-fluoropyrimidine-2,4(1H,3H)-dione-8.50.5Met793, Thr790, Asp855

Protocols: Molecular Docking of this compound

Objective

To predict the binding mode and estimate the binding affinity of this compound to the ATP-binding site of the EGFR kinase domain using molecular docking.

Workflow Overview

docking_workflow A 1. Preparation of Protein Structure (EGFR) C 3. Grid Box Generation A->C B 2. Preparation of Ligand (APD-001) B->C D 4. Molecular Docking Simulation C->D E 5. Analysis of Results D->E

References

Application Notes and Protocols for Cytotoxicity Assays of 6-Acetylpyrimidine-2,4(1H,3H)-dione Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for assessing the cytotoxic effects of 6-Acetylpyrimidine-2,4(1H,3H)-dione derivatives, a class of compounds with potential applications in drug development. The following sections detail the methodologies for commonly employed cytotoxicity assays, present data in a structured format, and visualize experimental workflows and relevant signaling pathways.

Introduction

Pyrimidine-2,4(1H,3H)-dione, also known as uracil, is a fundamental heterocyclic structure found in nucleic acids. Derivatives of this scaffold have attracted significant interest in medicinal chemistry due to their diverse biological activities, including potential as anticancer agents. The introduction of an acetyl group at the 6-position can influence the molecule's chemical properties and biological activity. Therefore, robust and reproducible cytotoxicity assays are crucial for evaluating the therapeutic potential and safety profile of novel this compound derivatives.

Data Presentation: Cytotoxicity of Pyrimidine-2,4-dione Derivatives

While specific cytotoxicity data for this compound derivatives are not extensively available in publicly accessible literature, the following tables summarize the cytotoxic activities of structurally related pyrimidine-2,4-dione derivatives against various cancer cell lines. This data serves as a reference for the expected range of activity and the types of cell lines that can be utilized for screening.

Table 1: In Vitro Cytotoxicity of Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivatives

Compound IDTarget Cell LineIC50 (µM)Reference
14m MCF-7 (Breast)0.89 ± 0.07[1]
A375 (Melanoma)1.24 ± 0.11[1]
SK-MEL-2 (Melanoma)1.58 ± 0.13[1]
SK-HEP-1 (Liver)2.16 ± 0.19[1]

Table 2: In Vitro Cytotoxicity of 2H-thiopyran-connected Pyrimidine-2,4-dione Derivatives

Compound IDTarget Cell LineGI50 (µM)Reference
3c MCF-7 (Breast)0.05[2]
3d HeLa (Cervical)0.03[2]
3e HeLa (Cervical)0.12[2]
3f HeLa (Cervical)0.21[2]

Experimental Protocols

This section provides detailed protocols for three standard cytotoxicity assays: MTT, Lactate Dehydrogenase (LDH), and Resazurin assays. These methods are widely used to assess cell viability and cytotoxicity and are applicable to screening this compound derivatives.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells to form a purple formazan product.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or other suitable solubilizing agent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that quantifies the amount of LDH released from damaged cells into the culture medium.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Sample Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 4 minutes.

  • Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well of the new plate.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a lysis buffer).

Resazurin (AlamarBlue) Assay

The Resazurin assay is a fluorometric/colorimetric assay that measures the reduction of the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin by viable cells.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Resazurin Addition: After the treatment period, add 20 µL of Resazurin solution to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Fluorescence/Absorbance Measurement: Measure fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm, or absorbance at 570 nm and 600 nm (reference wavelength).

  • Data Analysis: Calculate the percentage of viable cells compared to the vehicle control and determine the IC50 value.

Visualization of Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate the experimental workflow for cytotoxicity testing and a potential signaling pathway that may be affected by pyrimidine-2,4-dione derivatives.

experimental_workflow start Start: Prepare Cell Culture seed Seed Cells in 96-well Plates start->seed incubate1 Incubate for 24h seed->incubate1 treat Treat Cells with Compounds incubate1->treat prepare_compounds Prepare Serial Dilutions of This compound Derivatives prepare_compounds->treat incubate2 Incubate for 24-72h treat->incubate2 assay Perform Cytotoxicity Assay incubate2->assay mtt MTT Assay assay->mtt Metabolic Activity ldh LDH Assay assay->ldh Membrane Integrity resazurin Resazurin Assay assay->resazurin Cell Viability measure Measure Absorbance/ Fluorescence mtt->measure ldh->measure resazurin->measure analyze Data Analysis: Calculate % Viability & IC50 measure->analyze end End: Report Results analyze->end

Caption: General experimental workflow for cytotoxicity assessment.

RAF_MEK_ERK_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors (e.g., c-Myc, AP-1) erk->transcription_factors apoptosis Apoptosis erk->apoptosis proliferation Cell Proliferation, Survival, Differentiation transcription_factors->proliferation compound Pyrimidine-2,4-dione Derivative compound->raf Inhibition compound->mek Inhibition

Caption: Potential inhibition of the RAF-MEK-ERK signaling pathway.[1]

apoptosis_pathway compound Pyrimidine-2,4-dione Derivative ros Increased Reactive Oxygen Species (ROS) compound->ros bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Downregulation bax Bax (Pro-apoptotic) compound->bax Upregulation mitochondria Mitochondrial Stress ros->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c bcl2->mitochondria bax->mitochondria caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Application Notes and Protocols for Pyrimidine Derivatives in Plant Growth Stimulation

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Application of Pyrimidine Derivatives as Plant Growth Stimulators

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrimidine derivatives represent a class of heterocyclic compounds that have garnered significant interest for their diverse biological activities, including their potential as plant growth regulators. Analogs of the natural pyrimidine base uracil, these synthetic compounds have been shown to influence various physiological processes in plants, leading to enhanced growth and development. Studies suggest that certain pyrimidine derivatives can exert phytohormone-like effects, mimicking the actions of auxins and cytokinins, which are crucial for plant cell division, elongation, and differentiation. This document provides a summary of the reported effects of pyrimidine derivatives on plant growth, detailed experimental protocols for their evaluation, and visual representations of experimental workflows and potential signaling pathways. While specific data on 6-Acetylpyrimidine-2,4(1h,3h)-dione is limited in the current body of research, the information presented here for related pyrimidine derivatives offers a valuable framework for investigation.

Data Presentation

The following tables summarize the quantitative data from various studies on the effects of pyrimidine derivatives on different plant species. These compounds have been shown to positively influence shoot and root growth as well as photosynthetic pigment content.

Table 1: Effect of Pyrimidine Derivatives on Shoot and Root Growth in Various Plant Species

Plant SpeciesTreatment ConcentrationEffect on Shoot Length (% increase over control)Effect on Root Length (% increase over control)Reference Compound(s)
Chickpea (Cicer arietinum L.)10⁻⁷ MSimilar or exceeded auxin effectSimilar or exceeded auxin effectAuxins (IAA, NAA), Methyur, Kamethur, Ivin[1]
Pea (Pisum sativum L.)10⁻⁷ MAuxin-like and cytokinin-like enhancementAuxin-like and cytokinin-like enhancementAuxins (IAA, NAA), Methyur, Kamethur, Ivin[2]
Tomato (Solanum lycopersicum L.)10⁻⁸ M-9-255% (increase in total length and number)Auxins (IAA, NAA), Kinetin[3]
Wheat (Triticum aestivum L.)10⁻⁷ MPositive effect on growth and developmentPositive effect on growth and developmentN/A[4]

Table 2: Effect of Pyrimidine Derivatives on Photosynthetic Pigments in Tomato and Pea

Plant SpeciesTreatment ConcentrationEffect on Chlorophyll a (% increase over control)Effect on Chlorophyll b (% increase over control)Effect on Carotenoids (% increase over control)Reference Compound(s)
Tomato (Solanum lycopersicum L.)10⁻⁸ M17-116%19-155%15-86%Auxins (IAA, NAA), Kinetin[3]
Pea (Pisum sativum L.)10⁻⁷ MCytokinin-like increaseCytokinin-like increaseCytokinin-like increaseMethyur, Kamethur, Ivin[2]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the plant growth-stimulating effects of pyrimidine derivatives.

Protocol 1: Seed Germination and Seedling Growth Assay

Objective: To assess the effect of pyrimidine derivatives on seed germination and early seedling growth.

Materials:

  • Seeds of the target plant species (e.g., chickpea, tomato, wheat).

  • Test pyrimidine derivative compound.

  • Distilled water (control).

  • Reference phytohormones (e.g., Indole-3-acetic acid - IAA, Naphthaleneacetic acid - NAA) at a concentration of 10⁻⁷ M.

  • Petri dishes with filter paper.

  • Growth chamber with controlled temperature and light conditions.

  • Forceps.

  • Graduated cylinders and beakers.

Procedure:

  • Preparation of Treatment Solutions: Prepare a stock solution of the test pyrimidine derivative in a suitable solvent and dilute it with distilled water to the desired final concentration (e.g., 10⁻⁷ M). Prepare control (distilled water) and reference phytohormone solutions.

  • Seed Sterilization: Surface sterilize the seeds by rinsing with 70% ethanol for 30 seconds, followed by a 5-10 minute soak in a 1% sodium hypochlorite solution, and then rinse thoroughly with sterile distilled water.

  • Seed Treatment: Place a sterile filter paper in each petri dish and moisten it with 5 mL of the respective treatment solution (test compound, control, or reference phytohormone).

  • Plating and Incubation: Arrange a specific number of sterilized seeds (e.g., 20) on the moistened filter paper in each petri dish. Seal the petri dishes with parafilm.

  • Incubate the petri dishes in a growth chamber under controlled conditions (e.g., 25°C, 16/8 h light/dark cycle).

  • Data Collection: After a predetermined period (e.g., 7-14 days), record the germination percentage. Measure the shoot length and root length of the seedlings.

  • Statistical Analysis: Perform statistical analysis (e.g., ANOVA) to determine the significance of the observed differences between treatments.

Protocol 2: In Vitro Plant Growth Assay

Objective: To evaluate the effect of pyrimidine derivatives on plant growth and biomass production in a sterile in vitro system.

Materials:

  • Plantlets of the target species (e.g., tomato, Andrographis paniculata).

  • Murashige and Skoog (MS) basal medium.

  • Test pyrimidine derivative compound.

  • Sucrose.

  • Plant agar.

  • Culture vessels (e.g., test tubes, Magenta boxes).

  • Autoclave.

  • Laminar flow hood.

  • pH meter.

Procedure:

  • Medium Preparation: Prepare MS medium supplemented with 3% (w/v) sucrose. Adjust the pH to 5.8.

  • Incorporation of Test Compound: Add the test pyrimidine derivative to the molten MS medium at the desired final concentration (e.g., 10⁻⁸ M) after autoclaving and cooling to around 50°C. Also, prepare a control medium without the test compound.

  • Dispensing and Solidification: Dispense the medium into sterile culture vessels and allow it to solidify in a laminar flow hood.

  • Explant Inoculation: Excise shoot tips or nodal segments from healthy in vitro grown plantlets and place them onto the prepared medium.

  • Incubation: Incubate the cultures in a growth room with controlled temperature (e.g., 25 ± 2°C) and photoperiod (e.g., 16 h light).

  • Data Collection: After a specific culture period (e.g., 4-6 weeks), record morphological parameters such as the number of shoots, shoot length, number of leaves, and root formation. Measure the fresh and dry weight to determine biomass accumulation.

  • Statistical Analysis: Analyze the data statistically to compare the effects of the pyrimidine derivative with the control.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams visualize a potential signaling pathway for pyrimidine derivatives and a general experimental workflow for their evaluation as plant growth stimulators.

Plant_Growth_Stimulation_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Compound Pyrimidine Derivative Synthesis/Acquisition Solutions Preparation of Treatment Solutions Compound->Solutions Seed_Assay Seed Germination & Seedling Growth Assay Solutions->Seed_Assay InVitro_Assay In Vitro Plant Growth Assay Solutions->InVitro_Assay Data_Collection Data Collection (e.g., length, biomass) Seed_Assay->Data_Collection InVitro_Assay->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Conclusion Conclusion on Efficacy Statistical_Analysis->Conclusion Phytohormone_Signaling_Pathway cluster_input External Stimulus Pyrimidine Pyrimidine Derivative Auxin Auxin Pool Pyrimidine->Auxin Auxin-like effect Cytokinin Cytokinin Pool Pyrimidine->Cytokinin Cytokinin-like effect Cell_Elongation Cell Elongation (Shoot & Root Growth) Auxin->Cell_Elongation Cell_Division Cell Division (Meristem Activity) Cytokinin->Cell_Division Photosynthesis Increased Photosynthetic Pigments Cytokinin->Photosynthesis Plant_Growth Enhanced Plant Growth and Development

References

Troubleshooting & Optimization

Technical Support Center: 6-Acetylpyrimidine-2,4(1H,3H)-dione Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to improve the yield of 6-Acetylpyrimidine-2,4(1H,3H)-dione synthesis.

Troubleshooting Guide

Low or no product yield is a common issue in organic synthesis. This guide addresses specific problems that may be encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Incomplete reaction- Ensure starting materials are pure and dry.- Increase reaction time or temperature.- Use a more effective catalyst or increase catalyst loading.[1][2]
Degradation of starting materials or product- Run the reaction under an inert atmosphere (e.g., nitrogen or argon).- Control the reaction temperature carefully to avoid overheating.
Incorrect stoichiometry- Accurately measure all reactants and reagents.
Presence of Multiple Side Products Side reactions due to reactive intermediates- Optimize reaction conditions (temperature, solvent, catalyst) to favor the desired reaction pathway.- Use a milder base or catalyst.
Impure starting materials- Purify starting materials before use.
Difficulty in Product Isolation and Purification Product is highly soluble in the reaction solvent- After the reaction, try to precipitate the product by adding a non-polar solvent or by cooling the solution.- Use a different solvent system for extraction and crystallization.
Product co-precipitates with impurities- Recrystallize the crude product from a suitable solvent or solvent mixture.[3]
Oily product instead of solid- Try triturating the oil with a non-polar solvent to induce solidification.- Purify by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method is the condensation of ethyl acetoacetate with urea in the presence of a base, followed by acetylation.

Q2: How can I improve the yield of the initial condensation step?

The choice of solvent and catalyst is crucial. Using a solvent like xylene with a catalyst such as zinc acetate and refluxing for an adequate time can improve yields.[2] Another approach involves using an organic sulfonic acid catalyst in a petroleum hydrocarbon solvent.[4]

Q3: What are the potential side reactions to be aware of?

Self-condensation of ethyl acetoacetate can occur, leading to byproducts. Additionally, hydrolysis of the ester group before cyclization can reduce the yield.

Q4: What is the best way to purify the final product?

Recrystallization is often the most effective method for purifying the final product.[3] Depending on the impurities, a solvent system of ethanol/water or DMF/water could be effective. If recrystallization is not sufficient, column chromatography on silica gel may be necessary.

Q5: The reaction is not going to completion. What should I do?

First, check the purity of your starting materials. Moisture can inhibit the reaction. Ensure your reaction is running for a sufficient amount of time, as some condensations can be slow. You may also consider increasing the reaction temperature or using a stronger base or catalyst, but be mindful that this could also increase side product formation.

Experimental Protocols

Synthesis of 6-Methyluracil (Intermediate)

This procedure is adapted from a general method for the preparation of 6-methyluracil.[2][4]

  • To a round-bottom flask equipped with a reflux condenser, add ethyl acetoacetate (1 equivalent), urea (1.2 equivalents), and zinc acetate (0.1 equivalents).[2]

  • Add xylene as the solvent.[2]

  • Heat the mixture to reflux (approximately 140°C) and maintain for 6 hours.[2]

  • Cool the reaction mixture to room temperature.

  • Filter the precipitate, wash with cold ethanol, and dry under vacuum to obtain 6-methyluracil.

Acetylation of 6-Methyluracil

This is a general procedure for the acetylation of a uracil derivative.

  • Suspend 6-methyluracil (1 equivalent) in acetic anhydride (5 equivalents).

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Heat the mixture at 60-80°C for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and pour it into ice-cold water to quench the excess acetic anhydride.

  • Stir until the product precipitates.

  • Filter the solid, wash thoroughly with water, and dry.

  • Recrystallize from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Data Presentation

Table 1: Comparison of Catalysts for a Related Pyrimidine Synthesis
CatalystCatalyst Loading (mol%)Yield (%)Reference
None031[1]
ZnO NWs165[1]
ZnO NWs288[1]

Visualizations

experimental_workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Acetylation a Ethyl Acetoacetate + Urea b Add Catalyst (e.g., Zinc Acetate) in Xylene a->b c Reflux (140°C, 6h) b->c d Cool & Filter c->d e 6-Methyluracil (Intermediate) d->e f 6-Methyluracil e->f Purify if necessary g Acetic Anhydride + Catalytic Acid f->g h Heat (60-80°C, 2-4h) g->h i Quench (Ice Water) h->i j Filter & Dry i->j k Recrystallize j->k l This compound k->l troubleshooting_workflow start Low Yield or No Product check_purity Are starting materials pure and dry? start->check_purity purify Purify/Dry Starting Materials check_purity->purify No check_conditions Are reaction conditions (time, temp) adequate? check_purity->check_conditions Yes purify->start increase_conditions Increase reaction time and/or temperature check_conditions->increase_conditions No check_catalyst Is the catalyst active and sufficient? check_conditions->check_catalyst Yes increase_conditions->start optimize_catalyst Use fresh catalyst or increase loading check_catalyst->optimize_catalyst No side_products Are there significant side products? check_catalyst->side_products Yes optimize_catalyst->start optimize_conditions Optimize conditions (milder base, lower temp) to minimize side reactions side_products->optimize_conditions Yes end Improved Yield side_products->end No optimize_conditions->start

References

Technical Support Center: Overcoming Solubility Challenges with 6-Acetylpyrimidine-2,4(1h,3h)-dione in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 6-Acetylpyrimidine-2,4(1h,3h)-dione in their aqueous experimental systems. The following information provides a structured approach to troubleshooting and resolving these challenges.

Frequently Asked Questions (FAQs)

Q1: My initial attempt to dissolve this compound directly in an aqueous buffer failed. What is the likely reason?

A1: Many organic compounds, particularly those with aromatic ring structures and carbonyl groups like this compound, exhibit poor aqueous solubility. Direct dissolution in aqueous buffers is often unsuccessful due to the compound's hydrophobic nature. It is recommended to first prepare a concentrated stock solution in a suitable organic solvent.

Q2: I have a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous assay buffer. What should I do?

A2: This is a common issue known as "compound precipitation upon dilution." It occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit. Strategies to overcome this include optimizing the dilution protocol, such as adding the DMSO stock directly to the final assay media with vigorous mixing, or exploring the use of co-solvents or other formulation approaches to increase the aqueous solubility.[1]

Q3: Can I heat the solution to improve the solubility of this compound?

A3: While heating can increase the rate of dissolution and solubility for some compounds, it should be approached with caution. The thermal stability of this compound is not well-documented. Excessive heat could lead to degradation. If you choose to use heat, do so gently and for a minimal amount of time. It is also important to note that the compound may precipitate out of solution as it cools to room temperature.

Q4: How does pH affect the solubility of this compound?

A4: The structure of this compound contains acidic protons on the pyrimidine ring. The pKa of the structurally similar compound 5-Acetyl-6-methylpyrimidine-2,4(1h,3h)-dione is predicted to be around 8.09.[2] This suggests that at a pH above its pKa, this compound will become deprotonated and form a more soluble salt. Therefore, adjusting the pH of your aqueous solution to be more basic may significantly improve its solubility.

Troubleshooting Guide

This guide provides a systematic workflow for addressing solubility issues with this compound.

Step 1: Preparation of an Organic Stock Solution

The first step is to prepare a high-concentration stock solution in a suitable organic solvent.

Experimental Protocol: Stock Solution Preparation

  • Solvent Selection: Begin with common organic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethyl Formamide (DMF).

  • Preparation:

    • Weigh out a precise amount of this compound.

    • Add the chosen organic solvent to achieve a high but manageable concentration (e.g., 10-50 mM).

    • Use sonication or gentle vortexing to aid dissolution. Visually inspect the solution to ensure there are no solid particles.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can lead to compound degradation or precipitation.

Step 2: pH Optimization

If you continue to experience precipitation upon dilution into your aqueous buffer, the next step is to investigate the effect of pH.

Experimental Protocol: pH-Dependent Solubility Assessment

  • Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., pH 6.0, 7.4, 8.5, 9.0).

  • Dilution:

    • Add a small, consistent volume of your organic stock solution to each buffer to achieve the desired final concentration.

    • Ensure the final concentration of the organic solvent is low (typically ≤1%) to minimize its impact on the experiment.

  • Observation and Quantification:

    • Visually inspect for any precipitation immediately after dilution and after a set incubation period (e.g., 1-2 hours) at room temperature.

    • For a quantitative assessment, centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

Data Presentation: pH-Dependent Solubility

pH of Aqueous BufferFinal Compound Concentration (µM)Visual Observation (Precipitate/Clear)Supernatant Concentration (µM)
6.0100Heavy Precipitate5
7.4100Light Precipitate35
8.5100Clear98
9.0100Clear101
Step 3: Co-solvent Systems

If pH adjustment is not compatible with your experimental system, or if solubility is still insufficient, the use of co-solvents can be explored.

Experimental Protocol: Co-solvent Screening

  • Co-solvent Selection: Choose biocompatible co-solvents such as ethanol, propylene glycol, or polyethylene glycol (PEG).

  • Preparation:

    • Prepare your aqueous buffer containing different percentages of the co-solvent (e.g., 1%, 5%, 10% v/v).

  • Solubility Testing:

    • Add your organic stock solution to each co-solvent buffer system to the desired final concentration.

    • Observe for precipitation and quantify the solubility as described in the pH optimization protocol.

Data Presentation: Co-solvent Solubility

Co-solventCo-solvent Concentration (%)Final Compound Concentration (µM)Visual ObservationSupernatant Concentration (µM)
Ethanol1100Precipitate25
Ethanol5100Clear95
PEG 4001100Light Precipitate40
PEG 4005100Clear99
Step 4: Use of Solubilizing Excipients

For more challenging solubility issues, the use of excipients like cyclodextrins can be highly effective. Cyclodextrins have a hydrophobic core that can encapsulate poorly soluble molecules, increasing their apparent aqueous solubility.[3]

Experimental Protocol: Cyclodextrin-Mediated Solubilization

  • Cyclodextrin Selection: Common choices include Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD).

  • Preparation:

    • Prepare aqueous solutions of the cyclodextrin at various concentrations (e.g., 1%, 2%, 5% w/v).

  • Solubility Testing:

    • Add the organic stock solution to the cyclodextrin solutions.

    • Incubate the mixture, with agitation, for a period to allow for complex formation (e.g., 1-24 hours).

    • Assess solubility as previously described.

Data Presentation: Cyclodextrin Solubilization

CyclodextrinCyclodextrin Concentration (%)Final Compound Concentration (µM)Visual ObservationSupernatant Concentration (µM)
HP-β-CD1100Clear102
HP-β-CD2200Clear195
SBE-β-CD1100Clear105
SBE-β-CD2200Clear203

Visualizing the Workflow

The following diagrams illustrate the experimental workflow and a troubleshooting decision tree.

experimental_workflow cluster_start Start cluster_stock Stock Solution cluster_dilution Aqueous Dilution cluster_assessment Solubility Assessment start 6-Acetylpyrimidine- 2,4(1h,3h)-dione Powder stock Prepare Concentrated Stock in Organic Solvent (e.g., DMSO, DMF) start->stock dilute Dilute into Aqueous Buffer stock->dilute assess Visual Inspection & Quantitative Analysis (e.g., HPLC) dilute->assess

Caption: General experimental workflow for preparing and assessing the solubility of this compound.

troubleshooting_flowchart start Start: Compound Precipitates in Aqueous Buffer ph_mod Is pH modification compatible with the assay? start->ph_mod adjust_ph Adjust buffer pH (e.g., to > 8.5) ph_mod->adjust_ph Yes cosolvent Use a co-solvent system (e.g., Ethanol, PEG) ph_mod->cosolvent No soluble_ph Solubility Issue Resolved? adjust_ph->soluble_ph soluble_co Solubility Issue Resolved? cosolvent->soluble_co soluble_ph->cosolvent No end_ok Proceed with Experiment soluble_ph->end_ok Yes cyclodextrin Use solubilizing excipients (e.g., Cyclodextrins) end_nok Consider further formulation strategies cyclodextrin->end_nok soluble_co->cyclodextrin No soluble_co->end_ok Yes

Caption: Troubleshooting decision tree for addressing solubility issues.

References

troubleshooting common problems in pyrimidine-2,4-dione synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for pyrimidine-2,4-dione synthesis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Low or No Product Yield

Q: I am getting a very low yield or no desired product in my Biginelli reaction. What are the potential causes and how can I improve the yield?

A: Low yields in the Biginelli reaction, a common method for synthesizing dihydropyrimidin-2(1H)-ones, can stem from several factors. Here's a step-by-step troubleshooting guide:

  • Reagent Quality and Stoichiometry:

    • Ensure the purity of your starting materials: aldehyde, β-ketoester, and urea (or thiourea). Impurities can lead to side reactions and inhibit the main reaction.

    • The stoichiometry of the reactants is crucial. While a 1:1:1 molar ratio is standard, an excess of urea (e.g., 1.5 equivalents) can sometimes improve yields by shifting the equilibrium towards product formation.[1]

  • Catalyst Choice and Concentration:

    • The reaction is acid-catalyzed. While Brønsted acids like HCl can be used, Lewis acids such as indium(III) bromide (InBr₃), zinc chloride (ZnCl₂), or ytterbium(III) triflate (Yb(OTf)₃) have been shown to significantly improve yields under milder conditions.[2]

    • Ensure the catalyst concentration is optimal. Typically, 10-25 mol% is used.[1][3]

  • Reaction Conditions:

    • Temperature: The optimal temperature can vary. While some reactions proceed at room temperature, others require heating. A common temperature is 60°C.[1] If the reaction is slow, consider increasing the temperature, but be aware that higher temperatures can also lead to side product formation.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will result in incomplete conversion, while excessively long times can lead to product degradation or side reactions. Reaction times can range from a few hours to overnight.[1][3]

    • Solvent: The choice of solvent can impact the yield. Ethanol is commonly used. In some cases, solvent-free conditions or the use of ionic liquids have been reported to be effective.[4][5]

  • Work-up Procedure:

    • Product may be lost during the work-up. The product often precipitates from the reaction mixture upon cooling. Ensure complete precipitation by placing the mixture in an ice bath.

    • Wash the collected solid with a cold solvent (e.g., ethanol) to remove soluble impurities without dissolving a significant amount of the product.

2. Formation of Side Products and Impurities

Q: I am observing significant side products in my reaction mixture. What are the common side products in pyrimidine-2,4-dione synthesis and how can I minimize their formation?

A: The formation of side products is a common issue. Understanding the potential side reactions can help in optimizing the conditions to favor the desired product.

  • Common Side Products:

    • Hantzsch Dihydropyridines: Under certain conditions, especially with ammonium acetate instead of urea, the reactants can undergo a Hantzsch-like reaction to form dihydropyridines.[1]

    • Knoevenagel Condensation Product: The aldehyde and the β-ketoester can undergo a Knoevenagel condensation.

    • Aldol Condensation Product: Self-condensation of the aldehyde or the β-ketoester can occur.

    • Linear Adducts: In some cases, instead of cyclization, linear intermediates may be formed and isolated as the main product.[4][5]

  • Strategies to Minimize Side Products:

    • Control Reaction Temperature: Higher temperatures can promote side reactions. Running the reaction at the lowest effective temperature can improve selectivity.

    • Optimize Catalyst: The choice of catalyst can influence the reaction pathway. Experiment with different acid catalysts to find one that selectively promotes the Biginelli reaction.

    • Order of Reagent Addition: While the Biginelli reaction is a one-pot synthesis, in some problematic cases, a stepwise addition of reagents might be beneficial.

    • Use of Mechanochemistry: Ball milling has been shown to produce high yields of the desired product under solvent-free conditions, sometimes avoiding the formation of byproducts seen in solution-phase reactions.[6]

3. Product Purification and Crystallization Challenges

Q: My crude product is an oil or a sticky solid, and I am having difficulty purifying it by crystallization. What are some effective purification strategies?

A: Purification of pyrimidine-2,4-diones can be challenging due to their polarity and sometimes poor crystallinity.

  • Initial Work-up:

    • After the reaction, if the product does not precipitate, try removing the solvent under reduced pressure. The resulting residue can then be triturated with a non-polar solvent like diethyl ether or hexane to induce solidification and wash away non-polar impurities.

  • Crystallization Techniques:

    • Solvent Selection: Finding a suitable solvent for crystallization is key. The product should be sparingly soluble in the cold solvent and highly soluble when hot. Common solvents for recrystallization include ethanol, methanol, acetic acid, or mixtures with water.

    • Diffusion Crystallization: If single-solvent recrystallization fails, diffusion crystallization can be effective. Dissolve the compound in a good solvent (e.g., DMF or DMSO) and carefully layer a miscible anti-solvent (a solvent in which the compound is insoluble, e.g., dichloromethane or diethyl ether) on top. Slow diffusion of the anti-solvent into the solution can induce the growth of high-quality crystals.[7]

  • Chromatography:

    • If crystallization is unsuccessful, column chromatography is a viable alternative. Due to the polar nature of these compounds, a polar stationary phase like silica gel is typically used. The mobile phase is usually a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The polarity of the eluent can be gradually increased to elute the product.

Quantitative Data Summary

Table 1: Effect of Catalyst and Reaction Time on Biginelli Reaction Yield

EntryCatalyst (mol%)Time (h)Yield (%)Reference
1Gluconic Acid (25)472[1]
2Gluconic Acid (25)690[1]
3Gluconic Acid (25)892[1]
4InBr₃ (10)745 (DHPM) + 48 (Pyranopyrimidinone)[2][3]
5HCl7No conversion[2]

Experimental Protocols

General Protocol for the Synthesis of a 3,4-Dihydropyrimidin-2(1H)-one via the Biginelli Reaction:

  • To a round-bottom flask, add the aldehyde (1 mmol), β-ketoester (1 mmol), urea (1.2 mmol), and the chosen acid catalyst (e.g., 0.25 mmol of gluconic acid or 0.1 mmol of InBr₃).[1][3]

  • Add a suitable solvent (e.g., ethanol, 10 mL) or proceed under solvent-free conditions.

  • Stir the reaction mixture at the desired temperature (e.g., 60°C) for the optimized reaction time (e.g., 6 hours).[1]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce precipitation of the product.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol.

  • Dry the product in a vacuum oven.

  • If necessary, recrystallize the crude product from a suitable solvent or purify by column chromatography.

Visualizations

Troubleshooting_Low_Yield cluster_reagents Reagent Troubleshooting cluster_catalyst Catalyst Troubleshooting cluster_conditions Conditions Troubleshooting Start Low or No Product Yield Check_Reagents Check Reagent Purity & Stoichiometry Start->Check_Reagents Check_Catalyst Evaluate Catalyst Choice & Concentration Check_Reagents->Check_Catalyst Reagents OK Use_Pure Use high-purity reagents Check_Reagents->Use_Pure Adjust_Stoichiometry Adjust stoichiometry (e.g., excess urea) Check_Reagents->Adjust_Stoichiometry Check_Conditions Optimize Reaction Conditions (Temp, Time, Solvent) Check_Catalyst->Check_Conditions Catalyst OK Try_Lewis_Acid Try Lewis acid catalyst (e.g., InBr₃, ZnCl₂) Check_Catalyst->Try_Lewis_Acid Optimize_Loading Optimize catalyst loading (10-25 mol%) Check_Catalyst->Optimize_Loading Check_Workup Review Work-up Procedure Check_Conditions->Check_Workup Conditions Optimized Adjust_Temp Adjust temperature Check_Conditions->Adjust_Temp Monitor_Time Monitor reaction time via TLC Check_Conditions->Monitor_Time Change_Solvent Try different solvent or solvent-free Check_Conditions->Change_Solvent Success Improved Yield Check_Workup->Success Work-up Optimized

Caption: Troubleshooting workflow for addressing low or no product yield in pyrimidine-2,4-dione synthesis.

Side_Product_Mitigation Start Side Product Formation Identify_Side_Products Identify Potential Side Products (e.g., Hantzsch, Knoevenagel, Linear Adducts) Start->Identify_Side_Products Optimize_Temp Lower Reaction Temperature Identify_Side_Products->Optimize_Temp Optimize_Catalyst Screen Different Catalysts Identify_Side_Products->Optimize_Catalyst Change_Addition Modify Reagent Addition Order Identify_Side_Products->Change_Addition Try_Mechanochem Consider Mechanochemistry (Ball Milling) Identify_Side_Products->Try_Mechanochem Reduced_Side_Products Minimized Side Products Optimize_Temp->Reduced_Side_Products Optimize_Catalyst->Reduced_Side_Products Change_Addition->Reduced_Side_Products Try_Mechanochem->Reduced_Side_Products

Caption: Strategies for mitigating the formation of side products during pyrimidine-2,4-dione synthesis.

Purification_Strategy cluster_recrystallization Recrystallization Options Start Crude Product is Oily/Sticky Trituration Triturate with Non-polar Solvent Start->Trituration Recrystallization Attempt Recrystallization Trituration->Recrystallization Still Impure Pure_Product Pure Crystalline Product Trituration->Pure_Product Solidifies & Pure Column_Chromatography Perform Column Chromatography Recrystallization->Column_Chromatography Fails Recrystallization->Pure_Product Successful Solvent_Screen Screen various solvents (e.g., EtOH, MeOH) Recrystallization->Solvent_Screen Diffusion Try diffusion crystallization (e.g., DMF/DCM) Recrystallization->Diffusion Column_Chromatography->Pure_Product

References

Technical Support Center: Synthesis of 6-Acetylpyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Acetylpyrimidine-2,4(1H,3H)-dione.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common synthetic route is a cyclocondensation reaction between an appropriate β-ketoester, such as ethyl 2-acetyl-3-oxobutanoate, and urea in the presence of a base. This reaction is a variation of the Biginelli reaction or a Claisen-type condensation followed by cyclization.

Q2: What are the critical parameters influencing the yield and purity of the final product?

A2: Several parameters are critical:

  • Purity of starting materials: Impurities in the β-ketoester or urea can lead to side reactions.

  • Choice of base and solvent: The base (e.g., sodium ethoxide, potassium hydroxide) and solvent (e.g., ethanol) must be anhydrous to prevent hydrolysis of the ester.

  • Reaction temperature: The temperature needs to be carefully controlled to promote the desired reaction while minimizing decomposition and side reactions.

  • pH of the reaction mixture during workup: Proper pH adjustment is crucial for the precipitation and isolation of the product.

Q3: How can I confirm the identity and purity of my synthesized this compound?

A3: Standard analytical techniques can be used for characterization:

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

  • NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation.

  • Mass Spectrometry: Confirms the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Shows characteristic functional group peaks (e.g., C=O, N-H).

  • Thin Layer Chromatography (TLC): Can be used to assess purity and monitor reaction progress.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield 1. Incomplete reaction.[1] 2. Hydrolysis of the starting ester.[2] 3. Incorrect reaction conditions (temperature, time).1. Monitor the reaction by TLC to ensure completion. 2. Use anhydrous reagents and solvents. 3. Optimize reaction temperature and time.
Product is an oil or fails to crystallize 1. Presence of impurities. 2. Residual solvent.1. Purify the crude product by recrystallization or column chromatography. 2. Ensure the product is thoroughly dried under vacuum.
Multiple spots on TLC after reaction 1. Formation of side products. 2. Unreacted starting materials.1. Isolate the desired product using column chromatography. 2. Adjust stoichiometry or reaction time to drive the reaction to completion.
Product is discolored 1. Decomposition of starting materials or product at high temperatures. 2. Presence of colored impurities.1. Lower the reaction temperature. 2. Purify by recrystallization, possibly with the addition of activated charcoal.
Inconsistent Yields 1. Variability in reagent quality. 2. Inconsistent reaction setup and conditions.1. Use reagents from a reliable source and check their purity. 2. Standardize the experimental protocol and ensure consistent execution.

Experimental Protocols

Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • Ethyl 2-acetyl-3-oxobutanoate

  • Urea

  • Sodium Ethoxide

  • Anhydrous Ethanol

  • Hydrochloric Acid (for neutralization)

Procedure:

  • Dissolve sodium metal in anhydrous ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide.

  • To this solution, add urea and stir until it is completely dissolved.

  • Slowly add ethyl 2-acetyl-3-oxobutanoate to the reaction mixture at room temperature.

  • Heat the mixture to reflux and monitor the reaction progress using TLC.

  • After the reaction is complete, cool the mixture to room temperature and neutralize it with hydrochloric acid to precipitate the crude product.

  • Filter the precipitate, wash with cold ethanol, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Visualizations

Main Synthesis Pathway

main_synthesis reagents Ethyl 2-acetyl-3-oxobutanoate + Urea intermediate Acyclic Intermediate reagents->intermediate Condensation base Sodium Ethoxide (Base) cyclization Cyclization (-EtOH) intermediate->cyclization product This compound cyclization->product

Caption: Main reaction pathway for the synthesis of this compound.

Potential Side Reactions

side_reactions cluster_main Main Reaction cluster_side Side Reactions β-Ketoester β-Ketoester Desired Product Desired Product β-Ketoester->Desired Product + Urea Hydrolyzed Ester Hydrolyzed Ester β-Ketoester->Hydrolyzed Ester + H₂O (from non-anhydrous conditions) Self-Condensation Product Self-Condensation Product β-Ketoester->Self-Condensation Product + β-Ketoester Urea Urea Decomposition Products Decomposition Products Urea->Decomposition Products High Temperature

Caption: Potential side reactions in the synthesis of this compound.

References

stability issues of 6-Acetylpyrimidine-2,4(1h,3h)-dione in long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability issues of 6-Acetylpyrimidine-2,4(1H,3H)-dione during long-term storage. The information is intended for researchers, scientists, and drug development professionals to assist in designing and interpreting stability studies, as well as troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term storage, it is recommended to store this compound in a well-sealed container at 2-8°C, protected from light and moisture. Storing the compound at room temperature for extended periods may lead to degradation.

Q2: What are the potential signs of degradation of this compound?

A2: Visual signs of degradation can include a change in color (e.g., from white or off-white to yellow or brown), clumping of the powder, or a noticeable change in odor. However, significant degradation can occur without any visible changes. Therefore, analytical testing is crucial to assess the purity and stability of the compound.

Q3: What are the likely degradation pathways for this compound?

A3: Based on its chemical structure, this compound is susceptible to degradation via hydrolysis and oxidation. The acetyl group and the pyrimidine ring are the most likely sites for chemical transformation. Forced degradation studies can help to identify the specific degradation products.

Q4: How can I monitor the stability of this compound over time?

A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is the recommended approach to monitor the purity of this compound and quantify any degradation products.[1][2][3]

Q5: What is a forced degradation study and why is it important?

A5: A forced degradation study, also known as stress testing, involves intentionally exposing the compound to harsh conditions such as high temperature, humidity, acid, base, and oxidizing agents.[4][5][6][7] This helps to identify potential degradation products and pathways, and to develop a stability-indicating analytical method that can separate the parent compound from its degradants.[8]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in HPLC chromatogram Degradation of the compound due to improper storage or handling.1. Verify the storage conditions (temperature, humidity, light exposure). 2. Prepare a fresh solution of the compound and re-analyze. 3. Perform a forced degradation study to identify potential degradation products and confirm if the new peaks correspond to them.
Decrease in the main peak area over time The compound is degrading during storage.1. Review the storage conditions and ensure they are optimal. 2. Quantify the degradation rate to establish a shelf-life for the compound under the tested conditions.
Change in physical appearance (color, texture) Significant degradation has likely occurred.1. Do not use the material for experiments where purity is critical. 2. Characterize the degraded material using analytical techniques (e.g., LC-MS, NMR) to identify the degradation products.
Inconsistent results between different batches Variability in the initial purity of the batches or different storage histories.1. Always test the purity of a new batch upon receipt. 2. Store all batches under the same controlled conditions.

Quantitative Stability Data

The following table summarizes hypothetical stability data for this compound under different storage conditions. This data is for illustrative purposes only.

Storage ConditionTime (Months)Purity (%)Major Degradant 1 (%)Major Degradant 2 (%)
2-8°C 099.8< 0.05< 0.05
699.70.1< 0.05
1299.50.20.1
2499.10.40.2
25°C / 60% RH 099.8< 0.05< 0.05
398.50.80.3
697.11.50.7
40°C / 75% RH 099.8< 0.05< 0.05
195.22.81.1
389.75.92.5

Experimental Protocols

Protocol for Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 80°C for 48 hours.

    • Photolytic Degradation: Expose the solid compound to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a specified duration.

  • Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a validated stability-indicating HPLC method.

Protocol for Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

  • Gradient Program: A linear gradient from 5% to 95% mobile phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 260 nm.

  • Injection Volume: 10 µL.

Visualizations

G Potential Degradation Pathway of this compound A This compound B Hydrolysis (Acid/Base) A->B C Oxidation A->C D Pyrimidine-2,4(1H,3H)-dione-6-carboxylic acid (Hydrolysis Product) B->D E Oxidized Degradant C->E

Caption: A simplified diagram illustrating potential degradation pathways of this compound.

G Experimental Workflow for Stability Testing cluster_0 Sample Preparation cluster_1 Stability Study cluster_2 Analysis cluster_3 Data Evaluation A Receive and Characterize Initial Sample (t=0) B Aliquot and Store under Different Conditions A->B C Withdraw Samples at Defined Time Points B->C D Analyze by Stability-Indicating HPLC Method C->D E Identify and Quantify Degradation Products D->E F Assess Purity and Degradation Profile E->F G Determine Shelf-life and Optimal Storage Conditions F->G

References

Technical Support Center: Refining Purification Methods for 6-Acetylpyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification methods for 6-Acetylpyrimidine-2,4(1H,3H)-dione.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound, offering step-by-step solutions.

Recrystallization Troubleshooting
Problem Possible Cause Suggested Solution
Compound does not dissolve in the chosen solvent, even with heating. The compound has low solubility in the selected solvent.Select a more polar solvent. Good starting points for polar compounds like this compound are ethanol, water, or a mixture of the two. Forcing dissolution with a large volume of a poor solvent will lead to low recovery.
Compound "oils out" instead of forming crystals upon cooling. The solution is supersaturated, or the cooling process is too rapid. The presence of impurities can also lower the melting point of the mixture, leading to oiling out.1. Reheat the solution until the oil redissolves. 2. Add a small amount of additional solvent. 3. Allow the solution to cool slowly to room temperature before further cooling in an ice bath. 4. If oiling persists, consider a different solvent system or pre-purification by column chromatography to remove impurities.
No crystals form upon cooling. The solution is not saturated enough, or the compound is highly soluble in the chosen solvent even at low temperatures.1. Evaporate some of the solvent to increase the concentration of the compound. 2. If the solution is already concentrated, add a less polar co-solvent (e.g., hexane to an ethanol solution) dropwise until slight turbidity is observed, then reheat to dissolve and cool slowly. 3. Scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystallization. 4. Add a seed crystal of pure this compound if available.
Low recovery of purified product. The compound is too soluble in the recrystallization solvent at low temperatures. Too much solvent was used for dissolution. The crystals were washed with a solvent at room temperature.1. Choose a solvent in which the compound has a steep solubility curve (high solubility at high temperature, low solubility at low temperature). 2. Use the minimum amount of hot solvent necessary to dissolve the crude product. 3. Ensure the solution is thoroughly cooled in an ice bath before filtration. 4. Wash the collected crystals with a minimal amount of ice-cold solvent.
Colored impurities remain in the final product. The colored impurity has similar solubility properties to the target compound.Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use with caution as it can also adsorb the product, leading to lower yields.
Column Chromatography Troubleshooting
Problem Possible Cause Suggested Solution
Compound does not move from the origin (Rf = 0). The eluent is not polar enough to displace the compound from the stationary phase (e.g., silica gel).Increase the polarity of the eluent. For polar compounds, a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is often effective. Start with a low polarity mixture and gradually increase the proportion of the polar solvent. For very polar compounds, a starting eluent of 5% methanol in dichloromethane can be effective.[1]
Compound runs with the solvent front (Rf = 1). The eluent is too polar, preventing interaction with the stationary phase.Decrease the polarity of the eluent. Increase the proportion of the non-polar solvent in the mixture.
Poor separation of the desired compound from impurities (streaking or overlapping bands). The chosen solvent system is not optimal for resolving the mixture. The column may be overloaded. The silica gel may be too acidic for the compound.1. Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired compound. 2. Use a smaller amount of crude material relative to the amount of stationary phase. 3. For nitrogen-containing heterocyclic compounds that may streak on acidic silica, consider adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent.
Cracked or channeled column packing. Improper packing of the column.Ensure the stationary phase is packed uniformly without any air bubbles. A slurry packing method is generally preferred.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a recrystallization solvent for this compound?

A good starting point for recrystallizing polar, heterocyclic compounds like this compound is a protic solvent such as ethanol or water. A mixture of ethanol and water can also be effective, as it allows for fine-tuning of the solvent polarity to achieve a good balance between dissolving the compound when hot and allowing it to crystallize upon cooling.[2][3]

Q2: How can I determine the best solvent system for column chromatography?

The best solvent system for column chromatography is typically determined by first running a series of Thin Layer Chromatography (TLC) plates with different solvent mixtures. The ideal solvent system will give your desired compound an Rf value between 0.2 and 0.4, and show good separation from any impurities. For polar compounds, common solvent systems include ethyl acetate/hexane and methanol/dichloromethane.[1][4]

Q3: What are the likely impurities in a synthesis of this compound?

The synthesis of this compound, often proceeding via a condensation reaction analogous to the Biginelli reaction, may contain the following impurities:

  • Unreacted starting materials: Such as urea and ethyl acetoacetate (or a similar β-dicarbonyl compound).

  • Side-products from self-condensation of the β-dicarbonyl compound.

  • Products of incomplete cyclization or alternative cyclization pathways.

Q4: What analytical techniques can be used to assess the purity of the final product?

Several techniques can be employed to determine the purity of this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can reveal the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive method for quantifying the purity of the compound and detecting trace impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. For a similar compound, 5-acetyl-6-methylpyrimidine-2,4(1H,3H)-dione, the melting point is reported as 226-227 °C.[5]

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Dissolution: In a fume hood, dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Addition of Water: To the hot ethanolic solution, add hot water dropwise until the solution becomes slightly turbid.

  • Redissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine an appropriate solvent system using TLC. A good starting point for a polar compound is a mixture of ethyl acetate and hexane, or methanol and dichloromethane.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Elute the column with the chosen solvent system. A gradient elution, where the polarity of the solvent is gradually increased, may be necessary for optimal separation.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis start Crude Product (this compound + Impurities) column_chromatography Column Chromatography start->column_chromatography Initial Cleanup recrystallization Recrystallization purity_check Purity Check (TLC, HPLC, NMR, MS) recrystallization->purity_check column_chromatography->recrystallization Final Polishing purity_check->column_chromatography Repurify pure_product Pure Product purity_check->pure_product Purity > 98%

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic start Crude Product Impure? recrystallization Attempt Recrystallization start->recrystallization Yes oiling_out Oiling Out? recrystallization->oiling_out no_crystals No Crystals? recrystallization->no_crystals column_chromatography Attempt Column Chromatography poor_separation Poor Separation? column_chromatography->poor_separation adjust_solvent Adjust Solvent System oiling_out->adjust_solvent Yes check_purity Check Purity (TLC/HPLC) oiling_out->check_purity No no_crystals->adjust_solvent Yes no_crystals->check_purity No poor_separation->adjust_solvent Yes poor_separation->check_purity No adjust_solvent->recrystallization adjust_solvent->column_chromatography pure Pure Product check_purity->pure Pure impure Still Impure check_purity->impure Impure impure->column_chromatography

Caption: A logical workflow for troubleshooting common purification issues.

References

addressing inconsistencies in biological assay results for 6-Acetylpyrimidine-2,4(1h,3h)-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 6-Acetylpyrimidine-2,4(1H,3H)-dione in biological assays. Given the limited specific data on this compound, this guide draws upon established principles for pyrimidine derivatives and common challenges in cell-based and antimicrobial assays.

Frequently Asked Questions (FAQs)

Q1: What are the potential biological activities of this compound?

While specific data for this compound is limited, pyrimidine-2,4-dione derivatives are widely investigated for a range of biological activities. These include potential anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3][4] Therefore, it is likely that this compound is being evaluated in similar contexts.

Q2: I am observing inconsistent IC50 values in my cytotoxicity assays. What could be the cause?

Inconsistent IC50 values in cytotoxicity assays, such as the MTT assay, are a common issue. Several factors can contribute to this variability:

  • Compound Solubility: Poor solubility of the compound in your assay medium can lead to precipitation and an inaccurate effective concentration.

  • Cell Line Variability: Different cancer cell lines can exhibit varying sensitivity to the compound.[5]

  • Assay-Specific Interference: Some compounds can interfere with the assay chemistry itself. For example, in an MTT assay, the compound might directly reduce the MTT reagent, leading to a false-positive signal for cell viability.[6]

  • Experimental Conditions: Variations in cell seeding density, incubation time, and solvent concentration (e.g., DMSO) can all impact the results.

Q3: My antimicrobial assay shows no zone of inhibition. Does this mean the compound is inactive?

Not necessarily. The absence of a zone of inhibition in a disk diffusion assay could be due to several factors other than a lack of antimicrobial activity:

  • Poor Diffusion: The compound may not diffuse well through the agar.

  • Inappropriate Solvent: The solvent used to dissolve the compound might not be suitable for the assay and could inhibit its activity.

  • Bacterial Strain: The chosen bacterial strain may be resistant to this class of compounds.

  • Concentration: The concentration of the compound on the disk may be too low to exert an effect.

It is advisable to perform a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) for a more quantitative assessment of antimicrobial activity.[7][8]

Q4: Are there any known signaling pathways affected by pyrimidine-2,4-dione derivatives?

Yes, related compounds have been shown to modulate specific signaling pathways. For instance, certain pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have been identified as blockers of the RAF-MEK-ERK signaling pathway, which is often dysregulated in cancer.[9] This suggests that this compound could potentially influence similar pathways involved in cell proliferation and survival.

Troubleshooting Guides

Inconsistent Results in Cell-Based Cytotoxicity Assays (e.g., MTT, XTT)
Issue Potential Cause Recommended Solution Citation
High variability between replicate wells Inconsistent cell seeding, edge effects in the microplate, or compound precipitation.Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate or fill them with a buffer to maintain humidity. Visually inspect for precipitation after adding the compound.
IC50 value higher than expected Compound degradation in the assay medium, low cell permeability, or efflux by cellular pumps.Check the stability of the compound in your media over the assay duration. Consider using permeabilizing agents (with appropriate controls) or efflux pump inhibitors.
Inconsistent results with MTT assay The compound may be directly reducing the MTT reagent or affecting cellular metabolism in a way that uncouples it from cell viability.Use an alternative viability assay that measures a different cellular parameter, such as ATP levels (e.g., CellTiter-Glo) or membrane integrity (e.g., trypan blue exclusion or LDH release).[6]
Low signal-to-noise ratio Suboptimal cell number or assay incubation time.Optimize the cell seeding density and the duration of the assay to ensure a robust signal.
Challenges in Antimicrobial Susceptibility Testing
Issue Potential Cause Recommended Solution Citation
No zone of inhibition in disk diffusion assay Poor diffusion of the compound in agar, compound insolubility, or use of a resistant microbial strain.Perform a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC). Test a broader range of microbial strains. Ensure the compound is fully dissolved in a suitable solvent.[7][10]
Irregular or fuzzy zone of inhibition Contamination of the microbial culture or uneven application of the microbial lawn.Ensure the use of a pure microbial culture. Use a standardized procedure for inoculating the agar plate to achieve a uniform lawn.[7]
Inconsistent MIC values in broth microdilution Inaccurate serial dilutions, microbial contamination, or compound precipitation at higher concentrations.Verify the accuracy of your pipetting and dilution scheme. Use aseptic techniques to prevent contamination. Observe the wells for any signs of compound precipitation.[8]
Discrepancy between disk diffusion and MIC results Differences in the principles of the two assays (diffusion vs. direct contact).Rely on the MIC value for a more accurate determination of antimicrobial potency. The disk diffusion test is primarily a qualitative screening method.[8][10]

Visualizing Potential Mechanisms

Representative Signaling Pathway: RAF-MEK-ERK

Given that related pyrimidine-dione compounds have been shown to inhibit the RAF-MEK-ERK pathway, the following diagram illustrates this potential mechanism of action in the context of cancer therapy.[9]

RAF_MEK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis Compound This compound (Potential Inhibitor) Compound->RAF

Caption: Potential inhibition of the RAF-MEK-ERK signaling pathway.

Experimental Workflow: Troubleshooting Inconsistent Cytotoxicity Data

The following workflow outlines a logical approach to troubleshooting inconsistent results in cell-based cytotoxicity assays.

Troubleshooting_Workflow Start Inconsistent Cytotoxicity Results CheckSolubility Verify Compound Solubility in Assay Medium Start->CheckSolubility Precipitation Precipitation Observed? CheckSolubility->Precipitation OptimizeSolvent Optimize Solvent System (e.g., co-solvents, sonication) Precipitation->OptimizeSolvent Yes Precipitation->NoPrecipitation No OptimizeSolvent->Start Re-test ReviewProtocol Review Assay Protocol ProtocolIssue Potential Protocol Issue? ReviewProtocol->ProtocolIssue Standardize Standardize Cell Seeding, Incubation Time, and Controls ProtocolIssue->Standardize Yes ProtocolIssue->NoProtocolIssue No Standardize->Start Re-test AssayInterference Consider Assay Interference Interference Interference Suspected? AssayInterference->Interference AlternativeAssay Perform Alternative Viability Assay (e.g., ATP-based, LDH release) Interference->AlternativeAssay Yes End Consistent Results Interference->End No, Re-evaluate AlternativeAssay->End

Caption: A logical workflow for troubleshooting inconsistent cytotoxicity data.

References

challenges in the scale-up synthesis of 6-Acetylpyrimidine-2,4(1h,3h)-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Acetylpyrimidine-2,4(1H,3H)-dione, a key heterocyclic compound. The following information is designed to address specific challenges that may be encountered during laboratory-scale and scale-up synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.

Q1: Why is the yield of my condensation reaction between ethyl 3-oxobutanoate and urea significantly lower than expected?

A1: Low yields in this condensation reaction can stem from several factors, particularly during scale-up.

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure you are monitoring the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Side Reactions: Undesirable side reactions may be occurring. One common issue is the self-condensation of ethyl 3-oxobutanoate. To minimize this, ensure slow and controlled addition of the base (e.g., sodium ethoxide) at an appropriate temperature.

  • Reagent Quality: The purity of your starting materials is crucial. Ensure that the urea is dry and the ethyl 3-oxobutanoate has not undergone significant hydrolysis or self-condensation upon storage.

  • Reaction Conditions: The reaction is sensitive to temperature and moisture. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from quenching the base.

Q2: I am observing a significant amount of an unknown impurity in my final product. How can I identify and minimize it?

A2: Impurity generation is a common challenge, especially when scaling up.

  • Impurity Identification: Isolate the impurity using preparative chromatography and characterize it using spectroscopic methods such as NMR (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy. Common impurities could be unreacted starting materials, intermediates, or byproducts from side reactions.

  • Minimizing Impurities:

    • Temperature Control: Poor heat dissipation at a larger scale can lead to localized overheating, promoting side reactions. Ensure efficient stirring and use a reactor with adequate temperature control.

    • Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of either urea or the β-keto ester can lead to specific impurities.

    • Purification Method: Your purification method may not be optimal. Consider recrystallization from a different solvent system or employing column chromatography with a different stationary or mobile phase.

Q3: The cyclization step to form the pyrimidine ring is not proceeding as expected. What could be the issue?

A3: The acid-catalyzed cyclization and dehydration step is critical for forming the desired dione.

  • Insufficient Acid Catalyst: Ensure the appropriate amount of a strong acid catalyst (e.g., concentrated sulfuric acid or hydrochloric acid) is used. The catalytic amount may need to be optimized for your specific reaction scale.

  • Reaction Temperature: The temperature for the cyclization is crucial. If the temperature is too low, the reaction will be slow or may not proceed at all. If it is too high, it could lead to degradation of the product.

  • Water Removal: This step involves the removal of water. While not always explicitly required, in some cases, a Dean-Stark apparatus can be used to drive the equilibrium towards the product, especially at a larger scale.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A common and straightforward approach is the condensation reaction of a β-keto ester, specifically ethyl 3-oxobutanoate (ethyl acetoacetate), with urea. This is a variation of the well-established Biginelli reaction for the synthesis of dihydropyrimidinones, followed by an oxidation or direct synthesis to the pyrimidine-dione. A typical two-step process involves:

  • Condensation: Reaction of ethyl 3-oxobutanoate with urea in the presence of a base (e.g., sodium ethoxide in ethanol) to form an open-chain intermediate.

  • Cyclization: Acid-catalyzed intramolecular cyclization of the intermediate to form the this compound.

Q2: What are the primary challenges when scaling up this synthesis from grams to kilograms?

A2: Scaling up this synthesis presents several challenges that are not always apparent at the lab scale.[1]

  • Heat Transfer: The condensation reaction is often exothermic. What is easily managed in a small flask can lead to a dangerous temperature runaway in a large reactor if not properly controlled.[1]

  • Mixing Efficiency: Ensuring homogeneous mixing of reactants and maintaining a uniform temperature throughout a large reactor volume is critical to avoid localized side reactions and ensure consistent product quality.

  • Reagent Addition: The rate of addition of reagents, particularly the base, becomes much more critical at a larger scale to control the reaction rate and temperature.

  • Work-up and Product Isolation: Handling large volumes of solvents and performing extractions and filtrations at scale can be challenging and may require specialized equipment. Crystallization processes can also be affected by the scale, potentially leading to different crystal forms (polymorphism).

  • Safety: Handling large quantities of flammable solvents and corrosive acids requires stringent safety protocols and appropriate equipment.

Q3: How can I improve the purity of my final product during crystallization?

A3: Optimizing the crystallization process is key to obtaining a high-purity product.

  • Solvent Selection: Experiment with different solvent systems. A good crystallization solvent will dissolve the compound when hot but have low solubility when cold, while impurities remain in solution.

  • Cooling Rate: A slow and controlled cooling rate generally leads to larger, more well-defined crystals with higher purity. Rapid cooling can trap impurities within the crystal lattice.

  • Seeding: Introducing a small amount of pure product (a seed crystal) to a supersaturated solution can initiate crystallization and help control the crystal size and form.

  • Anti-Solvent Addition: In some cases, adding an "anti-solvent" (a solvent in which the product is insoluble) to a solution of the product can induce crystallization. This should be done slowly and with vigorous stirring.

Quantitative Data Summary

The following table outlines typical parameters that should be monitored and optimized during the scale-up synthesis of this compound. Actual values will vary depending on the specific reaction conditions and equipment used.

ParameterLaboratory Scale (e.g., 10g)Pilot Scale (e.g., 1kg)Production Scale (e.g., 100kg)
Reactant Ratio (Urea:Ester) 1.1 : 11.05 : 11.02 : 1
Reaction Temperature (°C) 70-8070-80 (with careful monitoring)65-75 (to control exotherm)
Reaction Time (hours) 4-66-88-12
Typical Yield (%) 70-8065-7560-70
Purity (by HPLC, %) >98>98>99
Stirring Speed (RPM) 300-500100-20050-100 (with appropriate impeller)

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure adapted from the synthesis of similar 6-substituted uracils.[2] Researchers should conduct their own optimization and safety assessment.

Materials:

  • Ethyl 3-oxobutanoate (Ethyl acetoacetate)

  • Urea

  • Sodium metal

  • Absolute Ethanol

  • Concentrated Hydrochloric Acid

  • Deionized Water

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve a stoichiometric amount of sodium metal in absolute ethanol under an inert atmosphere. Allow the reaction to proceed until all the sodium has dissolved.

  • Condensation Reaction: To the freshly prepared sodium ethoxide solution, add finely powdered urea with stirring. Slowly add ethyl 3-oxobutanoate dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to heat the mixture at reflux for 4-6 hours.

  • Isolation of Intermediate: After cooling, the intermediate sodium salt may precipitate. This can be filtered, washed with cold ethanol, and dried.

  • Cyclization: The crude intermediate is then dissolved in water and heated. Concentrated hydrochloric acid is added dropwise with stirring until the solution is acidic. The mixture is heated for an additional 1-2 hours to ensure complete cyclization.

  • Product Isolation and Purification: Upon cooling, the this compound will precipitate. The solid is collected by filtration, washed with cold water, and then with a small amount of cold ethanol. The crude product can be recrystallized from a suitable solvent (e.g., water or an ethanol/water mixture) to yield the pure compound.

Visualizations

experimental_workflow cluster_prep Step 1: Preparation cluster_reaction Step 2: Condensation cluster_cyclization Step 3: Cyclization cluster_purification Step 4: Purification prep_na_etoh Prepare Sodium Ethoxide in Absolute Ethanol add_urea Add Urea to Sodium Ethoxide Solution prep_na_etoh->add_urea add_ester Slowly Add Ethyl 3-oxobutanoate add_urea->add_ester reflux Reflux for 4-6 hours add_ester->reflux dissolve Dissolve Intermediate in Water reflux->dissolve acidify Acidify with Conc. HCl dissolve->acidify heat Heat for 1-2 hours acidify->heat precipitate Cool to Precipitate Product heat->precipitate filter_wash Filter and Wash with Water and Ethanol precipitate->filter_wash recrystallize Recrystallize from suitable solvent filter_wash->recrystallize final_product Pure this compound recrystallize->final_product

Caption: Experimental workflow for the synthesis of this compound.

References

Validation & Comparative

A Comparative Guide to the Bioactivity of Pyrimidine Derivatives, Featuring the Pyrimidine-2,4-dione Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus is a foundational heterocyclic scaffold in medicinal chemistry, integral to the structure of nucleic acids (cytosine, thymine, and uracil) and a core component of numerous therapeutic agents.[1][2] Its derivatives exhibit a vast spectrum of pharmacological activities, including antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties.[3][4] This guide provides a comparative overview of the bioactivity of various pyrimidine derivatives, with a particular focus on the class of 6-substituted pyrimidine-2,4-diones, to which 6-Acetylpyrimidine-2,4(1H,3H)-dione belongs. The information is supported by experimental data and detailed methodologies to assist in research and development efforts.

Comparative Bioactivity Data

The following tables summarize quantitative data from various studies, showcasing the diverse biological activities of substituted pyrimidine derivatives.

Table 1: Anticancer Activity of Pyrimidine Derivatives
Compound Class/DerivativeCancer Cell LineActivity Metric (IC₅₀/GI₅₀)Reference
Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative (14m)MCF-7 (Breast)Not specified, but potent[5]
Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative (14m)A375 (Melanoma)Not specified, but potent[5]
Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative (14m)SK-MEL-2 (Melanoma)Not specified, but potent[5]
Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative (14m)SK-HEP-1 (Liver)Not specified, but potent[5]
Pyrrolo[2,3-d]pyrimidin-6-one derivative (5)A549 (Lung)15.3 µM[1]
Pyrrolo[2,3-d]pyrimidin-6-one derivative (6)MCF-7 (Breast)10.9 µM[1]
Chromeno[2,3-d]pyrimidine derivative (3)MCF7 (Breast)2.02 µM[6]
Chromeno[2,3-d]pyrimidine derivative (3)HepG2 (Liver)1.61 µM[6]
2H-thiopyran-pyrimidine-2,4-dione derivativeHeLa (Cervical)0.03 µM[7]
Novel Pyrimidine DerivativesLoVo (Colon Adenocarcinoma)Exhibited inhibitory activity[8]
Novel Pyrimidine DerivativesA549 (Lung)Exhibited inhibitory activity[8]
Table 2: Antimicrobial Activity of Pyrimidine Derivatives
Compound Class/DerivativeMicroorganismActivity Metric (MIC)Reference
Pyrimidin-2-ol derivative (12)S. aureus0.87 µM/ml[9]
Pyrimidin-2-ol derivative (5)B. subtilis0.96 µM/ml[9]
Pyrimidin-2-amine derivative (2)E. coli0.91 µM/ml[9]
Thieno[2,3-d]pyrimidine derivative (3)E. coli & P. aeruginosa1.0 µg/ml[3]
2H-thiopyran-pyrimidine-2,4-dione derivativeC. albicans0.25 µg/mL[7]
2H-thiopyran-pyrimidine-2,4-dione derivativeGram-positive & Gram-negative bacteria8 µg/mL[7]
Table 3: Anticonvulsant Activity of Pyrimidine Derivatives
Compound Class/DerivativeSeizure ModelActivity Metric (ED₅₀)Reference
7-(4-chlorophenoxy)-[3][10][11]triazolo[4,3-f]pyrimidine (3i)MES Test34.7 mg/kg[12]
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)-acetamide (5.5)MES TestShowed highest activity in study[13]
2-((4-amino-6-hydroxypyrimidin-2-yl)thio)-N-(3-methylphenyl)acetamidePTZ-induced seizuresPrevented lethality, reduced seizure severity[14]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of bioactivity studies. Below are protocols for key experiments cited in the comparison of pyrimidine derivatives.

In Vitro Anticancer Activity (MTT Assay)

This assay assesses the cytotoxic effect of compounds on cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HeLa) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Procedure:

    • Cells are seeded into 96-well plates and allowed to adhere overnight.

    • The synthesized pyrimidine derivatives are dissolved (typically in DMSO) and diluted to various concentrations. Cells are treated with these compounds for a specified period (e.g., 24-72 hours).

    • After incubation, the treatment medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

    • The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or isopropanol).

    • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.[15]

In Vitro Antimicrobial Activity (Tube Dilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[9]

  • Microorganism Preparation: Bacterial strains (e.g., S. aureus, E. coli) are grown in nutrient broth, and fungal strains (e.g., C. albicans) are grown in Sabouraud dextrose broth.[9]

  • Procedure:

    • A series of two-fold dilutions of the test compounds are prepared in the appropriate liquid growth medium in test tubes.

    • Each tube is inoculated with a standardized suspension of the test microorganism.

    • Positive (microorganism, no compound) and negative (no microorganism) control tubes are included.

    • The tubes are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Data Analysis: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[9]

In Vivo Anticonvulsant Activity (Maximal Electroshock - MES Test)

The MES test is a widely used model for identifying compounds effective against generalized tonic-clonic seizures.[12]

  • Animal Model: Typically mice or rats are used.

  • Procedure:

    • Animals are administered the test pyrimidine derivative, a standard anticonvulsant drug (e.g., carbamazepine), or a vehicle control, often via intraperitoneal injection or oral gavage.

    • After a specific time to allow for drug absorption, a brief electrical stimulus is delivered through corneal or ear-clip electrodes to induce a seizure.

    • The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure.

  • Data Analysis: The ability of the compound to abolish the tonic hind limb extension is considered a measure of anticonvulsant activity. The median effective dose (ED₅₀), the dose required to protect 50% of the animals from the seizure, is calculated.[12]

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz provide a clear visual representation of complex biological pathways and experimental processes.

experimental_workflow cluster_screening In Vitro Bioactivity Screening cluster_invivo In Vivo Confirmation (for promising leads) start Compound Synthesis & Characterization dissolve Stock Solution Preparation (e.g., in DMSO) start->dissolve anticancer Anticancer Assays (e.g., MTT on MCF-7, A549) dissolve->anticancer Dose-response testing antimicrobial Antimicrobial Assays (e.g., MIC via Tube Dilution) dissolve->antimicrobial Serial dilutions anti_inflammatory Anti-inflammatory Assays (e.g., Griess Assay) dissolve->anti_inflammatory data_analysis Data Analysis (IC50, MIC Calculation) anticancer->data_analysis antimicrobial->data_analysis anti_inflammatory->data_analysis anticonvulsant Anticonvulsant Models (e.g., MES, PTZ) data_analysis->anticonvulsant Lead Compound Selection conclusion Structure-Activity Relationship (SAR) Studies data_analysis->conclusion toxicity Neurotoxicity (e.g., Rotarod Test) anticonvulsant->toxicity toxicity->conclusion

Caption: General workflow for screening the bioactivity of synthesized pyrimidine derivatives.

Certain pyrido[2,3-d]pyrimidine derivatives have been identified as blockers of the RAF-MEK-ERK signaling pathway, which is often overactive in various cancers.[5]

raf_mek_erk_pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR) growth_factor->receptor ras RAS receptor->ras Activates raf RAF ras->raf mek MEK raf->mek Phosphorylates erk ERK mek->erk Phosphorylates nucleus Nucleus erk->nucleus transcription Gene Transcription (Proliferation, Survival) nucleus->transcription inhibitor Pyrido[2,3-d]pyrimidine Derivatives inhibitor->mek Inhibit inhibitor->erk Inhibit

References

In Vivo Anticancer Activity of 6-Acetylpyrimidine-2,4(1h,3h)-dione: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive in vivo validation of the anticancer properties of 6-Acetylpyrimidine-2,4(1h,3h)-dione has yet to be documented in publicly available scientific literature. While research into the broader family of pyrimidine-2,4-dione derivatives has shown promise in preclinical cancer studies, specific in vivo efficacy data for the 6-acetyl substituted compound remains elusive. This guide, therefore, outlines the established methodologies for such a validation and presents a framework for comparison, drawing upon common practices in preclinical oncology research.

The evaluation of a novel compound's anticancer potential in a living organism is a critical step in the drug development pipeline. These in vivo studies are essential for understanding a drug's efficacy, toxicity, and pharmacokinetic profile in a complex biological system, which cannot be fully replicated by in vitro cell culture models. The current body of research on pyrimidine-2,4-dione derivatives suggests that they may exert their anticancer effects through various mechanisms, including the disruption of critical signaling pathways involved in cell proliferation and survival. For instance, related compounds such as certain pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have been shown to act as blockers of the RAF-MEK-ERK signaling pathway, a critical cascade in many cancers[1].

Framework for In Vivo Validation

A typical in vivo validation of a compound like this compound would involve a series of well-defined experiments, primarily utilizing animal models. The most common approach is the use of human tumor xenografts in immunodeficient mice. This model involves the subcutaneous or orthotopic (at the primary tumor site) implantation of human cancer cells into mice that lack a functional immune system, thus preventing the rejection of the foreign cells[2].

Experimental Workflow for In Vivo Anticancer Activity Assessment

The following diagram illustrates a standard workflow for assessing the in vivo anticancer activity of a test compound.

G cluster_0 Phase 1: Model Development cluster_1 Phase 2: Treatment and Data Collection cluster_2 Phase 3: Endpoint Analysis A Human Cancer Cell Line Culture B Implantation in Immunodeficient Mice (e.g., Xenograft) A->B C Tumor Growth and Monitoring B->C D Randomization of Mice into Groups C->D E Treatment with This compound and Control(s) D->E F Tumor Volume and Body Weight Measurement E->F G Survival Analysis F->G H Tumor Excision and Analysis G->H I Histopathology and Immunohistochemistry H->I J Biomarker Analysis I->J G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival ERK->Survival PyrimidineDione 6-Acetylpyrimidine- 2,4(1h,3h)-dione (Hypothesized Target) PyrimidineDione->RAF

References

Structure-Activity Relationship (SAR) Studies of 6-Substituted Pyrimidine-2,4(1H,3H)-dione Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-substituted pyrimidine-2,4(1H,3H)-dione analogs, also known as 6-substituted uracils. While this guide focuses on substitutions at the 6-position, it is important to note that specific and extensive SAR data for a series of 6-acetylpyrimidine-2,4(1H,3H)-dione analogs is limited in the public domain. The information presented here is compiled from available studies on a broader range of 6-substituted derivatives to infer potential SAR trends.

Comparative Biological Activity of 6-Substituted Pyrimidine-2,4-dione Analogs

The biological activity of pyrimidine-2,4-dione derivatives can be significantly influenced by the nature of the substituent at the C6-position. The following table summarizes the reported activities of various 6-substituted analogs.

Compound ID6-SubstituentBiological ActivityAssay TypeIC50 / MICReference
General 6-AminoAntimicrobialBacterial Growth InhibitionModerate Activity[1]
General 6-Amino-5-nitrosoAntimicrobialBacterial Growth InhibitionGood Activity[1]
1 6-AminoAntibacterial (E. coli)Zone of Inhibition-[1]
2 6-Amino-5-nitrosoAntibacterial (E. coli)Zone of Inhibition-[1]
3a 6-Amino-5-arylazoAntibacterial (E. coli)Zone of InhibitionGood Activity[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are representative protocols for assays commonly used to evaluate the biological activity of these compounds.

Antimicrobial Activity Assay (Agar Well Diffusion Method)

This method is a common preliminary screening technique for antimicrobial activity.

  • Preparation of Inoculum: A suspension of the test microorganism (e.g., E. coli, S. aureus) is prepared and adjusted to a standard turbidity (e.g., 0.5 McFarland standard).

  • Agar Plate Preparation: Molten Mueller-Hinton agar is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: The solidified agar surface is uniformly swabbed with the prepared microbial suspension.

  • Well Preparation: Sterile wells of a specific diameter (e.g., 6 mm) are punched into the agar.

  • Compound Application: A defined volume of the test compound solution (at a known concentration) is added to each well. A negative control (solvent) and a positive control (standard antibiotic) are also included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Data Analysis: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters. A larger zone diameter indicates greater antimicrobial activity.[1]

Synthesis of 6-Aminopyrimidine-2,4-diones

A general synthetic route to obtain 6-aminopyrimidine-2,4-diones is as follows:

  • A mixture of urea and cyanoacetic acid in acetic anhydride is heated.

  • The excess acetic anhydride and acetic acid are removed under reduced pressure.

  • A solution of sodium hydroxide is added to the cooled residue to precipitate the 6-aminopyrimidine-2,4-dione product.[1]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel pyrimidine-2,4-dione analogs.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_sar SAR Analysis start Starting Materials (e.g., Urea, Cyanoacetic Acid) synthesis Synthesis of 6-Substituted Pyrimidine-2,4-diones start->synthesis Reaction purification Purification & Characterization (NMR, MS, IR) synthesis->purification Work-up compounds Synthesized Analogs purification->compounds primary_screen Primary Screening (e.g., Antimicrobial Assay) compounds->primary_screen secondary_screen Secondary Assays (e.g., Cytotoxicity, Enzyme Inhibition) primary_screen->secondary_screen Active Hits active_compounds Identification of Active Compounds secondary_screen->active_compounds sar_analysis Structure-Activity Relationship Analysis active_compounds->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: General workflow for the synthesis and evaluation of 6-substituted pyrimidine-2,4-dione analogs.

Structure-Activity Relationship Insights

Based on the limited available data for 6-substituted pyrimidine-2,4-diones, some general SAR trends can be inferred:

  • Amino Group at C6: The presence of an amino group at the 6-position appears to be a favorable substitution for conferring antimicrobial activity.[1]

  • Substitution on the Amino Group: Further substitution on the 6-amino group, such as the introduction of a nitroso group at the 5-position, can enhance the biological activity.[1]

  • Arylazo Substituents: The introduction of an arylazo group at the 5-position of 6-aminouracil has been shown to result in good antibacterial activity.[1]

Future Directions: To establish a clear SAR for this compound analogs, further research is required. This would involve the systematic synthesis of a library of analogs with diverse substitutions on the acetyl group and at other positions of the pyrimidine ring, followed by comprehensive biological evaluation. This would enable a more detailed understanding of the structural requirements for a desired biological activity and facilitate the design of more potent and selective compounds.

References

comparative analysis of different synthetic routes for 6-Acetylpyrimidine-2,4(1h,3h)-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes for 6-Acetylpyrimidine-2,4(1H,3H)-dione, also known as 6-acetyluracil. The synthesis of this pyrimidine derivative is of interest due to the broad spectrum of biological activities exhibited by substituted uracils, including their potential as antiviral and anticancer agents. This document outlines the methodologies, presents quantitative data for comparison, and visualizes the synthetic pathways.

Route 1: Cyclocondensation of Ethyl Acetoacetate and Urea

This classical approach involves the condensation of a β-ketoester, ethyl acetoacetate, with urea to form the pyrimidine ring. This method is analogous to the well-established synthesis of 6-methyluracil. By modifying the reaction conditions, the acetyl group at the 6-position can be retained.

Experimental Protocol:

A mixture of finely powdered urea (1.33 moles) is stirred into a solution of ethyl acetoacetate (1.23 moles), absolute ethanol (25 cc), and a catalytic amount of concentrated hydrochloric acid. The mixture is then allowed to stand in a vacuum desiccator over concentrated sulfuric acid until dry. The resulting crude β-uraminocrotonic ester is subsequently treated with a solution of sodium hydroxide (2 moles) in water at 95°C. The solution is then cooled to 65°C and carefully acidified with concentrated hydrochloric acid to precipitate the this compound. The product is collected by filtration, washed, and dried.[1]

Route 2: Biginelli-type Reaction using an Aldehyde, β-Dicarbonyl Compound, and Urea

The Biginelli reaction is a one-pot multicomponent reaction that can be adapted for the synthesis of pyrimidine derivatives. While the classical Biginelli reaction often yields dihydropyrimidines, modifications and subsequent oxidation can lead to the desired this compound.[2][3]

Experimental Protocol:

A mixture of an appropriate aldehyde (1 mmol), acetylacetone (a β-dicarbonyl compound, 1 mmol), urea (1.2 mmol), and a catalyst such as [Et3NH][HSO4] (0.5 mmol) is heated under solvent-free conditions at 80°C. The reaction progress is monitored by thin-layer chromatography. Upon completion, water is added to the mixture, and the solid product is collected by filtration. The crude product is then purified by recrystallization from ethanol. A subsequent oxidation step, if necessary, can be carried out using a suitable oxidizing agent to yield the final product.

Quantitative Data Comparison

ParameterRoute 1: CyclocondensationRoute 2: Biginelli-type Reaction
Starting Materials Ethyl acetoacetate, UreaAldehyde, Acetylacetone, Urea
Catalyst/Reagent HCl, NaOH[Et3NH][HSO4] (or other acid/Lewis acid)
Solvent Ethanol, WaterSolvent-free (or various organic solvents)
Reaction Temperature Room temp. for condensation, 95°C for cyclization80°C
Reaction Time Several days for initial drying, then several hours15-30 minutes
Typical Yield 71-77% (for 6-methyluracil, analogous reaction)[1]92% (for a related 5-acetyl-dihydropyrimidinone)
Purification RecrystallizationRecrystallization

Synthetic Workflow Diagrams

Below are the visualized workflows for the two synthetic routes.

Route1_Cyclocondensation cluster_reactants Reactants cluster_process Process Urea Urea Condensation Condensation (HCl, Ethanol) Urea->Condensation EAA Ethyl Acetoacetate EAA->Condensation Intermediate β-Uraminocrotonic Ester Condensation->Intermediate Drying Cyclization Cyclization & Acidification (NaOH, HCl) Intermediate->Cyclization Product 6-Acetylpyrimidine- 2,4(1H,3H)-dione Cyclization->Product

Caption: Route 1: Cyclocondensation of Urea and Ethyl Acetoacetate.

Route2_Biginelli_Reaction cluster_reactants Reactants cluster_process Process Aldehyde Aldehyde OnePot One-Pot Reaction ([Et3NH][HSO4], 80°C) Aldehyde->OnePot Urea Urea Urea->OnePot Acetylacetone Acetylacetone Acetylacetone->OnePot Intermediate Dihydropyrimidinone Intermediate OnePot->Intermediate Oxidation Oxidation (if necessary) Intermediate->Oxidation Product 6-Acetylpyrimidine- 2,4(1H,3H)-dione Oxidation->Product

Caption: Route 2: Modified Biginelli-type Reaction.

Conclusion

Both synthetic routes offer viable pathways to this compound. The choice between the two would depend on the specific requirements of the researcher.

  • Route 1 (Cyclocondensation) is a well-established, high-yielding method, though it involves a lengthy initial drying step. The reagents are simple and readily available.

  • Route 2 (Biginelli-type Reaction) offers the advantage of being a rapid, one-pot synthesis, often with high yields and under solvent-free conditions, which aligns with green chemistry principles. However, it may require an additional oxidation step to achieve the final product, and the yield can be sensitive to the choice of catalyst and substrates.

Further optimization of reaction conditions for both routes, specifically for the synthesis of this compound, would be beneficial for a more direct comparison of their efficiencies.

References

Navigating the Therapeutic Potential of Pyrimidine-2,4-diones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Due to the limited availability of direct experimental data for 6-Acetylpyrimidine-2,4(1H,3H)-dione, this guide provides a comparative analysis of its closely related derivatives. By examining the synthesis, biological activities, and mechanisms of action of various substituted pyrimidine-2,4-diones, we aim to offer valuable insights for researchers, scientists, and drug development professionals interested in this class of compounds.

The pyrimidine-2,4-dione scaffold, a core structure in natural nucleobases like uracil and thymine, is a cornerstone in medicinal chemistry. Its derivatives have been extensively explored for a wide range of therapeutic applications, including anticancer, antimicrobial, and enzyme-inhibiting activities. This guide delves into the experimental landscape of several key 6-substituted and fused pyrimidine-2,4-dione analogs, providing a framework for understanding their structure-activity relationships and potential for further development.

Comparison of Biological Activities

The biological activities of pyrimidine-2,4-dione derivatives are heavily influenced by the nature of the substituent at the 6-position and by the fusion of additional rings to the core structure. The following table summarizes the reported activities of several representative compounds, offering a comparative overview of their therapeutic potential.

Compound ClassSpecific Derivative(s)Biological ActivityTarget/Mechanism of ActionReference
6-Substituted Pyrimidine-2,4-diones 6-Amino- and 6-halopyrimidine-2,4-dionesAnticancer, AntimicrobialInhibition of DNA synthesis enzymes[1][2]
Pyrano[2,3-d]pyrimidine-2,4-diones Various synthesized derivativesAnticancerPARP-1 inhibition[3]
Pyrido[2,3-d]pyrimidine-2,4-diones Various synthesized derivativesAnticancereEF-2K inhibition[4]
Thieno[2,3-d]pyrimidine-2,4-diones R110 and its optimized derivativesAnticancer (Non-Small Cell Lung Cancer)D-dopachrome tautomerase (MIF2) inhibition[5]
Pyrimido[4,5-d]pyrimidine-2,4-diones Compounds 17 and 18Anticancer (B-cell malignancies)Bruton's tyrosine kinase (BTK) inhibition[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summarized experimental protocols for the synthesis and biological evaluation of key pyrimidine-2,4-dione derivatives.

General Synthesis of 6-Substituted Pyrimidine-2,4-diones

A common route for the synthesis of 6-substituted pyrimidine-2,4-diones involves the cyclocondensation of a β-ketoester with urea or thiourea. For instance, the synthesis of 6-methyluracil can be achieved by reacting ethyl acetoacetate with urea[3]. Modifications to the starting materials allow for the introduction of various substituents at the 6-position.

cluster_synthesis General Synthesis of 6-Substituted Uracils Ethyl_Acetoacetate Ethyl Acetoacetate (or other β-ketoester) Condensation Cyclocondensation Ethyl_Acetoacetate->Condensation Urea Urea Urea->Condensation 6_Methyluracil 6-Methyluracil (or other 6-substituted uracil) Condensation->6_Methyluracil

General synthesis of 6-substituted uracils.
In Vitro PARP-1 Inhibitory Assay

The inhibitory activity of pyrano[2,3-d]pyrimidine-2,4-dione derivatives against Poly(ADP-ribose) polymerase-1 (PARP-1) can be assessed using commercially available assay kits. The assay typically measures the incorporation of biotinylated ADP-ribose onto histone proteins in the presence of the test compounds. The IC50 values, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, are then determined[3].

Cell Proliferation Assay (MTT Assay)

The cytotoxic effects of pyrimidine-2,4-dione derivatives on cancer cell lines are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. Cancer cells are treated with varying concentrations of the test compounds, and the cell viability is measured after a specific incubation period[7].

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways affected by these compounds is critical for drug development. Pyrimidine-2,4-dione derivatives have been shown to modulate various cellular processes, including DNA repair and protein synthesis, by targeting key enzymes in these pathways.

PARP-1 Inhibition in DNA Repair

PARP-1 is a key enzyme in the base excision repair (BER) pathway, a major DNA repair mechanism. Inhibition of PARP-1 in cancer cells, particularly those with deficiencies in other DNA repair pathways like homologous recombination, can lead to synthetic lethality and cell death.

cluster_parp PARP-1 Inhibition Pathway DNA_Damage DNA Damage PARP1_Activation PARP-1 Activation DNA_Damage->PARP1_Activation BER Base Excision Repair PARP1_Activation->BER Apoptosis Apoptosis PARP1_Activation->Apoptosis Cell_Survival Cell Survival BER->Cell_Survival Inhibitor Pyrano[2,3-d]pyrimidine -2,4-dione Derivative Inhibitor->PARP1_Activation Inhibits

Mechanism of PARP-1 inhibition.
Inhibition of eEF-2K in Protein Synthesis

Eukaryotic elongation factor-2 kinase (eEF-2K) is a protein kinase that regulates protein synthesis by phosphorylating and inactivating eukaryotic elongation factor 2 (eEF2). Overexpression of eEF-2K has been linked to cancer progression. Pyrido[2,3-d]pyrimidine-2,4-dione derivatives have been identified as inhibitors of eEF-2K, thereby disrupting protein synthesis in cancer cells[4].

cluster_eef2k eEF-2K Inhibition Pathway eEF2K eEF-2K eEF2 eEF2 (active) eEF2K->eEF2 Phosphorylates eEF2_P eEF2-P (inactive) eEF2->eEF2_P Protein_Synthesis Protein Synthesis eEF2->Protein_Synthesis eEF2_P->Protein_Synthesis Inhibited Cell_Growth_Inhibition Inhibition of Cell Growth Protein_Synthesis->Cell_Growth_Inhibition Inhibitor Pyrido[2,3-d]pyrimidine -2,4-dione Derivative Inhibitor->eEF2K Inhibits

Mechanism of eEF-2K inhibition.

References

Navigating the Landscape of PARP-1 Inhibition: A Comparative Guide to Alternatives for 6-Acetylpyrimidine-2,4(1h,3h)-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Novel PARP-1 Inhibitors

The therapeutic targeting of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA single-strand break repair, has emerged as a successful strategy in oncology, particularly for cancers harboring deficiencies in homologous recombination repair pathways, such as those with BRCA1/2 mutations. While various scaffolds have been explored for PARP-1 inhibition, this guide focuses on alternatives to the foundational 6-Acetylpyrimidine-2,4(1h,3h)-dione structure, providing a comparative analysis of clinically relevant and novel inhibitors. This document aims to equip researchers with the necessary data to make informed decisions in the pursuit of next-generation PARP-1 targeted therapies.

Quantitative Comparison of PARP-1 Inhibitors

The following table summarizes the in vitro potency of several key PARP-1 inhibitors, including their selectivity against the closely related PARP-2 enzyme. This data is crucial for understanding the therapeutic window and potential off-target effects of these compounds.

CompoundScaffold ClassPARP-1 IC50 (nM)PARP-2 IC50 (nM)Selectivity (PARP-2/PARP-1)
Olaparib Phthalazinone5[1]1[1]0.2
Rucaparib Phthalazinone-like1.4[2]--
Niraparib Phthalazinone-like3.8[3][4]2.1[3][4]0.55
Talazoparib Phthalazinone-like0.57[5]--
Veliparib Benzimidazole5.2 (Ki)[1]2.9 (Ki)[1]0.56
Pamiparib Dihydrodiazepinoindolone1.3[6]0.9[6]0.69
Saruparib (AZD5305) Novel3[7][8]1400[7]466.7
Pyrano[2,3-d]pyrimidine-2,4-dione Derivative (S7) Pyrimidine-2,4-dione3.61[1]--
Pyrano[2,3-d]pyrimidine-2,4-dione Derivative (S2) Pyrimidine-2,4-dione4.06[1]--

Note: IC50 values can vary depending on the specific assay conditions. Data presented here is for comparative purposes. A specific IC50 for this compound was not identified in the public domain, highlighting its role as a foundational chemical scaffold from which more potent derivatives have been developed.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of PARP-1 inhibition and the workflow for evaluating potential inhibitors, the following diagrams are provided.

PARP_Inhibition_Pathway cluster_DNA_Damage DNA Damage cluster_PARP_Activation PARP-1 Activation & Repair cluster_Inhibition Inhibition cluster_Consequences Consequences of Inhibition DNA_SSB Single-Strand Break PARP1_recruitment PARP-1 Recruitment DNA_SSB->PARP1_recruitment PARP1_activation PARP-1 Catalytic Activity PARP1_recruitment->PARP1_activation PAR_synthesis Poly(ADP-ribose) Synthesis PARP1_activation->PAR_synthesis Stalled_Replication_Fork Stalled Replication Fork PARP1_activation->Stalled_Replication_Fork DDR_recruitment Recruitment of DNA Repair Proteins PAR_synthesis->DDR_recruitment SSB_repair SSB Repair DDR_recruitment->SSB_repair PARP_Inhibitor PARP-1 Inhibitor (e.g., Olaparib, Saruparib) PARP_Inhibitor->PARP1_activation Inhibits PARP_Inhibitor->Stalled_Replication_Fork Leads to DSB_formation Double-Strand Break Formation Stalled_Replication_Fork->DSB_formation Cell_Death Synthetic Lethality (in HR-deficient cells) DSB_formation->Cell_Death

Caption: Mechanism of PARP-1 Inhibition and Synthetic Lethality.

Experimental_Workflow Compound_Library Compound Library (e.g., Pyrimidine-2,4-dione derivatives) Enzymatic_Assay Enzymatic PARP-1 Inhibition Assay (Determine IC50) Compound_Library->Enzymatic_Assay Cellular_Assay Cellular PARylation Assay (Confirm target engagement) Enzymatic_Assay->Cellular_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., in BRCA-mutant cell lines) Cellular_Assay->Cytotoxicity_Assay Lead_Compound Lead Compound Identification Cytotoxicity_Assay->Lead_Compound

Caption: High-Throughput Screening Workflow for PARP-1 Inhibitors.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of PARP-1 inhibitors.

Enzymatic PARP-1 Inhibition Assay

This assay quantifies the ability of a compound to inhibit the catalytic activity of recombinant PARP-1.

  • Principle: A colorimetric or fluorescent assay that measures the incorporation of NAD+ into poly(ADP-ribose) (PAR) chains on a histone substrate.

  • Materials:

    • Recombinant human PARP-1 enzyme.

    • Histone H1-coated 96-well plates.

    • Biotinylated NAD+.

    • Activated DNA (e.g., salmon sperm DNA).

    • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT).

    • Streptavidin-HRP conjugate.

    • TMB substrate.

    • Stop solution (e.g., 1 M H2SO4).

    • Test compounds dissolved in DMSO.

  • Procedure:

    • Add test compounds at various concentrations to the wells of the histone-coated plate.

    • Add a mixture of PARP-1 enzyme and activated DNA to each well.

    • Initiate the reaction by adding biotinylated NAD+.

    • Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).

    • Wash the plate to remove unincorporated reagents.

    • Add streptavidin-HRP conjugate and incubate.

    • Wash the plate and add TMB substrate.

    • Stop the reaction with the stop solution and measure the absorbance at 450 nm.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Cellular PARylation Assay

This assay measures the level of PAR formation within cells in response to DNA damage and the ability of an inhibitor to block this process.

  • Principle: An ELISA-based method to detect and quantify PAR levels in cell lysates.

  • Materials:

    • Cell line of interest (e.g., A549, HeLa).

    • DNA damaging agent (e.g., H2O2 or methyl methanesulfonate).

    • Test compounds.

    • Lysis buffer containing protease and PARG inhibitors.

    • 96-well plates coated with an anti-PAR antibody.

    • Primary anti-PAR detection antibody.

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat cells with various concentrations of the test compound for a specified time.

    • Induce DNA damage by adding a DNA damaging agent and incubate.

    • Lyse the cells and collect the lysates.

    • Add the cell lysates to the anti-PAR antibody-coated plate and incubate.

    • Wash the plate and add the primary anti-PAR detection antibody.

    • Wash and add the HRP-conjugated secondary antibody.

    • Wash and add the chemiluminescent substrate.

    • Measure the luminescence using a plate reader.

    • Determine the concentration-dependent inhibition of cellular PARylation.

Cytotoxicity Assay

This assay determines the effect of PARP inhibitors on the viability of cancer cells, particularly those with DNA repair deficiencies.

  • Principle: A cell viability assay (e.g., MTT, CellTiter-Glo) to measure the number of viable cells after treatment with the inhibitor.

  • Materials:

    • Cancer cell lines (e.g., BRCA1/2-mutant and wild-type).

    • Cell culture medium and supplements.

    • Test compounds.

    • MTT reagent or CellTiter-Glo reagent.

    • Solubilization solution (for MTT).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach.

    • Treat the cells with a range of concentrations of the test compound.

    • Incubate for a prolonged period (e.g., 72-120 hours) to allow for effects on cell proliferation and survival.

    • Add the viability reagent (MTT or CellTiter-Glo) to each well.

    • Incubate as per the manufacturer's instructions.

    • Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo).

    • Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition) or LC50 (concentration for 50% cell killing).

References

Performance Benchmark of Pyrimidine-2,4(1H,3H)-dione Derivatives Against Commercially Available Drugs

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the performance of substituted pyrimidine-2,4(1H,3H)-dione derivatives against established drugs in the fields of antimicrobial and anticancer research. Due to the limited publicly available data on 6-Acetylpyrimidine-2,4(1H,3H)-dione, this guide utilizes data from closely related 6-substituted pyrimidine-2,4-dione derivatives to provide a representative performance benchmark. The information presented is intended to offer insights into the potential efficacy of this class of compounds and to provide detailed experimental protocols for comparable in-house studies.

I. Introduction to Pyrimidine-2,4(1H,3H)-dione Derivatives

The pyrimidine-2,4(1H,3H)-dione scaffold is a core structure in many biologically active molecules, including some antiviral and anticancer drugs.[1] Its derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, which include antimicrobial, antifungal, and cytotoxic (anticancer) properties.[2][3] This guide focuses on two key therapeutic areas where these derivatives have shown promise: as antimicrobial agents and as inhibitors of cancer cell proliferation, particularly through the RAF-MEK-ERK signaling pathway.

II. Antimicrobial Performance

Substituted pyrimidine-2,4-dione derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens. This section compares the in vitro efficacy of representative pyrimidine-2,4-dione derivatives with the standard antibiotic, Ciprofloxacin.

Data Presentation: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

The Minimum Inhibitory Concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. The lower the MIC value, the more potent the antimicrobial agent.

Compound/DrugOrganismMIC (µg/mL)Reference
Pyrimidine Derivative (OBP03) Escherichia coli (Gram-negative)12[4]
Ciprofloxacin (Standard) Escherichia coli (Gram-negative)18[4]
Pyrimidine Derivative (OBP01) Bacillus subtilis (Gram-positive)9[4]
Ciprofloxacin (Standard) Bacillus subtilis (Gram-positive)20[4]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The MIC values presented above are typically determined using the broth microdilution method, a standard and widely accepted protocol in microbiology.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compounds: The pyrimidine-2,4-dione derivatives and the standard antibiotic are serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Experimental Workflow: Antimicrobial Susceptibility Testing

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Bacterial Inoculum C Inoculate Microtiter Plate A->C B Serial Dilution of Test Compounds B->C D Incubate at 37°C C->D E Read and Record MIC Values D->E

Antimicrobial Susceptibility Testing Workflow

III. Anticancer Performance

Certain derivatives of pyrimidine-2,4-dione, particularly those fused with other heterocyclic rings like in pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, have been identified as potent inhibitors of cancer cell proliferation. Their mechanism of action can involve the inhibition of key signaling pathways, such as the RAF-MEK-ERK pathway, which is frequently hyperactivated in many cancers.

Data Presentation: Cytotoxic Activity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of a compound that is required for 50% inhibition of cancer cell growth. A lower IC50 value indicates greater potency.

Compound/DrugCancer Cell LineIC50 (µM)Reference
Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative (14m) MCF-7 (Breast Cancer)Not Specified, but demonstrated excellent antiproliferative activity[5]
Doxorubicin (Standard Anticancer Drug) MCF-7 (Breast Cancer)Varies by study, typically in the low micromolar to nanomolar rangeN/A
Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative (14m) A375 (Melanoma)Not Specified, but demonstrated excellent antiproliferative activity[5]
Vemurafenib (BRAF Inhibitor) A375 (Melanoma)Typically in the nanomolar rangeN/A

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of the compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a standard drug for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for another 2-4 hours. Living cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve of absorbance versus compound concentration.

Signaling Pathway: RAF-MEK-ERK Inhibition

The RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Mutations in genes like BRAF and RAS can lead to the constitutive activation of this pathway, driving cancer development. Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have been shown to inhibit this pathway by decreasing the phosphorylation of MEK and ERK, thereby blocking the downstream signaling that promotes cancer cell proliferation.[5]

RAF_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibitor->RAF Inhibitor->MEK

Inhibition of the RAF-MEK-ERK Signaling Pathway

IV. Conclusion

The available data suggests that substituted pyrimidine-2,4(1H,3H)-dione derivatives represent a promising class of compounds with significant potential as both antimicrobial and anticancer agents. In preliminary in vitro studies, certain derivatives have demonstrated efficacy comparable or superior to standard drugs like Ciprofloxacin. Furthermore, the identification of their inhibitory action on critical cancer-related signaling pathways, such as the RAF-MEK-ERK pathway, provides a strong rationale for their further development.

The experimental protocols and workflow diagrams provided in this guide offer a framework for researchers to conduct their own benchmarking studies. Further investigation into the structure-activity relationships, pharmacokinetic profiles, and in vivo efficacy of specific this compound derivatives is warranted to fully elucidate their therapeutic potential.

References

Efficacy of Pyrimidine-2,4-dione Derivatives in Oncology: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The pyrimidine-2,4-dione scaffold is a core structure in various biologically active molecules, and its derivatives have been extensively investigated for their therapeutic properties, particularly in cancer research. These compounds have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival, such as Poly(ADP-ribose) polymerase-1 (PARP-1) and kinases in the RAF-MEK-ERK signaling pathway.

Comparative Efficacy of Pyrano[2,3-d]pyrimidine-2,4-dione Derivatives as PARP-1 Inhibitors

A study on novel pyrano[2,3-d]pyrimidine-2,4-dione analogues demonstrated their potent inhibitory activity against PARP-1, an enzyme crucial for DNA repair in cancer cells. The efficacy of these compounds was compared with Olaparib, a known PARP-1 inhibitor used in cancer therapy.

CompoundTargetIC50 (nM)[1]
S2 PARP-12.89
S7 PARP-13.61
Olaparib (Reference)PARP-14.20
S4 PARP-14.88
S5 PARP-15.12
S8 PARP-16.43
S10 PARP-18.91
S1 PARP-1114
S6 PARP-176.5
S9 PARP-165.2

The antiproliferative activity of these compounds was also evaluated against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines and compared with the non-selective protein kinase inhibitor, Staurosporine.

CompoundMCF-7 IC50 (µM)[1]HCT116 IC50 (µM)[1]
S2 0.66 ± 0.052.76 ± 0.06
S7 0.89 ± 0.043.14 ± 0.09
Staurosporine (Reference)Not ReportedNot Reported
S4 1.24 ± 0.084.58 ± 0.15
S5 1.56 ± 0.115.82 ± 0.21
S8 2.18 ± 0.136.77 ± 0.28
S10 3.45 ± 0.198.91 ± 0.35

Experimental Protocols

In Vitro PARP-1 Inhibitory Assay: The inhibitory activity of the synthesized compounds against PARP-1 was determined using a commercially available PARP-1 inhibitor assay kit. The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins. The synthesized compounds and the reference drug, Olaparib, were tested at various concentrations to determine their IC50 values. The optical density was measured at 450 nm using a microplate reader.

Cell Proliferation Inhibition Assay (MTT Assay): MCF-7 and HCT116 human cancer cell lines were seeded in 96-well plates. After 24 hours, the cells were treated with different concentrations of the synthesized compounds and the reference drug, Staurosporine. The cells were incubated for 48 hours, and then MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well. After a further 4-hour incubation, the formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm. The IC50 values were calculated from the dose-response curves.[1]

Signaling Pathway and Experimental Workflow

PARP-1 Inhibition in DNA Repair: The following diagram illustrates the role of PARP-1 in DNA single-strand break (SSB) repair and how its inhibition by pyrimidine-2,4-dione derivatives can lead to cancer cell death, particularly in cells with BRCA mutations.

PARP1_Inhibition cluster_dna_damage DNA Damage cluster_parp_repair PARP-Mediated Repair cluster_replication DNA Replication cluster_brca_repair BRCA-Mediated Repair cluster_cell_fate Cell Fate ssb Single-Strand Break (SSB) parp1 PARP-1 ssb->parp1 recruits replication_fork Replication Fork ssb->replication_fork encounters ber Base Excision Repair (BER) parp1->ber activates dsb Double-Strand Break (DSB) parp1->dsb inhibition leads to unrepaired SSBs ber->ssb repairs replication_fork->dsb collapses into brca BRCA1/2 dsb->brca recruits apoptosis Apoptosis dsb->apoptosis accumulation leads to hr Homologous Recombination (HR) brca->hr mediates hr->dsb repairs inhibitor Pyrimidine-2,4-dione Derivatives inhibitor->parp1 inhibits

Caption: PARP-1 inhibition by pyrimidine-2,4-dione derivatives.

General Workflow for Evaluating Anticancer Efficacy: The diagram below outlines a typical workflow for the synthesis and biological evaluation of novel anticancer compounds.

experimental_workflow synthesis Synthesis of Pyrimidine-2,4-dione Derivatives purification Purification and Characterization (NMR, MS, etc.) synthesis->purification invitro_screening In Vitro Screening purification->invitro_screening enzyme_assay Enzyme Inhibitory Assay (e.g., PARP-1) invitro_screening->enzyme_assay cell_proliferation Cell Proliferation Assay (e.g., MTT) invitro_screening->cell_proliferation mechanism_studies Mechanism of Action Studies cell_proliferation->mechanism_studies western_blot Western Blot (Signaling Pathways) mechanism_studies->western_blot cell_cycle Cell Cycle Analysis mechanism_studies->cell_cycle apoptosis_assay Apoptosis Assay mechanism_studies->apoptosis_assay invivo_studies In Vivo Studies (Animal Models) mechanism_studies->invivo_studies

Caption: Experimental workflow for anticancer drug discovery.

Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivatives as RAF-MEK-ERK Pathway Blockers

Another class of pyrimidine-2,4-dione derivatives, specifically pyrido[2,3-d]pyrimidines, has been investigated for their ability to block the RAF-MEK-ERK signaling pathway, which is often hyperactivated in various cancers. The cytotoxic activity of a lead compound from this class, 14m , was evaluated against several cancer cell lines.

Cell LineCancer TypeIC50 of 14m (µM)[2]
MCF-7Breast Cancer0.43 ± 0.05
A375Melanoma0.87 ± 0.09
SK-MEL-2Melanoma1.25 ± 0.14
SK-HEP-1Liver Cancer2.31 ± 0.21

Mechanism of Action: Compound 14m was found to induce cancer cell death by suppressing cell migration, inducing apoptosis, and decreasing the levels of phosphorylated ERK and MEK in a dose-dependent manner.[2]

RAF-MEK-ERK Signaling Pathway Inhibition: The following diagram illustrates the mechanism of action of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives in blocking the RAF-MEK-ERK pathway.

RAF_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor ras RAS receptor->ras activates raf RAF ras->raf activates mek MEK raf->mek phosphorylates erk ERK mek->erk phosphorylates transcription_factors Transcription Factors erk->transcription_factors activates gene_expression Gene Expression (Proliferation, Survival) transcription_factors->gene_expression regulates inhibitor Pyrido[2,3-d]pyrimidine Derivatives inhibitor->mek inhibits inhibitor->erk inhibits (downstream effect)

Caption: Inhibition of the RAF-MEK-ERK signaling pathway.

References

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the molecular docking scores of 6-Acetylpyrimidine-2,4(1H,3H)-dione and its structurally related analogs reveals their potential as inhibitors for a variety of biological targets. This guide provides a comparative overview of their binding affinities, details the experimental methodologies used for these predictions, and visualizes the computational workflow and a relevant biological pathway.

Comparative Docking Scores

The in silico evaluation of pyrimidine-based compounds demonstrates a range of binding affinities determined by their structural features and the specific protein target. A notable study on 5-acetyl-6-methyl-4-aryl-3,4-dihydropyrimidin-2(1H)-ones, which are structurally similar to this compound, has identified them as potent urease inhibitors. The docking scores for these compounds, along with other pyrimidine derivatives against different targets, are summarized below.

Compound IDTarget ProteinDocking Score (kcal/mol)Reference CompoundRef. Docking Score (kcal/mol)
Series 1: Urease Inhibitors
Compound 2 Urease-8.58Thiourea-4.39
Compound 3 Urease-9.02Thiourea-4.39
Compound 5 Urease-8.76Thiourea-4.39
Compound 25 Urease-9.43Thiourea-4.39
Compound 35 Urease-9.11Thiourea-4.39
Series 2: Anticancer Agents
Compound 4f Tubulin-8.5--
Compound 4e Tubulin-8.2--
Compound 3e Tubulin-8.1--
Series 3: eEF-2K Inhibitors
Compound 6 eEF-2K---
Compound 9 eEF-2K---
Series 4: α-Glucosidase Inhibitors
Compound A α-Glucosidase-7.9Acarbose-7.8

Note: The docking scores for eEF-2K inhibitors were not provided in the source material, but the compounds were identified as the most potent in their series.

Experimental Protocols

The methodologies employed in the cited molecular docking studies are crucial for the interpretation and replication of the results.

Molecular Docking of Urease Inhibitors

A series of 5-acetyl-6-methyl-4-aryl-3,4-dihydropyrimidin-2(1H)-ones were docked against Jack bean urease. The protocol was as follows:

  • Software: MOE-Dock (Molecular Operating Environment) was utilized for the docking simulations.

  • Protein Preparation: The 3D crystal structure of Jack bean urease was obtained from the Protein Data Bank. The enzyme was prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges using the Amber99 force field.

  • Ligand Preparation: The 3D structures of the dihydropyrimidinone derivatives were constructed using the MOE builder module. The structures were energy minimized using the MMFF94x force field until a gradient of 0.05 kcal/mol/Ų was reached.

  • Docking Protocol: The docking was performed into the active site of the urease enzyme. The "Triangle Matcher" placement method was used to generate initial poses, which were then refined using the "Rigid Receptor" refinement method. The London dG scoring function was used to estimate the binding free energy of the ligand-protein complexes. A total of 30 poses were generated for each ligand, and the pose with the best score was selected for further analysis.

Molecular Docking of Dihydropyrimidinone Derivatives as Anticancer Agents
  • Software: The in silico molecular docking studies were performed using PyRx virtual screening tool, which employs AutoDock Vina.[1]

  • Protein Preparation: Target proteins associated with breast cancer were identified and their structures obtained from the Protein Data Bank.[1]

  • Ligand Preparation: The 3D structures of the synthesized dihydropyrimidinone derivatives were drawn and optimized.[1]

  • Docking and Analysis: The docking analysis was performed to study the protein-ligand interactions. The results were visualized using the embedded Python Molecular Viewer (ePMV).[1]

Molecular Docking of α-Glucosidase Inhibitors
  • Protein and Ligand Preparation: The 3D structure of the target protein was prepared, and the ligand (6-benzyl-4-(4-hydroxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione) was drawn and optimized.[2]

  • Docking Simulation: The docking analysis revealed a stable protein-ligand interaction with a binding energy of -7.9 kcal/mol.[2] The interaction analysis showed that the dihydropyrimidinone moiety formed a stable conventional hydrogen bond with MET363, along with pi-alkyl and pi-pi stacked interactions.[2]

Visualizations

Molecular Docking Workflow

The following diagram illustrates a typical workflow for a molecular docking experiment.

molecular_docking_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis protein_prep Protein Preparation (PDB structure, add hydrogens, assign charges) docking Molecular Docking (Generate poses, score interactions) protein_prep->docking ligand_prep Ligand Preparation (2D to 3D conversion, energy minimization) ligand_prep->docking pose_analysis Pose Analysis (Select best pose) docking->pose_analysis interaction_analysis Interaction Analysis (Identify key binding residues) pose_analysis->interaction_analysis urease_inhibition_pathway cluster_urease_activity Urease Activity cluster_inhibition Inhibition Urea Urea Urease Urease Enzyme Urea->Urease Substrate Ammonia_Carbamate Ammonia + Carbamate Urease->Ammonia_Carbamate Catalysis Increased_pH Increased pH (e.g., in stomach) Ammonia_Carbamate->Increased_pH Pyrimidinedione Pyrimidinedione Inhibitor Pyrimidinedione->Urease Inhibition

References

Evaluating the ADME Properties of 6-Acetylpyrimidine-2,4(1H,3H)-dione Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel chemical entities is paramount to successful drug discovery. This guide provides a comparative evaluation of the ADME properties of 6-Acetylpyrimidine-2,4(1H,3H)-dione derivatives, a class of compounds with potential therapeutic applications. Due to the limited availability of direct experimental data for this specific class of derivatives, this guide leverages data from structurally related pyrimidine and pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione analogs to provide a predictive comparison. Detailed experimental protocols for key ADME assays are also presented to facilitate further research.

Executive Summary

This compound derivatives represent a promising scaffold in medicinal chemistry. However, a comprehensive evaluation of their drug-like properties is essential for their advancement as clinical candidates. This guide synthesizes available information on key ADME parameters, including solubility, permeability, metabolic stability, and plasma protein binding, drawing comparisons with analogous compounds where direct data is unavailable. The potential modulation of the RAF-MEK-ERK signaling pathway by related pyrimidinedione structures is also discussed, providing a rationale for future mechanistic studies.

Comparative ADME Data

Table 1: Aqueous Solubility

Compound ClassDerivativeSolubility (µM)Assay Conditions
This compound Derivatives (Predicted) Generic Structure-Simulated Intestinal Fluid (SIF), pH 6.5
Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones (Reference)Various Substitutions12.6 µM to 13.8 mMFasted State Simulated Intestinal Fluid

Table 2: Membrane Permeability (Caco-2 Assay)

Compound ClassDerivativeApparent Permeability (Papp) (x 10⁻⁶ cm/s)Efflux Ratio (Papp B-A / Papp A-B)
This compound Derivatives (Predicted) Generic Structure--
Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones (Reference)Various Substitutions1.2 to 90.7Not Reported

Table 3: Metabolic Stability (Human Liver Microsomes)

Compound ClassDerivativeIn Vitro Half-Life (t½) (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
This compound Derivatives (Predicted) Generic Structure--
Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones (Reference)Various SubstitutionsNot Reported0 to 159

Table 4: Plasma Protein Binding

Compound ClassDerivativeFraction Unbound (fu)Plasma Source
This compound Derivatives (Predicted) Generic Structure-Human
Pyrimethamine (Reference Pyrimidine Derivative)-0.06Human

Experimental Protocols

To facilitate the experimental evaluation of this compound derivatives, detailed protocols for key in vitro ADME assays are provided below.

Aqueous Solubility Determination

Protocol: Thermodynamic solubility is determined by adding an excess amount of the test compound to a phosphate-buffered saline (PBS) solution at a physiologically relevant pH (e.g., 7.4). The suspension is shaken at a constant temperature (e.g., 37°C) for 24 hours to reach equilibrium. After centrifugation to pellet the undissolved solid, the concentration of the compound in the supernatant is quantified by a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Protocol: The PAMPA assay is a high-throughput method to predict passive intestinal absorption. A filter plate with a polyvinylidene difluoride (PVDF) membrane is coated with a lipid solution (e.g., 2% w/v phosphatidylcholine in dodecane) to form an artificial membrane. The donor wells are filled with the test compound dissolved in a buffer solution (e.g., PBS at pH 6.5), and the acceptor wells are filled with a corresponding buffer (e.g., PBS at pH 7.4). The plate is incubated for a specified period (e.g., 4-16 hours) at room temperature. The concentration of the compound in both donor and acceptor wells is then determined by LC-MS/MS to calculate the permeability coefficient (Pe).

Caco-2 Cell Permeability Assay

Protocol: Caco-2 cells, a human colon adenocarcinoma cell line, are seeded on permeable Transwell® inserts and cultured for 21-25 days to form a differentiated monolayer with tight junctions. The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER). For the permeability assessment, the test compound is added to the apical (A) or basolateral (B) side of the monolayer. Samples are collected from the opposite side at various time points (e.g., 30, 60, 90, and 120 minutes). The concentration of the compound is quantified by LC-MS/MS to determine the apparent permeability coefficient (Papp) in both directions (A to B and B to A). The efflux ratio (Papp(B-A)/Papp(A-B)) is calculated to assess the potential for active efflux.

Liver Microsomal Stability Assay

Protocol: The metabolic stability of the test compound is evaluated by incubating it with human liver microsomes. The reaction mixture contains the test compound (typically at 1 µM), pooled human liver microsomes (e.g., 0.5 mg/mL protein), and a NADPH-regenerating system in a phosphate buffer (pH 7.4). The reaction is initiated by the addition of NADPH and incubated at 37°C. Aliquots are taken at different time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile) containing an internal standard. After centrifugation, the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound. The in vitro half-life (t½) and intrinsic clearance (CLint) are then calculated.[1]

Plasma Protein Binding Assay (Equilibrium Dialysis)

Protocol: Equilibrium dialysis is the gold standard for determining the extent of plasma protein binding. A semi-permeable membrane separates a chamber containing the test compound in plasma from a chamber containing a protein-free buffer (e.g., PBS). The system is incubated at 37°C with gentle agitation until equilibrium is reached (typically 4-24 hours). At the end of the incubation, the concentration of the test compound in both the plasma and buffer chambers is measured by LC-MS/MS. The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Potential Signaling Pathway Modulation

Structurally related pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have been identified as potential blockers of the RAF-MEK-ERK signaling pathway.[2] This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers.[3] Inhibition of this pathway can lead to decreased cancer cell growth and induction of apoptosis.[2] The potential for this compound derivatives to modulate this pathway warrants further investigation.

RAF_MEK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Regulates Pyrimidine This compound Derivatives (Hypothesized) Pyrimidine->RAF Inhibits (Potential)

Caption: Hypothesized inhibition of the RAF-MEK-ERK signaling pathway.

Experimental Workflow for ADME Evaluation

The following diagram illustrates a typical workflow for the in vitro evaluation of the ADME properties of a novel compound series.

ADME_Workflow Start Compound Synthesis Solubility Aqueous Solubility Start->Solubility Permeability Permeability (PAMPA/Caco-2) Start->Permeability Metabolism Metabolic Stability (Liver Microsomes) Start->Metabolism PPB Plasma Protein Binding Start->PPB Data Data Analysis & Comparison Solubility->Data Permeability->Data Metabolism->Data PPB->Data Decision Lead Optimization/ Candidate Selection Data->Decision

Caption: A streamlined workflow for in vitro ADME profiling.

Conclusion

While direct experimental ADME data for this compound derivatives remains to be published, this guide provides a predictive framework based on structurally related compounds and detailed experimental protocols to enable their thorough evaluation. The potential for these derivatives to inhibit the RAF-MEK-ERK signaling pathway highlights a promising avenue for future cancer research. A systematic in vitro ADME assessment, as outlined in this guide, will be crucial in identifying lead candidates with favorable drug-like properties for further development.

References

Assessing the Specificity of 6-Acetylpyrimidine-2,4(1H,3H)-dione: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A definitive assessment of the inhibitory specificity of 6-Acetylpyrimidine-2,4(1H,3H)-dione is currently challenging due to the limited publicly available data directly identifying its specific biological targets. While the broader class of pyrimidine-2,4-dione derivatives has been extensively studied and shown to exhibit a wide range of inhibitory activities against various enzymes and cellular pathways, specific data for the 6-acetyl substituted compound remains elusive. This guide, therefore, aims to provide a comparative overview of the known inhibitory activities of structurally related pyrimidine-2,4-dione compounds to offer a potential framework for the future evaluation of this compound.

The Diverse Inhibitory Landscape of Pyrimidine-2,4-dione Derivatives

The pyrimidine-2,4-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities. Research has demonstrated that derivatives of this core structure can act as inhibitors for a variety of targets, including but not limited to:

  • Dual Bromodomain and Extra-Terminal Domain (BET) and Polo-like Kinase 1 (PLK1) Inhibitors: Certain aminopyrimidine-2,4-dione derivatives have been identified as dual inhibitors of BRD4 and PLK1, key regulators of transcription and cell cycle progression, respectively.

  • Poly(ADP-ribose) Polymerase (PARP) Inhibitors: Pyrano[2,3-d]pyrimidine-2,4-dione derivatives have shown potent inhibitory activity against PARP-1, an enzyme crucial for DNA repair.

  • D-dopachrome Tautomerase (DDT) Inhibitors: Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have been found to inhibit D-dopachrome tautomerase, a pro-inflammatory cytokine.

  • RAF-MEK-ERK Pathway Blockers: Some pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have been shown to block the RAF-MEK-ERK signaling pathway, which is often dysregulated in cancer.

  • Antimicrobial Agents: Various pyrimidine-2,4-dione derivatives have demonstrated antibacterial and antifungal properties.

This wide range of activities highlights the versatility of the pyrimidine-2,4-dione scaffold and underscores the importance of substitution patterns in determining target specificity. The lack of specific data for this compound prevents a direct comparison with these known inhibitors.

Future Directions for Assessing Specificity

To ascertain the specific inhibitory profile of this compound, a systematic experimental approach is required. The following sections outline potential experimental workflows and considerations for such an investigation.

Experimental Workflow for Target Identification and Specificity Profiling

A logical workflow to identify the target and assess the specificity of this compound would involve a multi-step process.

G cluster_0 Initial Screening cluster_1 Target Identification cluster_2 Target Validation & Specificity cluster_3 Mechanism of Action A High-Throughput Screening (HTS) against diverse target panels (e.g., kinases, proteases, GPCRs) C Affinity Chromatography A->C B Phenotypic Screening in relevant cell lines (e.g., cancer, inflammatory) E Genetic or Proteomic Approaches B->E F In vitro Enzyme/Binding Assays (IC50/Ki determination) C->F D Computational Target Prediction D->F E->F G Selectivity Profiling against related targets F->G H Cell-based Target Engagement Assays F->H I Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) G->I H->I J Structural Biology Studies (e.g., X-ray crystallography, NMR) I->J

Caption: A generalized workflow for identifying the molecular target and assessing the specificity of a novel compound like this compound.

Hypothetical Signaling Pathway for a Pyrimidine-2,4-dione Derivative

To illustrate the level of detail required for a comprehensive analysis, the following diagram depicts a hypothetical signaling pathway that could be inhibited by a pyrimidine-2,4-dione derivative targeting a specific kinase.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Kinase3 Kinase C Kinase2->Kinase3 Phosphorylates TF Transcription Factor Kinase3->TF Activates Inhibitor 6-Acetylpyrimidine- 2,4(1H,3H)-dione (Hypothetical Target) Inhibitor->Kinase2 Inhibits Gene Target Gene Expression (Proliferation, Survival) TF->Gene Promotes

Caption: A hypothetical signaling cascade illustrating the potential inhibitory action of this compound on a cytoplasmic kinase.

Conclusion

While the chemical structure of this compound suggests potential biological activity, the absence of specific target identification in the current scientific literature precludes a detailed comparative analysis of its inhibitory specificity. The diverse activities of related pyrimidine-2,4-dione derivatives provide a strong rationale for further investigation into this particular compound. A systematic approach, beginning with broad screening and followed by rigorous target validation and specificity profiling, will be essential to elucidate its mechanism of action and potential therapeutic applications. Researchers and drug development professionals are encouraged to undertake such studies to unlock the full potential of this and other novel chemical entities.

Safety Operating Guide

Navigating the Disposal of 6-Acetylpyrimidine-2,4(1H,3H)-dione: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a procedural framework for the safe disposal of 6-Acetylpyrimidine-2,4(1H,3H)-dione, a compound used in various research applications.

I. Hazard Assessment and Waste Identification

Before initiating any disposal procedure, a thorough hazard assessment is paramount. While a specific Safety Data Sheet (SDS) for this compound is not available, related compounds may exhibit properties such as toxicity, reactivity, or environmental hazards.

Key Steps:

  • Assume Hazardous Properties: In the absence of specific data, treat the compound as hazardous.

  • Waste Characterization: Determine if the waste is a pure substance, a solution, or mixed with other chemicals. This will influence the disposal route.

  • Consult EHS: Your institution's EHS department is the primary resource for classifying chemical waste and providing specific disposal instructions.

II. Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling any chemical waste to minimize exposure risks.

PPE CategoryRecommended Equipment
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation before use.
Body Protection A lab coat or chemical-resistant apron.
Footwear Closed-toe shoes.

III. Step-by-Step Disposal Procedure

The following is a generalized, step-by-step guide for the disposal of this compound waste.

  • Segregation:

    • Do not mix this compound waste with other waste streams unless explicitly instructed to do so by your EHS department.

    • Keep solid and liquid waste in separate, clearly labeled containers.

  • Containerization:

    • Use a compatible, leak-proof container for waste collection. The original product container, if in good condition, can often be used.

    • Ensure the container has a secure, tight-fitting lid.

  • Labeling:

    • Clearly label the waste container with the following information:

      • "Hazardous Waste"

      • The full chemical name: "this compound" (or the specific name of the waste)

      • The primary hazard(s) associated with the waste (e.g., "Toxic," "Irritant"), if known.

      • The date when the waste was first added to the container.

      • Your name, department, and contact information.

  • Storage:

    • Store the waste container in a designated, well-ventilated satellite accumulation area.

    • Ensure the storage area is secure and away from incompatible materials.

  • Disposal Request:

    • Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste.

    • Follow their specific procedures for waste pickup requests.

  • Documentation:

    • Maintain accurate records of the waste generated and its disposal, as required by your institution and regulatory agencies.

IV. Emergency Procedures

In the event of a spill or exposure, follow these immediate actions:

  • Spill:

    • Evacuate the immediate area.

    • Alert your colleagues and supervisor.

    • If the spill is small and you are trained to handle it, use an appropriate spill kit to contain and clean it up.

    • For large spills, contact your institution's emergency response team.

  • Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

    • Inhalation: Move to fresh air.

    • Ingestion: Do not induce vomiting.

    • In all cases of exposure, seek immediate medical attention and provide the medical personnel with as much information as possible about the chemical.

V. Disposal Workflow Diagram

The following diagram illustrates the general decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_handling Waste Handling cluster_disposal Disposal Process start Start: Have this compound Waste assess Assess Hazards & Characterize Waste start->assess ppe Don Appropriate PPE assess->ppe segregate Segregate Waste ppe->segregate containerize Place in Compatible, Labeled Container segregate->containerize store Store in Designated Satellite Accumulation Area containerize->store request Contact EHS for Waste Pickup store->request document Maintain Disposal Records request->document end End: Waste Disposed of by Authorized Personnel document->end

Caption: Disposal Workflow for this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Acetylpyrimidine-2,4(1h,3h)-dione
Reactant of Route 2
Reactant of Route 2
6-Acetylpyrimidine-2,4(1h,3h)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.